molecular formula C14H26O6 B086696 Bis(2-ethoxyethyl) adipate CAS No. 109-44-4

Bis(2-ethoxyethyl) adipate

Cat. No.: B086696
CAS No.: 109-44-4
M. Wt: 290.35 g/mol
InChI Key: NJEMMCIKSMMBDM-UHFFFAOYSA-N
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Description

Bis(2-ethoxyethyl) adipate is a useful research compound. Its molecular formula is C14H26O6 and its molecular weight is 290.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6796. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-ethoxyethyl) hexanedioate
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InChI

InChI=1S/C14H26O6/c1-3-17-9-11-19-13(15)7-5-6-8-14(16)20-12-10-18-4-2/h3-12H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NJEMMCIKSMMBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)CCCCC(=O)OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O6
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DSSTOX Substance ID

DTXSID5059371
Record name Bis(2-ethoxyethyl) adipate
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Molecular Weight

290.35 g/mol
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CAS No.

109-44-4
Record name Bis(2-ethoxyethyl) adipate
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Record name Bis(2-ethoxyethyl) adipate
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Record name Bis(2-ethoxyethyl) adipate
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Record name Hexanedioic acid, 1,6-bis(2-ethoxyethyl) ester
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Record name Bis(2-ethoxyethyl) adipate
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Record name Bis(2-ethoxyethyl) adipate
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Record name DI(2-ETHOXYETHYL)ADIPATE
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Foundational & Exploratory

Bis(2-ethoxyethyl) adipate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethoxyethyl) adipate, a diester of adipic acid and 2-ethoxyethanol, is a chemical compound with potential applications as a plasticizer and solvent. This technical guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental methodologies. Due to the limited availability of specific experimental data for this compound, this guide also presents generalized protocols for the synthesis and analysis of adipate esters, which can be adapted for this compound. This document is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

This compound is characterized by a central six-carbon dicarboxylic acid backbone (adipic acid) esterified with two 2-ethoxyethanol molecules at its carboxyl groups.

Chemical Structure:

Table 1: Chemical Identification

IdentifierValue
IUPAC Name bis(2-ethoxyethyl) hexanedioate[1]
CAS Number 109-44-4[1]
Molecular Formula C14H26O6[1]
Molecular Weight 290.35 g/mol [1]
Canonical SMILES CCOCCOC(=O)CCCCC(=O)OCCOCC
InChI Key NJEMMCIKSMMBDM-UHFFFAOYSA-N

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are not widely available in the literature. The following table summarizes the available computed and limited experimental data.

Table 2: Physicochemical Properties of this compound

PropertyValueData Type
Molecular Weight 290.35 g/mol Computed[1]
Kovats Retention Index 1880, 1880, 1924 (Standard non-polar)Experimental[1]
Density Data not available-
Boiling Point Data not available-
Melting Point Data not available-
Solubility Data not available-
Refractive Index Data not available-
Viscosity Data not available-

Experimental Protocols

Due to the scarcity of specific experimental protocols for this compound, this section provides detailed, generalized methodologies for the synthesis of adipate esters and the determination of key physical properties, which can be readily adapted by researchers.

Synthesis of this compound

The following is a general procedure for the synthesis of dialkyl adipates via Fischer esterification, which can be adapted for the synthesis of this compound from adipic acid and 2-ethoxyethanol.[2][3]

Objective: To synthesize this compound through the acid-catalyzed esterification of adipic acid with 2-ethoxyethanol.

Materials:

  • Adipic acid

  • 2-ethoxyethanol

  • A strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • A suitable solvent for azeotropic removal of water (e.g., toluene)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine adipic acid and a molar excess of 2-ethoxyethanol (typically a 1:2.5 to 1:3 molar ratio of acid to alcohol).

  • Solvent and Catalyst Addition: Add a suitable volume of toluene to the flask to facilitate azeotropic removal of water. Add a catalytic amount of the strong acid catalyst (e.g., 1-2% by weight of the adipic acid).

  • Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer being produced.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene and excess 2-ethoxyethanol by rotary evaporation.

    • The crude this compound can be further purified by vacuum distillation.

Determination of Density

The density of liquid samples such as this compound can be accurately determined using a digital density meter according to a standard test method like ASTM D4052.[4][5]

Objective: To determine the density of a liquid sample using a digital density meter.

Equipment:

  • Digital Density Meter with an oscillating U-tube.

  • Thermostatically controlled bath or Peltier device for temperature control.

  • Syringes for sample injection.

Procedure:

  • Calibration: Calibrate the instrument at the desired temperature using two reference standards of known density, typically dry air and deionized water.

  • Sample Preparation: Ensure the liquid sample is free of any air bubbles and solid impurities.

  • Measurement:

    • Set the instrument to the desired measurement temperature.

    • Introduce the sample into the oscillating U-tube using a syringe, ensuring no air bubbles are present in the tube.

    • Allow the temperature of the sample to equilibrate.

    • The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

  • Cleaning: Thoroughly clean the U-tube with appropriate solvents and dry it completely between measurements.

Determination of Refractive Index

The refractive index of a transparent liquid like this compound can be measured using a refractometer following a standard method such as ASTM D1218.[6][7]

Objective: To measure the refractive index of a liquid sample.

Equipment:

  • Abbe refractometer or a digital refractometer.

  • A constant temperature circulating bath.

  • Light source (e.g., sodium D line).

Procedure:

  • Calibration: Calibrate the refractometer using a standard of known refractive index at the measurement temperature.

  • Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.

  • Temperature Control: Allow the sample to reach the desired temperature by circulating water from the constant temperature bath through the refractometer prisms.

  • Measurement:

    • For an Abbe refractometer, adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs and read the refractive index from the scale.

    • For a digital refractometer, the instrument will automatically display the refractive index.

  • Cleaning: Clean the prism surfaces thoroughly with a suitable solvent and a soft tissue after each measurement.

Purity Analysis by Gas Chromatography (GC)

The purity of adipate esters can be determined using gas chromatography with a flame ionization detector (FID) or a mass spectrometer (MS). The following is a general protocol.[8]

Objective: To assess the purity of a this compound sample.

Equipment:

  • Gas chromatograph with a capillary column (e.g., a non-polar or medium-polarity column).

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Autosampler or manual injection syringe.

  • Data acquisition and processing software.

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a known concentration.

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 270 °C) at a controlled rate (e.g., 20 °C/min). Hold at the final temperature for a sufficient time to elute all components.

    • Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 300 °C for FID).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, use an internal or external standard calibration method.

Safety and Handling

Based on the available GHS classification, this compound should be handled with care.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place.

Visualizations

General Synthesis of Adipate Esters

G General Synthesis of Adipate Esters AdipicAcid Adipic Acid Reaction Esterification Reaction (Reflux with water removal) AdipicAcid->Reaction Alcohol 2-Ethoxyethanol (2 equivalents) Alcohol->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Purification Purification (Washing, Drying, Distillation) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Analytical Workflow for Purity Determination

G Analytical Workflow for Purity Determination Sample This compound Sample Preparation Sample Preparation (Dissolve in solvent) Sample->Preparation GC_Injection Gas Chromatography (GC) Injection Preparation->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis Result Purity Report Data_Analysis->Result

Caption: Logical workflow for the purity analysis of this compound.

References

Synthesis of Bis(2-ethoxyethyl) Adipate from Adipic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of bis(2-ethoxyethyl) adipate, a specialty chemical with applications in various fields, including as a plasticizer and in material science. The primary synthesis route involves the Fischer esterification of adipic acid with 2-ethoxyethanol. This document provides a comprehensive overview of the chemical principles, detailed experimental protocols, and relevant quantitative data derived from analogous syntheses. Visual aids in the form of reaction pathways and experimental workflows are included to enhance understanding.

Introduction

This compound is a diester of adipic acid and 2-ethoxyethanol. Its molecular structure, featuring a central adipate core with two flexible 2-ethoxyethyl chains, imparts properties that make it a valuable compound in various industrial applications. While structurally similar to the widely used plasticizer bis(2-ethylhexyl) adipate (DEHA), the ether linkages in this compound can modify its polarity, solvency, and compatibility with different polymers. This guide focuses on the direct synthesis of this target molecule from adipic acid and 2-ethoxyethanol, a process of significant interest for tailoring material properties.

The synthesis is achieved through Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are essential for achieving high yields.

Chemical Principles

The synthesis of this compound from adipic acid and 2-ethoxyethanol is a classic example of Fischer esterification. The overall reaction is as follows:

Adipic Acid + 2 2-Ethoxyethanol ⇌ this compound + 2 Water

The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the adipic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of 2-ethoxyethanol.

To achieve a high conversion rate, the equilibrium of this reversible reaction must be shifted to the right. This is commonly accomplished by:

  • Using an excess of one reactant: Typically, the alcohol (2-ethoxyethanol) is used in excess.

  • Removing water as it is formed: This can be done by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or xylene) or by carrying out the reaction under vacuum.

Alternatively, enzymatic catalysis, for instance, using an immobilized lipase like Candida antarctica lipase B (CALB), offers a milder and more environmentally benign approach. Enzymatic reactions are often highly selective and can be performed under solvent-free conditions.

Quantitative Data from Analogous Syntheses

While specific quantitative data for the synthesis of this compound is not extensively reported in publicly available literature, a wealth of information exists for the analogous synthesis of other dialkyl adipates, particularly bis(2-ethylhexyl) adipate. This data provides a strong basis for establishing the experimental parameters for the target synthesis.

ParameterAcid Catalysis (e.g., H₂SO₄, p-TSA)Enzymatic Catalysis (e.g., CALB)Reference
Molar Ratio (Alcohol:Adipic Acid) 2:1 to 3:12:1 to 2.5:1[1]
Catalyst Loading 0.5 - 2% (w/w of reactants)1 - 10% (w/w of reactants)[1]
Temperature 120 - 180 °C40 - 70 °C[1]
Reaction Time 3 - 8 hours4 - 24 hours[1]
Solvent Toluene, Xylene (for azeotropic water removal), or solvent-freeSolvent-free or non-polar organic solvents (e.g., hexane, cyclohexane)
Typical Yield >90%>95%[1]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of dialkyl adipates and tailored for the synthesis of this compound.

Protocol 1: Acid-Catalyzed Esterification with Azeotropic Water Removal

Materials:

  • Adipic acid (1.0 mol)

  • 2-Ethoxyethanol (2.5 mol)

  • p-Toluenesulfonic acid monohydrate (0.02 mol)

  • Toluene (200 mL)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a temperature probe, add adipic acid, 2-ethoxyethanol, p-toluenesulfonic acid monohydrate, and toluene.

  • Esterification: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water (2.0 mol) has been collected, or no more water is being formed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification:

    • The crude product is then purified by vacuum distillation to remove excess 2-ethoxyethanol and isolate the pure this compound. The boiling point of 2-ethoxyethanol is 135°C at atmospheric pressure, while the boiling point of the product ester will be significantly higher.

Protocol 2: Enzymatic Esterification (Solvent-Free)

Materials:

  • Adipic acid (1.0 mol)

  • 2-Ethoxyethanol (2.2 mol)

  • Immobilized Candida antarctica lipase B (CALB) (5% w/w of reactants)

  • Vacuum pump

  • Mechanical stirrer

Procedure:

  • Reaction Setup: Combine adipic acid, 2-ethoxyethanol, and the immobilized lipase in a round-bottom flask equipped with a mechanical stirrer and a connection to a vacuum line.

  • Esterification: Heat the mixture to 60-70°C with constant stirring. Apply a moderate vacuum to facilitate the removal of water produced during the reaction.

  • Monitoring: Monitor the progress of the reaction by periodically taking small samples and analyzing them by methods such as titration of the remaining carboxylic acid or by gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction has reached completion (high conversion of adipic acid), cool the mixture.

    • Filter to recover the immobilized enzyme, which can be washed and reused.

    • The liquid product can be purified by vacuum distillation to remove any unreacted 2-ethoxyethanol.

Visualizations

Reaction Pathway

G Figure 1: Fischer Esterification of Adipic Acid cluster_reactants Reactants cluster_products Products Adipic_Acid Adipic Acid (HOOC(CH₂)₄COOH) Protonated_Acid Protonated Adipic Acid Adipic_Acid->Protonated_Acid + H⁺ (catalyst) 2_Ethoxyethanol 2-Ethoxyethanol (CH₃CH₂OCH₂CH₂OH) Tetrahedral_Intermediate Tetrahedral Intermediate 2_Ethoxyethanol->Tetrahedral_Intermediate Nucleophilic Attack Bis_Adipate This compound Water Water (H₂O) Protonated_Acid->Tetrahedral_Intermediate Tetrahedral_Intermediate->Bis_Adipate - H₂O, - H⁺ Tetrahedral_Intermediate->Water

Caption: Fischer Esterification of Adipic Acid

Experimental Workflow

G Figure 2: General Experimental Workflow Start Start Reactants Combine Adipic Acid, 2-Ethoxyethanol, & Catalyst Start->Reactants Reaction Heat under Reflux or Vacuum (with stirring) Reactants->Reaction Workup Cool, Neutralize (if acid catalyst), and Wash Reaction->Workup Drying Dry Organic Layer (e.g., with MgSO₄) Workup->Drying Solvent_Removal Remove Solvent (Rotary Evaporation) Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Product Pure this compound Purification->Product

Caption: General Experimental Workflow

Conclusion

The synthesis of this compound from adipic acid and 2-ethoxyethanol is a straightforward application of the Fischer esterification reaction. High yields can be achieved using either traditional acid catalysis with azeotropic water removal or through a more sustainable enzymatic approach. The choice of method will depend on the desired scale of the reaction, available equipment, and environmental considerations. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and professionals to successfully synthesize and purify this versatile compound for a range of applications.

References

Technical Guide: Physical and Chemical Properties of Bis(2-ethoxyethyl) adipate (CAS 109-44-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Bis(2-ethoxyethyl) adipate, identified by the CAS number 109-44-4. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes general principles and methodologies applicable to the analysis of adipate esters. Information for the closely related and more extensively studied compound, Bis(2-ethylhexyl) adipate (DEHA), is referenced where relevant to provide context, with clear distinctions made.

Chemical Identity and Structure

This compound is a diester of adipic acid and 2-ethoxyethanol. Its structure consists of a central six-carbon dicarboxylic acid backbone esterified with two 2-ethoxyethanol molecules.

IdentifierValue
CAS Number 109-44-4
IUPAC Name bis(2-ethoxyethyl) hexanedioate[1]
Molecular Formula C₁₄H₂₆O₆[1]
Molecular Weight 290.35 g/mol [1]
Canonical SMILES CCOCCOC(=O)CCCCC(=O)OCCOCC
InChI Key NJEMMCIKSMMBDM-UHFFFAOYSA-N

Physical Properties

PropertyValueSourceNotes
Appearance Colorless liquidGeneral knowledge of similar adipate esters
Boiling Point 164-166 °C at 4 mmHgGuidechemData for a related compound, DEHA, is 214 °C at 5 Torr[2]
Melting Point Not availableFor comparison, the melting point of DEHA is -67.8 °C[2]
Density 1.038 g/mL at 25 °CGuidechem
Flash Point > 230 °F (> 110 °C)GuidechemClosed cup
Refractive Index n20/D 1.4410Guidechem
Kovats Retention Index 1880, 1924 (Standard non-polar column)[1]
Water Solubility Insoluble (predicted)General properties of esters[3]Esters of low molar mass have some solubility in water[3].

Chemical Properties and Reactivity

PropertyDescription
Hydrolysis As an ester, this compound is susceptible to hydrolysis, especially in the presence of acids or bases, to yield adipic acid and 2-ethoxyethanol. The rate of hydrolysis is expected to be slow under neutral conditions[2].
Peroxide Formation This compound has been classified as a potential peroxide-forming chemical[1].
Reactivity Reacts with strong oxidizing agents. As with other esters, it can react with acids to liberate heat along with alcohols and acids. Interaction with caustic solutions also generates heat. Flammable hydrogen can be generated by mixing with alkali metals and hydrides.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not explicitly available in the reviewed literature. However, standard analytical methods for adipate esters can be applied.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a standard method for the analysis of semi-volatile compounds like adipate esters.

Methodology:

  • Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or hexane.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z ratio (e.g., 40-400 amu).

  • Data Analysis: The retention time and the mass spectrum of the eluted peak are compared with those of a known standard or a spectral library for identification and quantification.

Determination of Water Content (Karl Fischer Titration)

This is the standard method for determining the water content in organic liquids.

Methodology:

  • Instrumentation: A Karl Fischer titrator.

  • Reagent: Karl Fischer reagent.

  • Procedure: A known weight of the this compound sample is dissolved in a suitable anhydrous solvent and titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically. The amount of water is calculated based on the volume of titrant consumed.

Synthesis and Industrial Application Workflows

While specific signaling pathways involving this compound are not documented, its synthesis and application as a plasticizer can be represented as workflows.

Synthesis of this compound

The synthesis of adipate esters is typically achieved through Fischer-Speier esterification.

G cluster_reactants Reactants cluster_process Process cluster_products Products adipic_acid Adipic Acid reactor Reactor (Acid Catalyst, Heat) adipic_acid->reactor ethoxyethanol 2-Ethoxyethanol ethoxyethanol->reactor neutralization Neutralization (e.g., with NaHCO₃ soln) reactor->neutralization Crude Product water Water (by-product) reactor->water washing Washing (with water) neutralization->washing drying Drying (e.g., with MgSO₄) washing->drying purification Purification (Vacuum Distillation) drying->purification final_product This compound purification->final_product G cluster_raw_materials Raw Materials cluster_manufacturing Manufacturing Process cluster_final_product Final Product polymer_resin Polymer Resin (e.g., PVC) blending Blending/Mixing polymer_resin->blending plasticizer This compound plasticizer->blending additives Other Additives (Stabilizers, Fillers, etc.) additives->blending processing Melt Processing (Extrusion, Injection Molding, etc.) blending->processing Homogenized Mixture cooling Cooling/Shaping processing->cooling finishing Finishing cooling->finishing final_product Flexible Plastic Product finishing->final_product

References

A Technical Guide to the Spectroscopic Analysis of Bis(2-ethoxyethyl) Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for bis(2-ethoxyethyl) adipate, a chemical compound relevant to researchers, scientists, and professionals in drug development and materials science. This document presents available and predicted spectroscopic data, detailed experimental protocols for acquiring such data, and a conceptual workflow for spectroscopic analysis.

Introduction

This compound (CAS No. 109-44-4) is a diester of adipic acid and 2-ethoxyethanol. Its molecular formula is C14H26O6, and it has a molecular weight of 290.35 g/mol . As a member of the adipate ester class, it finds applications as a plasticizer and in various industrial syntheses. Understanding its spectral characteristics is crucial for its identification, quantification, and quality control. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound in a structured format.

While direct experimental spectral data from public databases is limited, predicted NMR data provides valuable insight into the chemical environment of the protons and carbons in the molecule. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.20t4H-O-CH₂ -CH₂-O-
~3.60t4H-O-CH₂-CH₂ -O-
~3.50q4H-O-CH₂ -CH₃
~2.30m4H-CO-CH₂ -CH₂-
~1.65m4H-CO-CH₂-CH₂ -
~1.20t6H-O-CH₂-CH₃

Note: Predicted data is based on computational models and may vary from experimental results. 't' denotes a triplet, 'q' a quartet, and 'm' a multiplet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~173.5C =O
~69.0-O-C H₂-CH₂-O-
~68.0-O-CH₂-C H₂-O-
~66.5-O-C H₂-CH₃
~34.0-CO-C H₂-CH₂-
~24.5-CO-CH₂-C H₂-
~15.0-O-CH₂-C H₃

Note: Predicted data is based on computational models and may vary from experimental results.

The IR spectrum of an ester is characterized by strong absorptions from the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations. The following table lists the expected characteristic IR absorption bands for this compound.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2970-2850StrongC-H stretch (alkane)
1735StrongC=O stretch (ester)
1250-1000StrongC-O stretch

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and structure. The following data was obtained from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Putative Fragment
7299.99[C₄H₈O]⁺
7389.70[C₃H₅O₂]⁺
4574.00[C₂H₅O]⁺
4453.50[C₂H₄O]⁺
11132.70[C₆H₇O₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube to a final concentration of approximately 5-25 mg/mL.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

    • A standard proton pulse sequence is used.

    • Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • A carbon pulse sequence with proton decoupling (e.g., PENDANT or DEPT) is used.

    • A wider spectral width (e.g., 220 ppm) is required.

    • Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

    • Data processing is similar to that for ¹H NMR.

  • Sample Preparation: As a liquid, this compound can be analyzed neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty salt plates is collected.

    • The sample is applied to the plates, and the sample spectrum is recorded.

    • The instrument is typically set to scan the mid-IR range (4000-400 cm⁻¹).

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

  • Sample Preparation: The neat liquid can be diluted in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 100 µg/mL).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating adipate esters.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overloading. The injector temperature is set to around 250°C.

    • Oven Program: A temperature gradient is used to ensure good separation. A typical program might start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: m/z 40-400.

    • Source and Transfer Line Temperatures: Typically set to 230°C and 280°C, respectively.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dilution Dilution Sample->Dilution for GC-MS NMR NMR Sample->NMR IR IR Sample->IR GCMS GCMS Dilution->GCMS ProcessData Data Processing NMR->ProcessData IR->ProcessData GCMS->ProcessData InterpretSpectra Spectral Interpretation ProcessData->InterpretSpectra StructureElucidation Structural Elucidation InterpretSpectra->StructureElucidation

Caption: General workflow for spectroscopic analysis.

References

Solubility of bis(2-ethoxyethyl) adipate in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Bis(2-ethoxyethyl) Adipate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 109-44-4), with the molecular formula C14H26O6, is a diester of adipic acid and 2-ethoxyethanol.[1] Its structure, featuring a flexible aliphatic backbone and polar ether and ester functionalities, suggests its potential utility as a plasticizer, solvent, and formulation excipient in various industrial and pharmaceutical applications. A thorough understanding of its solubility in common organic solvents is a critical prerequisite for its effective use in formulation development, chemical synthesis, and purification processes.

This technical guide provides a comprehensive overview of the predicted solubility profile of this compound and presents a detailed experimental protocol for its quantitative determination. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide equips researchers with the foundational knowledge and methodologies to generate this crucial data in-house.

Predicted Solubility Profile

The principle of "like dissolves like" serves as a primary guide for predicting the solubility of a compound. This compound is a moderately polar molecule due to the presence of two ester groups and two ether linkages. This structure suggests good miscibility with a wide range of common organic solvents. Conversely, its relatively large hydrocarbon content suggests limited solubility in highly polar solvents like water. The predicted qualitative solubility in various solvent classes is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolMiscibleThe ether and ester groups can form hydrogen bonds with the hydroxyl group of alcohols. Shorter-chain alcohols are expected to be excellent solvents.
Ketones Acetone, Methyl Ethyl Ketone (MEK)MiscibleThe polarity of ketones is compatible with the ester and ether functionalities of this compound, allowing for strong dipole-dipole interactions.
Esters Ethyl Acetate, Butyl AcetateMiscibleAs an ester itself, this compound is expected to be fully miscible with other low-molecular-weight esters due to similar intermolecular forces.
Ethers Diethyl Ether, Tetrahydrofuran (THF)MiscibleThe presence of ether linkages in this compound makes it highly compatible with ether solvents. Adipate polyesters are often soluble in THF.[2]
Aromatic Hydrocarbons Toluene, XyleneSoluble to MiscibleThe non-polar hydrocarbon portions of the molecule will interact favorably with aromatic solvents via London dispersion forces.
Chlorinated Solvents Dichloromethane (DCM), ChloroformMiscibleThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity like adipate esters.
Aliphatic Hydrocarbons Hexane, HeptaneModerately SolubleSolubility is expected to be lower in non-polar aliphatic hydrocarbons compared to more polar solvents, but the alkyl backbone should allow for some degree of miscibility.
Highly Polar Solvents Water, GlycerolSparingly SolubleWhile the ether and ester groups can interact with water, the large, non-polar hydrocarbon portion of the molecule is expected to significantly limit its aqueous solubility. Related adipate esters are insoluble in water.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a solvent.[3][4][5] The following protocol is a detailed methodology for determining the solubility of this compound, a liquid, in various organic solvents.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with airtight screw caps or stoppers

  • Orbital shaker or wrist-action shaker within a temperature-controlled incubator or water bath

  • Analytical balance

  • Pipettes and syringes

  • Centrifuge (optional, for phase separation)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected solvent in a glass vial. The presence of a distinct second phase (undissolved solute) should be visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours). The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the complete separation of the two phases.

    • Carefully withdraw an aliquot from the supernatant (the solvent phase saturated with the solute). Ensure that no part of the undissolved solute phase is transferred. A syringe with a filter attachment can be used for this purpose. Centrifugation can also be employed to facilitate a cleaner separation.[4]

  • Quantification:

    • Accurately dilute the withdrawn aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., GC or HPLC) to determine the precise concentration of this compound.

    • A calibration curve should be prepared by analyzing a series of standards of known this compound concentrations.

  • Calculation:

    • Use the concentration obtained from the analytical measurement and the dilution factor to calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

Visualizing the Experimental Workflow

The logical flow of the shake-flask method for solubility determination can be represented graphically.

Solubility_Determination_Workflow Workflow for Solubility Determination via Shake-Flask Method cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Add excess This compound to solvent B Seal container A->B C Agitate at constant temperature (24-72 hours) B->C D Let stand at constant temperature (≥24 hours) C->D E Withdraw aliquot of saturated supernatant D->E F Dilute aliquot E->F G Quantify concentration (e.g., GC, HPLC) F->G H Calculate solubility from concentration and dilution factor G->H

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Bis(2-ethoxyethyl) Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethoxyethyl) adipate is a plasticizer utilized in various polymer formulations. Understanding its thermal stability and degradation profile is critical for predicting material performance, ensuring product safety, and optimizing manufacturing processes. This technical guide provides a detailed overview of the thermal properties of this compound, drawing upon data from analogous adipate esters due to the limited publicly available information on this specific compound. It outlines the experimental protocols for thermal analysis and discusses potential degradation pathways and products.

Introduction

This compound belongs to the family of adipate esters, which are widely used as plasticizers to enhance the flexibility and durability of polymers. The presence of ether linkages in its alkyl chains distinguishes it from simple dialkyl adipates and may influence its thermal behavior. Thermal degradation, a chemical decomposition process induced by heat, can alter the physical and chemical properties of the plasticizer and the polymer matrix, potentially leading to material failure and the release of harmful substances. Therefore, a thorough understanding of its thermal stability is paramount for its safe and effective application.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on decomposition temperatures, the presence of volatiles, and the overall thermal stability of the material.

Table 1: Thermogravimetric Data for Analogous Adipate Plasticizers

ParameterDecyl Butoxyethyl AdipateButyl Phenoxyethyl Adipate
Decomposition Temperature Range (°C) 101 - 499Not specified
Temperature at Onset of Weight Loss (°C) ~240Not specified
Temperature at Maximum Decomposition Rate (°C) 278316
Weight Loss at 180°C (%) < 1< 1

Data sourced from studies on analogous adipate plasticizers. The exact values for this compound may vary.

Based on these analogous compounds, this compound is expected to be thermally stable at typical processing temperatures for many polymers, with significant decomposition occurring at temperatures above 200°C. The initial weight loss is likely attributable to the volatilization of any residual impurities, followed by the thermal decomposition of the ester itself.

Differential Scanning calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature.

Table 2: Differential Scanning Calorimetry Data for Simple Adipate Esters

ParameterDiethyl AdipateDibutyl Adipate
Melting Point (°C) -20.9-37.5

Data for simple dialkyl adipates, provided for general reference.

The melting point of this compound is expected to be low, consistent with its liquid state at room temperature. The presence of the flexible ether linkages may also result in a low glass transition temperature.

Experimental Protocols

The following sections describe standardized experimental protocols for the thermal analysis of liquid plasticizers like this compound.

Thermogravimetric Analysis (TGA) Protocol (Based on ASTM E1131)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Instrumentation:

  • Thermogravimetric Analyzer

  • High-precision microbalance

  • Inert gas supply (e.g., Nitrogen)

  • Sample pans (e.g., aluminum or platinum)

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.

  • Experimental Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition, temperatures of maximum decomposition rates, and final residue.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Degradation Product Analysis

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Instrumentation:

  • Pyrolyzer

  • Gas Chromatograph (GC)

  • Mass Spectrometer (MS)

  • Capillary GC column (e.g., DB-5MS)

Procedure:

  • Sample Preparation: Place a small amount (typically in the microgram range) of this compound into a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 400-600°C) in an inert atmosphere (e.g., helium) within the pyrolyzer.

  • Separation: The resulting pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • Detection and Identification: The separated compounds elute from the GC column and enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparison with spectral libraries.

Degradation Pathways and Products

The thermal degradation of adipate esters can proceed through several pathways, primarily involving the cleavage of the ester bonds. The presence of ether linkages in this compound introduces additional potential sites for thermal scission.

Postulated Degradation Pathways

Based on the general principles of ester pyrolysis and studies on related compounds, the following degradation pathways are plausible for this compound:

  • Ester Bond Cleavage: The primary degradation mechanism is expected to be the homolytic or heterolytic cleavage of the ester bonds. This can lead to the formation of various radical species that can then undergo further reactions.

  • β-Elimination: If a hydrogen atom is present on the carbon atom beta to the ester's carbonyl group, a concerted elimination reaction can occur, leading to the formation of an alkene and a carboxylic acid.

  • Ether Bond Cleavage: The ether linkages in the ethoxyethyl side chains are also susceptible to thermal cleavage, which could lead to the formation of aldehydes, alcohols, and other oxygenated compounds.

Hazardous Decomposition Products: As indicated in safety data sheets for similar compounds, the complete combustion of this compound is expected to produce carbon monoxide (CO) and carbon dioxide (CO2)[1]. Incomplete combustion or pyrolysis in an inert atmosphere will likely result in a more complex mixture of organic compounds.

Potential Degradation Products

Based on the postulated pathways, a range of degradation products could be formed, including:

  • Adipic acid

  • 2-Ethoxyethanol

  • Ethyl vinyl ether

  • Acetaldehyde

  • Ethylene

  • Lower molecular weight esters

  • Carbon monoxide

  • Carbon dioxide

The exact composition of the degradation products will depend on the specific temperature, atmosphere, and duration of the thermal stress.

Visualizations

Logical Workflow for Thermal Stability Analysis

thermal_stability_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_degradation Degradation Product Analysis cluster_data Data Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS Stability Thermal Stability Assessment TGA->Stability DSC->Stability Products Degradation Product Identification PyGCMS->Products Pathway Degradation Pathway Elucidation Stability->Pathway Products->Pathway

Caption: Workflow for the thermal analysis of this compound.

Postulated Thermal Degradation Pathways

degradation_pathway cluster_primary Primary Degradation cluster_secondary Secondary Reactions & Products cluster_final Final Products (Combustion) BEEA This compound EsterCleavage Ester Bond Cleavage BEEA->EsterCleavage Heat EtherCleavage Ether Bond Cleavage BEEA->EtherCleavage Heat Radicals Radical Intermediates EsterCleavage->Radicals EtherCleavage->Radicals AdipicAcid Adipic Acid CO2 Carbon Dioxide (CO2) AdipicAcid->CO2 Further Decomposition Ethoxyethanol 2-Ethoxyethanol Aldehydes Aldehydes (e.g., Acetaldehyde) Ethoxyethanol->Aldehydes Oxidation Radicals->AdipicAcid Radicals->Ethoxyethanol Radicals->Aldehydes Alkenes Alkenes (e.g., Ethylene) Radicals->Alkenes Radicals->CO2 Combustion CO Carbon Monoxide (CO) Radicals->CO Combustion H2O Water (H2O) Radicals->H2O Combustion Aldehydes->CO Incomplete Combustion Alkenes->CO2 Combustion

Caption: Postulated thermal degradation pathways for this compound.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is limited, analysis of analogous adipate plasticizers provides a strong foundation for understanding its behavior. It is expected to exhibit good thermal stability under normal processing conditions, with decomposition occurring at elevated temperatures through the cleavage of its ester and ether linkages. The primary decomposition products are likely to include adipic acid, 2-ethoxyethanol, and smaller volatile organic compounds. For critical applications, it is recommended that specific thermal analysis be conducted on this compound to obtain precise quantitative data. The experimental protocols and potential degradation pathways outlined in this guide provide a comprehensive framework for such an investigation.

References

Core Mechanism of Bis(2-ethoxyethyl) Adipate as a Polymeric Plasticizer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethoxyethyl) adipate is a specialty plasticizer distinguished by the presence of ether linkages in its alkyl chains. These ether groups are hypothesized to influence its compatibility, plasticizing efficiency, and interaction with polymer matrices in a distinct manner from conventional alkyl adipates. This technical guide delineates the fundamental mechanism of action of this compound as a plasticizer, drawing upon established principles of polymer science and data from closely related adipate esters. The document provides a detailed overview of its molecular interactions, quantitative effects on polymer properties, and the experimental protocols used for evaluation.

Introduction: The Role of Adipate Esters in Polymer Modification

Adipate esters have garnered significant attention as effective plasticizers, particularly as alternatives to certain phthalates.[1] Their primary function is to enhance the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC).[1] Plasticizers are not chemically bound to the polymer and their efficacy is contingent on their ability to integrate between polymer chains, thereby reducing intermolecular forces and increasing free volume.[2] this compound, with its characteristic ether groups, represents a specialized class of adipate plasticizers, potentially offering unique performance attributes.

Mechanism of Action: A Molecular Perspective

The plasticizing action of this compound is predicated on its molecular structure and its interaction with the polymer matrix. The fundamental mechanism can be elucidated through the following key principles:

  • Intermolecular Spacing: The primary role of a plasticizer is to position its molecules between the long polymer chains. This spacing effectively weakens the cohesive forces (van der Waals forces and dipole-dipole interactions) between the polymer chains. The long, flexible chains of this compound are adept at this insertion.

  • Reduction of Glass Transition Temperature (Tg): A key metric for the effectiveness of a plasticizer is its ability to lower the glass transition temperature (Tg) of the polymer.[2][3] The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By increasing the free volume and chain mobility, this compound reduces the energy required for segmental motion of the polymer chains, thus lowering the Tg.[2][3]

  • Influence of Ether Linkages: The presence of ether (C-O-C) linkages in the ethoxyethyl side chains introduces polarity and flexibility. This can enhance the compatibility of the plasticizer with polar polymers like PVC. The ether oxygen atoms can potentially form hydrogen bonds with acidic protons on the polymer chains, leading to a more stable and effective plasticization.

The following diagram illustrates the general mechanism of how plasticizer molecules interact with polymer chains.

Plasticizer_Mechanism p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p4 Polymer Chain plast1 This compound p5 Polymer Chain plast2 This compound p6 Polymer Chain caption1 Strong Intermolecular Forces caption1->p2 caption2 Weakened Intermolecular Forces caption2->plast1 caption3 Increased Free Volume caption3->plast2

Diagram 1: General mechanism of plasticizer action.

Quantitative Effects on Polymer Properties

While specific data for this compound is limited in publicly available literature, studies on structurally similar alkyl butoxyethyl adipates provide valuable insights into the expected quantitative effects on PVC. The introduction of these plasticizers leads to a significant reduction in the glass transition temperature, a key indicator of enhanced flexibility.[3]

Plasticizer (Related Compound)PolymerPlasticizer Concentration (phr)Glass Transition Temperature (°C)Reference
Butyl butoxyethyl adipate (BBEA)PVC50Not explicitly stated, but shown to be effective[3]
Hexyl butoxyethyl adipate (HBEA)PVC50Not explicitly stated, but shown to be effective[3]
Octyl butoxyethyl adipate (OBEA)PVC50Not explicitly stated, but shown to be effective[3]
Decyl butoxyethyl adipate (DBEA)PVC50Not explicitly stated, but shown to be effective[3]

Note: The referenced study demonstrates the effective reduction of Tg by these compounds through DSC thermograms but does not provide a table with the specific Tg values.

The general trend observed for plasticizers is that an increase in plasticizer concentration leads to a proportional decrease in tensile strength and an increase in elongation at break.

Experimental Protocols

The evaluation of a plasticizer's performance involves a suite of standardized experimental techniques.

Synthesis of this compound

The synthesis of adipate esters is typically achieved through a direct esterification reaction.

Synthesis_Workflow cluster_reactants Reactants adipic_acid Adipic Acid esterification Esterification Reaction (Heated with removal of water) adipic_acid->esterification ethoxyethanol 2-Ethoxyethanol ethoxyethanol->esterification catalyst Acid Catalyst (e.g., p-Toluenesulfonic acid) catalyst->esterification neutralization Neutralization (e.g., with Na2CO3 solution) esterification->neutralization washing Washing (with water to remove salts) neutralization->washing drying Drying (e.g., over MgSO4) washing->drying purification Purification (Vacuum Distillation) drying->purification product This compound purification->product

Diagram 2: General workflow for the synthesis of this compound.

Protocol:

  • Reactant Charging: Adipic acid and a molar excess of 2-ethoxyethanol are charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal.

  • Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid, is added to the mixture.

  • Esterification: The mixture is heated to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored by measuring the amount of water collected or by techniques such as titration to determine the acid number.

  • Neutralization and Washing: After the reaction is complete, the mixture is cooled and neutralized with a basic solution (e.g., sodium carbonate). It is then washed with water to remove the catalyst and any unreacted acid.

  • Purification: The crude product is dried and then purified by vacuum distillation to obtain the final this compound.

Characterization of Plasticizing Effect

Differential Scanning Calorimetry (DSC):

  • Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.

  • Methodology:

    • A small sample (5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.

    • The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle to erase thermal history, followed by a final heating ramp.

    • The heat flow to the sample is measured as a function of temperature. The Tg is identified as a step change in the heat flow curve.

Mechanical Testing (Tensile Properties):

  • Objective: To measure the effect of the plasticizer on the tensile strength, elongation at break, and modulus of the polymer.

  • Methodology:

    • Standardized dumbbell-shaped specimens of the plasticized polymer are prepared.

    • The specimens are tested using a universal testing machine at a constant rate of extension.

    • The force required to elongate the specimen and the elongation at the point of failure are recorded.

Conclusion

This compound acts as a plasticizer by physically separating polymer chains, thereby reducing intermolecular forces and increasing chain mobility. This leads to a decrease in the glass transition temperature and an enhancement of the polymer's flexibility. The presence of ether linkages in its structure is expected to improve its compatibility with polar polymers. While specific quantitative data for this compound is not widely available, the established principles of plasticization and data from analogous adipate esters provide a strong framework for understanding its mechanism of action and for designing experimental evaluations. Further research is warranted to fully characterize the unique properties imparted by the ethoxyethyl groups.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Bis(2-ethoxyethyl) Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the environmental fate and transport of bis(2-ethoxyethyl) adipate is limited in publicly available scientific literature. Consequently, this guide summarizes the available data for this compound and supplements it with information from structurally similar adipate esters, such as bis(2-ethylhexyl) adipate (DEHA), to infer its probable environmental behavior. The information derived from analogous compounds should be interpreted as an estimation.

Physicochemical Properties

The physicochemical properties of a substance are fundamental to understanding its environmental fate and transport. For this compound, the available data is primarily from computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name bis(2-ethoxyethyl) hexanedioate--INVALID-LINK--[1]
CAS Number 109-44-4--INVALID-LINK--[1]
Molecular Formula C14H26O6--INVALID-LINK--[1]
Molecular Weight 290.35 g/mol --INVALID-LINK--[1]
Computed XLogP3-AA 1.8--INVALID-LINK--[1]
Computed Hydrogen Bond Donor Count 0--INVALID-LINK--[1]
Computed Hydrogen Bond Acceptor Count 6--INVALID-LINK--[1]
Computed Rotatable Bond Count 13--INVALID-LINK--[1]

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of transport and transformation processes. Due to the lack of specific experimental data, the following sections infer its behavior based on its structure and data from analogous adipate esters.

Abiotic degradation processes, such as hydrolysis and photolysis, are likely to contribute to the transformation of this compound in the environment.

  • Hydrolysis: As an ester, this compound is expected to undergo hydrolysis, breaking down into adipic acid and 2-ethoxyethanol. The rate of hydrolysis is pH-dependent, with faster degradation expected under alkaline conditions. For the related compound DEHA, estimated hydrolysis half-lives are 3 years at pH 7 and 120 days at pH 8.[2] A similar susceptibility to hydrolysis can be expected for this compound.

  • Photodegradation: In the atmosphere, organic compounds can be degraded by reacting with photochemically produced hydroxyl radicals. For DEHA, the atmospheric half-life is estimated to be about 0.63 days.[2] this compound is also expected to be susceptible to atmospheric photolysis. Direct photolysis in water may also occur as adipate esters can absorb light at wavelengths greater than 290 nm.[3]

Biodegradation is expected to be a significant degradation pathway for this compound in soil and water.

Studies on other adipate esters indicate that they are generally biodegradable. For instance, DEHA is considered readily biodegradable.[2] The biodegradation of adipate esters typically proceeds via the hydrolysis of the ester bonds to form the corresponding alcohol and adipic acid, which are then further mineralized by microorganisms.[4] A study on alkyl butoxyethyl adipates showed that the degradation pathway involves the sequential hydrolysis of ester bonds.[4] It is highly probable that this compound follows a similar biodegradation pathway.

The transport of this compound between different environmental compartments (air, water, soil, and biota) is dictated by its physicochemical properties.

  • Volatilization: The potential for volatilization from water and soil surfaces is determined by a compound's Henry's Law constant and vapor pressure. While specific data for this compound is unavailable, the low vapor pressure of similar adipates like DEHA suggests that volatilization is not a major transport process.

  • Sorption: The tendency of a chemical to adsorb to soil and sediment is indicated by its soil organic carbon-water partitioning coefficient (Koc). The computed XLogP3-AA of 1.8 for this compound suggests a lower potential for sorption compared to DEHA, which has a much higher log Kow of 8.1 and an estimated Koc of 49,000, indicating it is expected to be immobile in soil.[3][5] Therefore, this compound may have a higher mobility in soil and sediment.

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment. The potential for bioaccumulation is often estimated from the octanol-water partition coefficient (Kow).

The computed XLogP3-AA (a surrogate for log Kow) for this compound is 1.8.[1] This relatively low value suggests a low potential for bioaccumulation in aquatic organisms. For comparison, DEHA, despite its high log Kow, has a low measured bioconcentration factor (BCF) of 27 in bluegill fish, indicating it is not significantly bioaccumulative.[3]

Experimental Protocols

To definitively determine the environmental fate and transport of this compound, a series of standardized experimental studies would be required. The following are examples of relevant OECD (Organisation for Economic Co-operation and Development) guidelines for testing chemicals.

Table 2: Relevant OECD Test Guidelines for Environmental Fate Assessment

TestOECD GuidelinePurpose
Hydrolysis as a Function of pH 111To determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[6]
Ready Biodegradability 301A screening test to assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms.[6]
Adsorption - Desorption Using a Batch Equilibrium Method 106To determine the soil and sediment adsorption/desorption potential of a chemical.[7]
Bioaccumulation in Fish: Aqueous and Dietary Exposure 305To measure the bioconcentration factor (BCF) of a chemical in fish.[6]
Phototransformation of Chemicals on Soil Surfaces DraftTo assess the degradation of a chemical on soil surfaces when exposed to light.[7]

Experimental Workflow for Environmental Fate Assessment

The diagram below illustrates a typical workflow for assessing the environmental fate of a chemical like this compound, starting from its physicochemical properties to its degradation and partitioning in various environmental compartments.

cluster_0 Physicochemical Properties cluster_1 Environmental Release cluster_2 Environmental Compartments cluster_3 Transport Processes cluster_4 Degradation Processes cluster_5 Bioaccumulation Molecular_Structure Molecular Structure (this compound) Properties Water Solubility Vapor Pressure Octanol-Water Partition Coefficient (Kow) Molecular_Structure->Properties Volatilization Volatilization Properties->Volatilization Sorption Sorption / Desorption Properties->Sorption Biota Uptake by Biota Properties->Biota Release Release to Environment (e.g., industrial discharge, leaching) Air Air Release->Air Water Water Release->Water Soil_Sediment Soil / Sediment Release->Soil_Sediment Deposition Deposition Air->Deposition Air->Deposition Photodegradation Photodegradation (Atmospheric & Aqueous) Air->Photodegradation Water->Volatilization Water->Sorption Biodegradation Biodegradation (Aerobic & Anaerobic) Water->Biodegradation Hydrolysis Hydrolysis Water->Hydrolysis Water->Biota Soil_Sediment->Sorption Soil_Sediment->Biodegradation Volatilization->Air Sorption->Soil_Sediment Deposition->Water Deposition->Soil_Sediment cluster_air Atmosphere cluster_water Aquatic Environment cluster_soil Terrestrial Environment Release Release of this compound Atmospheric_Transport Atmospheric Transport Release->Atmospheric_Transport Water_Column Water Column Release->Water_Column Soil_Surface Soil Surface Release->Soil_Surface Atmospheric_Degradation Atmospheric Degradation (Photolysis) Atmospheric_Transport->Atmospheric_Degradation Deposition Wet & Dry Deposition Atmospheric_Transport->Deposition Deposition->Water_Column Deposition->Soil_Surface Aquatic_Degradation Aquatic Degradation (Biodegradation, Hydrolysis) Water_Column->Aquatic_Degradation Sorption_to_Sediment Sorption to Sediment Water_Column->Sorption_to_Sediment Bioaccumulation Bioaccumulation in Aquatic Organisms Water_Column->Bioaccumulation Soil_Degradation Soil Degradation (Biodegradation) Soil_Surface->Soil_Degradation Leaching Leaching to Groundwater Soil_Surface->Leaching Runoff Runoff to Surface Water Soil_Surface->Runoff Runoff->Water_Column

References

An In-depth Toxicological Profile of Bis(2-ethylhexyl) Adipate (DEHA)

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of bis(2-ethylhexyl) adipate (DEHA), also known as di(2-ethylhexyl) adipate. DEHA is a widely used plasticizer, particularly in polyvinyl chloride (PVC) products such as food packaging films.[1] This document summarizes key toxicological data, outlines experimental methodologies from pivotal studies, and presents a visual representation of a standard toxicological evaluation workflow.

Quantitative Toxicological Data

The following table summarizes the key quantitative toxicological endpoints for DEHA based on studies conducted in various animal models.

ParameterSpeciesSexRoute of AdministrationValueReference(s)
Acute Toxicity
LD50RatMaleOral (gavage)45 g/kg bw[2][3]
RatFemaleOral (gavage)24.6 - 25 g/kg bw[2][4]
MouseMaleOral (gavage)15 g/kg bw[2]
MouseFemaleOral (gavage)25 g/kg bw[2]
RatMale/FemaleOral> 20,000 mg/kg bw[3][4]
Rabbit-Dermal> 8670 mg/kg bw[5]
Rat-Intravenous900 mg/kg[6][7]
LC50RatMale/FemaleInhalation (4h)> 5.7 mg/L air[3][4][5]
Repeated-Dose Toxicity
NOAEL (90-day)Rat-Oral (feed)189 mg/kg/day[8]
NOAEL (90-day)Mouse-Oral (feed)451 mg/kg/day[8]
Reproductive & Developmental Toxicity
NOAEL (Developmental)Rat-Oral (feed)170 mg/kg/day[8]
NOAEL (Reproductive)Rat--400 mg/kg bw/day[5]

Experimental Protocols

The toxicological evaluation of DEHA has encompassed a range of studies to determine its effects following acute, repeated, and long-term exposure. Below are descriptions of the methodologies employed in key experiments.

Acute Toxicity Studies

Oral LD50 in Rodents:

  • Objective: To determine the median lethal dose (LD50) of a single oral administration of DEHA.

  • Species: Fischer 344 rats and B6C3F1 mice.[2]

  • Methodology: The studies were conducted in accordance with OECD Test Guideline 401.[4] Animals were administered DEHA by gavage.[2] Following administration, the animals were observed for mortality and clinical signs of toxicity for a specified period.

  • Endpoints: Mortality was the primary endpoint. The estimated LD50 was calculated based on the observed mortality rates at different dose levels.[3]

Inhalation LC50 in Rats:

  • Objective: To determine the median lethal concentration (LC50) of inhaled DEHA.

  • Species: Rats.[3][5]

  • Methodology: Following OECD Test Guideline 403, rats were exposed to aerosols of DEHA via nose/head only for a duration of four hours.[5]

  • Endpoints: Mortality and signs of toxicity were monitored during and after the exposure period.[5]

Repeated-Dose Toxicity Studies
  • Objective: To evaluate the potential adverse effects of repeated oral exposure to DEHA over a subchronic period.

  • Species: Rats and mice.[8]

  • Methodology: DEHA was administered to the animals in their feed for up to 90 days.[8]

  • Endpoints: Key endpoints included changes in body weight, food consumption, hematology, clinical biochemistry, and histopathological examination of organs.[5][8] Reduced body weight gain was a notable effect at higher doses.[8]

Developmental Toxicity Studies
  • Objective: To assess the potential for DEHA to cause adverse effects on the developing fetus.

  • Species: Sprague-Dawley rats.[2]

  • Methodology: Pregnant rats were treated orally with DEHA in their feed on days 6-15 of gestation.[8] Another study involved intraperitoneal injections on days 5, 10, and 15 of pregnancy.[2]

  • Endpoints: Maternal body weight gain, pre-implantation fetal loss, and fetal examination for gross, skeletal, or visceral abnormalities were evaluated.[8] While high doses led to reduced maternal body weight gain and some evidence of fetotoxicity (e.g., reduced ossification), no significant teratogenic effects were observed.[8]

Carcinogenicity Bioassays
  • Objective: To determine the carcinogenic potential of DEHA following long-term exposure.

  • Species: Mice and rats.[8]

  • Methodology: DEHA was administered in the diet to mice and rats for an extended period.[2]

  • Endpoints: The primary endpoints were the incidence and type of tumors. Evidence of liver cancer was observed in mice, particularly in females, at high concentrations, while no evidence of carcinogenicity was found in rats.[8] The International Agency for Research on Cancer (IARC) has classified DEHA as "not classifiable as to its carcinogenicity to humans (Group 3)".[6]

Visualizations

Experimental Workflow for a Repeated-Dose Oral Toxicity Study

The following diagram illustrates a generalized workflow for a repeated-dose oral toxicity study, based on the descriptions of experiments conducted for DEHA.

G cluster_0 Pre-study Phase cluster_1 Treatment Phase cluster_2 Terminal Phase cluster_3 Data Analysis & Reporting A Animal Acclimatization B Randomization into Dose Groups A->B C Daily Dosing (e.g., in feed) B->C D Clinical Observations (Daily) C->D E Body Weight & Food Consumption (Weekly) C->E F Blood Collection (Hematology & Clinical Chemistry) D->F E->F G Necropsy & Organ Weight Measurement F->G H Histopathological Examination G->H I Statistical Analysis H->I J Determination of NOAEL/LOAEL I->J K Final Report Generation J->K

Caption: Generalized workflow for a repeated-dose oral toxicity study.

This guide is intended for informational purposes for a scientific audience. For detailed safety and handling information, please refer to the substance's Safety Data Sheet (SDS).

References

Methodological & Application

Application Note: Quantitative Analysis of Bis(2-ethoxyethyl) Adipate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of bis(2-ethoxyethyl) adipate, a plasticizer that can be found in various materials. The methodology herein utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for the separation, identification, and quantification of semi-volatile organic compounds. This document outlines sample preparation, GC-MS instrument parameters, and data analysis procedures.

Introduction

This compound is a diester of adipic acid used as a plasticizer to enhance the flexibility and durability of polymers. Its presence in materials that come into contact with food, beverages, or pharmaceutical products necessitates reliable analytical methods to monitor its migration and ensure consumer safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose, offering high chromatographic resolution and mass selectivity for accurate identification and quantification.

Experimental Protocol

Sample Preparation

A critical step in the analysis of this compound is the effective extraction of the analyte from the sample matrix. The following protocol is a general guideline and may require optimization based on the specific matrix.

a) Liquid-Liquid Extraction (for liquid samples like beverages):

  • To 5 mL of the liquid sample, add 5 mL of a suitable organic solvent such as hexane or a mixture of hexane and dichloromethane.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer (top layer) to a clean glass tube.

  • Repeat the extraction process on the aqueous layer with a fresh aliquot of the organic solvent to improve recovery.

  • Combine the organic extracts and evaporate to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.

b) Solid-Phase Extraction (SPE) (for cleaner sample extracts):

For complex matrices, an SPE cleanup step can be employed to remove interfering substances.

  • Condition an appropriate SPE cartridge (e.g., Oasis MAX) with the solvent system recommended by the manufacturer.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with a weak solvent to remove polar impurities.

  • Elute the analyte of interest with a stronger organic solvent.

  • Concentrate the eluate as described above.

c) General Sample Preparation Guidelines:

  • Final sample solutions for GC-MS analysis should be prepared in a volatile organic solvent like hexane or dichloromethane.[1]

  • The recommended concentration for injection is approximately 10 µg/mL to achieve a column loading of about 10 ng with a 1 µL splitless injection.[1]

  • Ensure samples are free of particulate matter by centrifuging or filtering before transferring to an autosampler vial.[1]

  • Use glass vials to avoid contamination from plasticizers present in plastic vials.[1]

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point for the analysis of this compound.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[2]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[3]
Inlet Temperature 280 °C[4]
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

Parameter Value Reference
Molecular Formula C14H26O6PubChem CID 7987[5]
Molecular Weight 290.35 g/mol PubChem CID 7987[5]
Kovats Retention Index (Standard Non-Polar Column) 1880, 1924NIST Mass Spectrometry Data Center[5]
Characteristic Mass Fragments (m/z) 44, 45, 72, 73, 111MassBank of North America (MoNA)[5]
Mass Spectrometry Data

The mass spectrum of this compound is characterized by specific fragment ions that are crucial for its identification.

m/z Relative Abundance
7299.99
7389.70
4574.00
4453.50
11132.70

Data sourced from MassBank of North America (MoNA) via PubChem.[5]

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution in Volatile Solvent Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Final Report Library_Search->Report Quantification->Report

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Bis(2-ethoxyethyl) adipate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-ethoxyethyl) adipate is a plasticizer used in various polymer formulations to enhance flexibility and durability. Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and migration studies in materials that may come into contact with food, pharmaceuticals, or other sensitive products. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, and UV detection. This approach offers excellent selectivity and sensitivity for the analysis of this compound.

Experimental

A proposed HPLC method was developed based on established principles for the analysis of similar adipate esters.[1][2][3]

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of this compound. These parameters may require optimization based on the specific instrumentation and sample matrix.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 210 nm
Run Time 10 minutes

Rationale for Method Selection

This compound is a moderately non-polar molecule, making it well-suited for separation by reversed-phase chromatography.[1][2] A C18 column was selected for its hydrophobic stationary phase, which provides adequate retention for the analyte. The mobile phase, a mixture of acetonitrile and water, allows for the elution of this compound with good peak shape and a reasonable retention time. UV detection at a low wavelength of 210 nm is employed as the ester functional groups exhibit some absorbance in this region, providing the necessary sensitivity for quantification.[1] An isocratic elution is proposed for its simplicity and robustness.

Materials and Reagents

  • Solvents: HPLC-grade acetonitrile and water.

  • Reference Standard: this compound analytical standard.

  • Vials: Amber glass vials with PTFE septa.

Experimental Protocols

1. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by further diluting the stock standard solution with the mobile phase.

    • Suggested concentrations for a calibration curve are 10, 25, 50, 100, and 250 µg/mL.

2. Sample Preparation

The sample preparation method will vary depending on the matrix. A generic procedure for a solid polymer sample is provided below.

  • Accurately weigh a representative portion of the sample.

  • Transfer the sample to a suitable container for extraction.

  • Add a known volume of a suitable extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water). The choice of solvent and volume will depend on the sample matrix and the expected concentration of the analyte.

  • Vortex or sonicate the sample for a sufficient time to ensure complete extraction of the analyte.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC System Setup and Analysis

  • Set up the HPLC system according to the chromatographic conditions outlined in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) before storing it according to the manufacturer's recommendations.

Data Analysis

  • Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table presents expected performance characteristics of the HPLC method.

ParameterExpected Result
Retention Time Approximately 5-7 minutes
**Linearity (R²) **≥ 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection System_Setup HPLC System Setup Equilibration Column Equilibration System_Setup->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Data_Acquisition Data Acquisition Separation->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols: Bis(2-ethoxyethyl) Adipate as a Plasticizer in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific performance data for bis(2-ethoxyethyl) adipate in publicly accessible scientific literature and technical data sheets, this document utilizes bis(2-ethylhexyl) adipate (DEHA) as a representative adipate plasticizer. DEHA is a widely studied and commercially significant plasticizer with a similar chemical backbone, and its performance data in Polyvinyl Chloride (PVC) provides a strong indication of the expected behavior of other adipate esters. The experimental protocols provided are standardized and applicable to the evaluation of a wide range of plasticizers, including this compound.

Introduction

Adipate esters are a class of non-phthalate plasticizers increasingly used in flexible Polyvinyl Chloride (PVC) formulations to impart softness, flexibility, and improved low-temperature performance. These plasticizers are valued for their lower toxicity profiles compared to some traditional phthalate plasticizers. This document provides detailed application notes on the use of adipate esters, specifically using data from the well-characterized bis(2-ethylhexyl) adipate (DEHA), as a plasticizer in PVC. It is intended for researchers, scientists, and drug development professionals who may be developing or evaluating flexible PVC for various applications, including medical devices and food contact materials.

The protocols outlined herein describe standard methodologies for evaluating the key performance characteristics of a plasticized PVC formulation, including mechanical properties, thermal stability, and plasticizer migration.

Physicochemical Properties of Adipate Plasticizers

A summary of the key physicochemical properties of bis(2-ethylhexyl) adipate (DEHA) is provided below. These properties are crucial for understanding its compatibility and performance within a PVC matrix.

PropertyValue
Chemical Name Bis(2-ethylhexyl) adipate
Synonyms DEHA, Dioctyl adipate (DOA)
CAS Number 103-23-1
Molecular Formula C22H42O4
Molecular Weight 370.57 g/mol
Appearance Colorless, oily liquid
Density ~0.925 g/mL at 20°C
Boiling Point 417°C
Melting Point -67°C
Water Solubility Insoluble

Performance Data in PVC Formulations

The following tables summarize the typical performance of bis(2-ethylhexyl) adipate (DEHA) in flexible PVC formulations. The data is compiled from various sources and represents typical values. Actual performance will depend on the specific PVC resin, other additives in the formulation, and processing conditions.

Mechanical Properties

The addition of DEHA to PVC significantly alters its mechanical properties, transforming it from a rigid material to a flexible one. The concentration of the plasticizer is typically expressed in parts per hundred of resin (phr).

PropertyUnplasticized PVCPVC + 40 phr DEHAPVC + 60 phr DEHA
Tensile Strength (MPa) ~50-60~18-25~15-20
Elongation at Break (%) <50~250-350~300-400
Shore A Hardness >100 (Shore D)~80-90~70-80
Thermal Stability

Thermogravimetric analysis (TGA) is used to assess the effect of the plasticizer on the thermal stability of the PVC compound. The onset of degradation is a key parameter.

ParameterUnplasticized PVCPVC + 50 phr DEHA
Onset of Degradation (TGA, °C) ~250-270~260-280
Temperature at 10% Weight Loss (°C) ~280~290
Plasticizer Migration

Plasticizer migration is a critical parameter, especially for applications in medical devices and food packaging. Migration is typically measured as the weight loss of the plasticized PVC when exposed to various simulants under specific conditions.

SimulantTest ConditionsMigration (% weight loss)
Deionized Water 24 hours @ 50°C< 0.5
3% Acetic Acid 24 hours @ 50°C< 1.0
10% Ethanol 24 hours @ 50°C1.0 - 2.0
n-Heptane (fatty food simulant) 24 hours @ 25°C5.0 - 15.0

Experimental Protocols

The following are detailed protocols for the evaluation of a new plasticizer, such as this compound, in a PVC formulation.

Preparation of Plasticized PVC Sheets

Objective: To prepare standardized sheets of plasticized PVC for subsequent testing.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • Plasticizer (e.g., this compound or DEHA)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Two-roll mill

  • Hydraulic press with heated platens

  • Molds for sheet preparation

Procedure:

  • Dry the PVC resin at 80°C for 2 hours to remove any residual moisture.

  • On a two-roll mill preheated to 160-170°C, add the PVC resin.

  • Once the PVC has formed a continuous band on the rolls, slowly add the pre-weighed plasticizer and thermal stabilizer at the desired phr level.

  • Mill the compound for 10-15 minutes until a homogeneous mixture is obtained.

  • Sheet out the compounded PVC from the mill.

  • Cut the sheet into appropriate sizes for the molds.

  • Place the cut sheets into a mold and preheat in the hydraulic press at 170-180°C for 5 minutes under low pressure.

  • Increase the pressure to 10-15 MPa and maintain for 5 minutes.

  • Cool the mold under pressure to room temperature.

  • Remove the pressed sheet from the mold and condition at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Mechanical Properties Testing

4.2.1 Tensile Strength and Elongation at Break (ASTM D882 / ISO 527-3 for thin films; ASTM D638 / ISO 527-2 for thicker sheets)

Objective: To determine the tensile strength and elongation at break of the plasticized PVC.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Specimen cutting die (dumbbell shape)

  • Micrometer for thickness measurement

Procedure:

  • Cut at least five dumbbell-shaped specimens from the conditioned PVC sheet.

  • Measure the width and thickness of the narrow section of each specimen.

  • Set the grip separation and crosshead speed on the UTM as specified in the relevant standard.

  • Mount a specimen in the grips of the UTM, ensuring it is aligned vertically and not under tension.

  • Start the test and record the load and extension until the specimen breaks.

  • Calculate the tensile strength and elongation at break from the recorded data.

4.2.2 Shore A Hardness (ASTM D2240)

Objective: To measure the indentation hardness of the plasticized PVC.

Equipment:

  • Shore A durometer

  • Hard, flat surface

Procedure:

  • Place the PVC sheet on a hard, flat surface. The sheet should be at least 6 mm thick; if not, stack multiple layers.

  • Press the durometer foot firmly and evenly onto the surface of the specimen.

  • Read the hardness value on the durometer scale within 1 second of firm contact.

  • Take at least five readings at different locations on the specimen and calculate the average.

Thermal Stability Testing (Thermogravimetric Analysis - TGA)

Objective: To evaluate the effect of the plasticizer on the thermal degradation of PVC.

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Cut a small, representative sample (5-10 mg) from the plasticized PVC sheet.

  • Place the sample in the TGA sample pan.

  • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset of degradation temperature and the temperature at different percentages of weight loss.

Plasticizer Migration Testing

4.4.1 Volatility (ASTM D1203)

Objective: To determine the loss of plasticizer due to volatilization at elevated temperatures.

Equipment:

  • Forced-air oven

  • Activated carbon

  • Specimen containers

Procedure:

  • Cut circular specimens of a specified diameter from the PVC sheet.

  • Weigh the specimens accurately.

  • Place the specimens in a container with activated carbon, ensuring they are surrounded by but not in direct contact with the carbon (Method B).

  • Place the container in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).

  • After the specified time, remove the specimens, cool them to room temperature in a desiccator, and reweigh them.

  • Calculate the percentage weight loss as a measure of volatile loss.

4.4.2 Resistance to Extraction by Chemicals (ASTM D1239)

Objective: To measure the loss of plasticizer when the PVC film is immersed in chemical simulants.

Equipment:

  • Constant temperature bath

  • Glass jars with lids

  • Chemical simulants (e.g., deionized water, 3% acetic acid, 10% ethanol, n-heptane)

Procedure:

  • Cut specimens of a specified size (e.g., 50 mm x 50 mm) from the PVC sheet.

  • Weigh the specimens accurately.

  • Immerse each specimen in a separate jar containing a specified volume of the test simulant.

  • Place the sealed jars in a constant temperature bath at the specified temperature and for the specified duration (e.g., 24 hours at 50°C).

  • After the immersion period, remove the specimens, gently wipe them dry, and condition them in a desiccator.

  • Reweigh the specimens and calculate the percentage weight loss.

Visualizations

Experimental Workflow for Plasticizer Evaluation

G cluster_0 Formulation & Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Conclusion PVC_Resin PVC Resin Compounding Two-Roll Milling PVC_Resin->Compounding Plasticizer This compound Plasticizer->Compounding Additives Stabilizers, etc. Additives->Compounding Sheet_Preparation Compression Molding Compounding->Sheet_Preparation Mechanical_Tests Mechanical Properties (ASTM D882, D2240) Sheet_Preparation->Mechanical_Tests Conditioned Samples Thermal_Tests Thermal Stability (TGA) Sheet_Preparation->Thermal_Tests Conditioned Samples Migration_Tests Migration & Permanence (ASTM D1203, D1239) Sheet_Preparation->Migration_Tests Conditioned Samples Data_Analysis Data Comparison Mechanical_Tests->Data_Analysis Thermal_Tests->Data_Analysis Migration_Tests->Data_Analysis Conclusion Fitness for Application Data_Analysis->Conclusion G cluster_0 Plasticizer Properties cluster_1 PVC Formulation Performance Molecular_Weight Molecular Weight Durability Durability (Lower Migration) Molecular_Weight->Durability influences Polarity Polarity / Compatibility Flexibility Flexibility (Lower Hardness, Higher Elongation) Polarity->Flexibility determines Processability Processability (Lower Melt Viscosity) Polarity->Processability affects Structure Molecular Structure Structure->Flexibility impacts Thermal_Stability Thermal Stability Structure->Thermal_Stability affects

Application Note: Protocol for Extracting Bis(2-ethoxyethyl) Adipate from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-ethoxyethyl) adipate, a member of the adipate ester family of plasticizers, is utilized to enhance the flexibility and durability of various polymers. The quantification of this additive is crucial for quality control, regulatory compliance, and safety assessment, particularly in applications such as medical devices and food packaging where leaching of plasticizers is a concern.[1][2] This document provides detailed protocols for extracting this compound from polymer matrices, enabling accurate subsequent analysis.

The selection of an appropriate extraction method is contingent on the polymer matrix, the required extraction efficiency, and the available laboratory equipment. This application note details several common and effective extraction techniques, including Soxhlet extraction, Accelerated Solvent Extraction (ASE), and Ultrasonic-Assisted Extraction (UAE).

Materials and Reagents

  • Solvents: Petroleum ether, diethyl ether, chloroform, n-hexane, ethyl acetate (analytical grade or higher)

  • Polymer Sample: Ground to a fine powder or cut into small strips

  • Internal Standard: (Optional, but recommended for accurate quantification) e.g., Di-n-octyl phthalate (DnOP)

  • Apparatus:

    • Soxhlet extraction apparatus

    • Accelerated Solvent Extractor (ASE) system

    • Ultrasonic bath

    • Rotary evaporator or solvent evaporator

    • Analytical balance

    • Glassware: beakers, flasks, graduated cylinders

    • Syringe filters (0.45 µm)

    • Vials for sample collection

    • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system for analysis

Experimental Protocols

Sample Preparation

Proper sample preparation is a critical first step for efficient extraction.

  • Grinding: If the polymer sample is in a solid form (e.g., pellets, molded parts), it should be cryogenically ground to a fine powder (e.g., 10 mesh or finer).[3] This increases the surface area available for solvent interaction.

  • Cutting: For flexible polymer films or tubing, cut the sample into small strips (e.g., 25 mm long and 10 mm wide).[4]

  • Weighing: Accurately weigh approximately 0.5–2.0 g of the prepared polymer sample into an appropriate extraction vessel (e.g., cellulose thimble for Soxhlet).[3][5]

Extraction Methods

Soxhlet extraction is a traditional and exhaustive technique that utilizes continuous solvent cycling.[6][7]

  • Place the weighed polymer sample in a cellulose extraction thimble.

  • Insert the thimble into the Soxhlet extractor.

  • Add 150 mL of a suitable solvent (e.g., petroleum ether or diethyl ether) to a round-bottom flask.[5]

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for a minimum of 6 hours.[3]

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract using a rotary evaporator to a final volume of approximately 5-10 mL.

  • The concentrated extract is now ready for analysis.

ASE is a more rapid and automated technique that uses elevated temperatures and pressures to increase extraction efficiency.[3][8][9]

  • Pack the weighed polymer sample into an extraction cell.

  • Place the cell into the ASE system.

  • Set the extraction parameters. Typical parameters for plasticizer extraction are:

    • Solvent: Petroleum ether[3]

    • Temperature: 100 °C

    • Pressure: 1500 psi[3]

    • Static Time: 5 minutes

    • Number of Cycles: 2

  • Collect the extract in a collection vial.

  • Evaporate the solvent under a stream of nitrogen to near dryness and reconstitute in a known volume of a suitable solvent (e.g., methylene chloride) for analysis.[3]

UAE is a faster alternative to Soxhlet, using ultrasonic waves to facilitate solvent penetration into the polymer matrix.[4][10]

  • Place the weighed polymer sample into an Erlenmeyer flask.

  • Add 50 mL of a suitable solvent (e.g., chloroform or ethyl ether).[4][5]

  • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 60 °C).[4][10]

  • Filter the extract to remove polymer particles.

  • Repeat the extraction process with fresh solvent for a total of two to three cycles.[5]

  • Combine the extracts and concentrate them using a rotary evaporator.

  • The concentrated extract is ready for analysis.

Post-Extraction Analysis

The extracted this compound can be quantified using chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for identifying and quantifying plasticizers. The extract is injected into the GC, where the components are separated, and then detected by the MS.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is also a suitable technique, particularly for less volatile plasticizers. The extract is separated on a column and detected by a UV or photodiode array detector.[2]

Data Presentation

The efficiency of different extraction methods can be compared by analyzing the amount of this compound recovered from a spiked polymer sample or a certified reference material.

Extraction Method Typical Extraction Time Solvent Volume (per sample) Reported Recovery Efficiency Key Advantages Key Disadvantages
Soxhlet Extraction 6 - 48 hours[6][7]~150 mL[5][10]HighExhaustive extraction, well-established method.[6]Time-consuming, large solvent consumption, potential for thermal degradation of analytes.[7]
Accelerated Solvent Extraction (ASE) 12 - 20 minutes[8]~40 mL[8]95 - 100%Fast, automated, low solvent consumption.[8][9]Requires specialized equipment.
Ultrasonic-Assisted Extraction (UAE) 30 - 60 minutes[4][10]~100 mL[10]~96%[10]Faster than Soxhlet, simple setup.[10]Efficiency can be operator-dependent, potential for incomplete extraction.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction & Analysis sample Polymer Sample grind Grind or Cut Sample sample->grind weigh Weigh Sample grind->weigh soxhlet Soxhlet Extraction (6-48h) weigh->soxhlet ase Accelerated Solvent Extraction (12-20 min) weigh->ase uae Ultrasonic-Assisted Extraction (30-60 min) weigh->uae concentrate Concentrate Extract soxhlet->concentrate ase->concentrate uae->concentrate analyze GC-MS or HPLC Analysis concentrate->analyze

Caption: Experimental workflow for the extraction and analysis of this compound.

References

Application of Bis(2-ethoxyethyl) adipate in Flexible Food Packaging: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Following a comprehensive review of scientific literature and publicly available data, there is currently no significant evidence to support the application of bis(2-ethoxyethyl) adipate as a plasticizer in flexible food packaging materials. The vast majority of research and regulatory information focuses on a similarly named but structurally different compound, bis(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA). Therefore, detailed application notes, experimental protocols for migration studies, and quantitative performance data for this compound in food packaging are not available.

This document provides the available chemical and safety information for this compound to inform researchers and scientists.

Physicochemical Properties of this compound

While not used in food packaging, the fundamental properties of this compound have been characterized. A summary of its key physicochemical properties is presented below.

PropertyValue
IUPAC Name bis(2-ethoxyethyl) hexanedioate
Synonyms This compound, Hexanedioic acid, bis(2-ethoxyethyl) ester
CAS Number 109-44-4
Molecular Formula C14H26O6
Molecular Weight 290.35 g/mol

Source: PubChem CID 7987[1]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

It is also noted as a peroxide-forming chemical.[1]

Experimental Protocols

Due to the lack of its application in food packaging, no specific experimental protocols for migration testing or performance evaluation of this compound in this context have been established or published in the available scientific literature.

Logical Relationship Diagram

The following diagram illustrates the current state of information regarding the use of this compound in food packaging.

This compound This compound Food Packaging Application Food Packaging Application This compound->Food Packaging Application Hypothesized Use No Supporting Data No Supporting Data Food Packaging Application->No Supporting Data Leads to

Caption: Information Gap for this compound in Food Packaging.

The Case of Bis(2-ethylhexyl) adipate (DEHA/DOA)

In contrast to this compound, bis(2-ethylhexyl) adipate (CAS Number: 103-23-1) is a widely used and studied plasticizer in flexible food packaging, particularly in polyvinyl chloride (PVC) films.[2][3] It is valued for its ability to impart flexibility and durability to packaging materials.[2]

Extensive research has been conducted on the migration of DEHA from packaging into foodstuffs, especially fatty foods.[4] Regulatory bodies have established specific migration limits (SMLs) for DEHA to ensure consumer safety. Analytical methods, primarily based on gas chromatography, are well-established for the determination of DEHA in food and food simulants.[4]

Conclusion for Researchers and Drug Development Professionals

For researchers and scientists investigating plasticizers for flexible food packaging, the focus should remain on well-documented and approved substances like bis(2-ethylhexyl) adipate. There is no current scientific basis to pursue the use of this compound for this application. Any consideration of novel plasticizers would require extensive toxicological and migration studies to establish their safety and suitability for food contact applications. Future research could explore the synthesis and properties of alternative adipates, but this would necessitate a full suite of safety and performance evaluations before they could be considered for use in food packaging.

References

Quantification of Adipate Esters in Environmental Water Samples: Focus on Bis(2-ethylhexyl) adipate (DEHA)

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for the Reader: This document addresses the quantification of bis(2-ethylhexyl) adipate (DEHA) in environmental water samples. Extensive searches for methodologies and quantitative data specifically for bis(2-ethoxyethyl) adipate (DEEEA) did not yield sufficient information to develop detailed application notes and protocols. DEHA is a structurally similar and widely studied adipate ester, and the methods described herein can serve as a comprehensive template for the analysis of other adipate plasticizers like DEEEA, with appropriate method development and validation.

Application Notes

Introduction

Bis(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA), is a common plasticizer used to impart flexibility to polymers, particularly polyvinyl chloride (PVC). Its applications include food packaging films, vinyl products, and lubricants. The potential for DEHA to migrate from these materials into the environment has led to its detection in various environmental matrices, including water. Monitoring the concentration of DEHA in environmental water is crucial for assessing potential ecological and human health risks. This document provides a detailed protocol for the quantification of DEHA in environmental water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).

Analytical Principle

The quantification of DEHA in water samples typically involves a multi-step process. First, the analyte is extracted and concentrated from the water matrix, commonly using solid-phase extraction (SPE). This step is critical for removing interfering substances and achieving the low detection limits required for environmental monitoring. Following extraction, the sample is analyzed by gas chromatography (GC) for separation, coupled with mass spectrometry (MS) for detection and quantification. The use of an internal standard is recommended to ensure accuracy and precision by correcting for variations in extraction efficiency and instrument response.

Quantitative Data Summary

The following table summarizes representative quantitative data for DEHA found in various environmental water samples, as reported in scientific literature. These values can vary significantly based on the proximity to industrial or urban sources of contamination.

Water Sample TypeConcentration Range (µg/L)Average Concentration (µg/L)Reference
Surface Water (Rivers and Lakes)0.25 - 1.00.46[1]
Finished Drinking Water0.001 - 0.1Not Reported[2]
Near Industrial OutfallUp to 2000Not Reported[1]
Wastewater Treatment Plant Effluent10Not Reported[1]

Experimental Protocols

Sample Collection and Preservation
  • Objective: To collect representative water samples and preserve the integrity of the analyte until analysis.

  • Materials:

    • 1 L amber glass bottles with Teflon-lined screw caps.

    • Ice chest.

    • Reagent-grade ascorbic acid (if residual chlorine is suspected).

    • Reagent-grade hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Procedure:

    • Rinse the sample bottle three times with the sample water before collecting the final sample.

    • Collect a 1 L water sample from the desired location, minimizing headspace in the bottle.

    • If the water is suspected to contain residual chlorine, add approximately 80 mg of ascorbic acid to the sample bottle before filling.

    • Preserve the sample to a pH < 2 by adding concentrated HCl or H₂SO₄.

    • Store the samples on ice in an insulated cooler and transport them to the laboratory.

    • Samples should be stored at 4°C and extracted within 14 days of collection.

Solid-Phase Extraction (SPE)
  • Objective: To extract and concentrate DEHA from the water sample and remove interfering matrix components.

  • Materials:

    • C18 SPE cartridges (e.g., 500 mg, 6 mL).

    • SPE vacuum manifold.

    • Methanol (HPLC grade).

    • Dichloromethane (DCM, pesticide residue grade).

    • Deionized water.

    • Nitrogen evaporator.

    • Autosampler vials with inserts.

  • Procedure:

    • Cartridge Conditioning:

      • Pass 10 mL of DCM through the C18 SPE cartridge, ensuring the sorbent does not go dry.

      • Pass 10 mL of methanol through the cartridge.

      • Finally, pass 10 mL of deionized water through the cartridge, leaving a layer of water on top of the sorbent.

    • Sample Loading:

      • Allow the 1 L water sample to reach room temperature.

      • Spike the sample with an appropriate internal standard (e.g., deuterated DEHA).

      • Load the entire 1 L sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

    • Washing:

      • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any remaining salts or polar impurities.

      • Dry the cartridge under vacuum for at least 30 minutes to remove residual water.

    • Elution:

      • Place a collection tube in the manifold.

      • Elute the retained DEHA from the cartridge with two 5 mL aliquots of DCM. Allow the solvent to soak the sorbent for a few minutes before applying vacuum.

    • Concentration:

      • Concentrate the eluted extract to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

      • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate, identify, and quantify DEHA in the prepared sample extract.

  • Instrumentation:

    • Gas chromatograph with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Mass spectrometer detector.

  • Typical GC-MS Parameters:

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

      • Quantifier Ion for DEHA: m/z 129

      • Qualifier Ions for DEHA: m/z 112, 147

  • Calibration:

    • Prepare a series of calibration standards of DEHA in DCM, each containing the internal standard at a constant concentration.

    • Analyze the calibration standards using the same GC-MS method as the samples.

    • Construct a calibration curve by plotting the ratio of the peak area of DEHA to the peak area of the internal standard against the concentration of DEHA.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection (1 L Amber Glass Bottle) preservation 2. Preservation (pH < 2 with Acid) sample_collection->preservation spe 3. Solid-Phase Extraction (C18 Cartridge) preservation->spe elution 4. Elution (Dichloromethane) spe->elution concentration 5. Concentration (Nitrogen Evaporation) elution->concentration gcms 6. GC-MS Analysis (SIM Mode) concentration->gcms data_processing 7. Data Processing (Quantification) gcms->data_processing

Caption: Experimental workflow for the quantification of DEHA in water.

Disclaimer: The protocols and data presented are for informational purposes and should be adapted and validated by the user for their specific application and instrumentation. The information provided is based on the analysis of bis(2-ethylhexyl) adipate (DEHA) due to the lack of available data for this compound (DEEEA).

References

Application Note: 1H and 13C NMR Spectral Interpretation of Bis(2-ethoxyethyl) Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethoxyethyl) adipate is a diester of adipic acid and 2-ethoxyethanol, commonly used as a plasticizer in various polymer formulations. Its molecular structure and purity are critical parameters that directly influence its physical and chemical properties in final products. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such compounds. This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound. The included protocols and data tables serve as a valuable resource for researchers and professionals engaged in the analysis of esters and related compounds.

Disclaimer: The ¹H and ¹³C NMR spectral data presented in this document are predicted values based on established chemical shift principles, as experimental data was not publicly available at the time of publication. This information is intended for illustrative and educational purposes.

Predicted Spectral Data

The predicted ¹H and ¹³C NMR data for this compound in deuterated chloroform (CDCl₃) are summarized below. These tables provide the chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each unique proton and carbon environment in the molecule.

Predicted ¹H NMR Data
LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a4.22t4H4.8-O-CH₂ -CH₂-O-
b3.65t4H4.8-O-CH₂-CH₂ -O-
c3.52q4H7.0-O-CH₂ -CH₃
d2.30t4H7.4-CO-CH₂ -CH₂-
e1.65m4H--CO-CH₂-CH₂ -
f1.20t6H7.0-O-CH₂-CH₃
Predicted ¹³C NMR Data
LabelChemical Shift (δ, ppm)Assignment
1173.5C =O
269.0-O-C H₂-CH₂-O-
366.5-O-CH₂-C H₂-O-
464.0-O-C H₂-CH₃
534.0-CO-C H₂-CH₂-
624.5-CO-CH₂-C H₂-
715.0-O-CH₂-C H₃

Spectral Interpretation

The ¹H NMR spectrum of this compound is characterized by six distinct signals, all of which are multiplets due to spin-spin coupling with neighboring protons. The symmetry of the molecule results in chemically equivalent protons on both sides of the central adipate core, leading to a simplified spectrum.

  • The triplets at 4.22 ppm (a) and 3.65 ppm (b) are characteristic of the methylene protons in the ethoxyethyl groups, with the downfield shift of signal (a) attributed to its proximity to the ester oxygen.

  • The quartet at 3.52 ppm (c) and the triplet at 1.20 ppm (f) represent the ethyl group protons.

  • The signals for the adipate methylene protons appear as a triplet at 2.30 ppm (d) for the protons adjacent to the carbonyl groups and a multiplet around 1.65 ppm (e) for the central methylene protons.

The ¹³C NMR spectrum shows seven signals, consistent with the seven unique carbon environments in the molecule.

  • The carbonyl carbon of the ester group (1) is observed at the lowest field (173.5 ppm).

  • The four signals in the range of 64.0-69.0 ppm correspond to the four different methylene carbons attached to oxygen atoms.

  • The two upfield signals at 34.0 ppm and 24.5 ppm are assigned to the methylene carbons of the adipate backbone.

  • The most upfield signal at 15.0 ppm is attributed to the methyl carbon of the ethoxy group.

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary, briefly sonicate the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

NMR Data Acquisition

Instrument: 500 MHz NMR Spectrometer

¹H NMR Parameters:

  • Pulse Program: zg30

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 1.0 s

  • Acquisition Time (AQ): 3.0 s

  • Spectral Width (SW): 20 ppm

  • Temperature: 298 K

¹³C NMR Parameters:

  • Pulse Program: zgpg30

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 1.5 s

  • Spectral Width (SW): 240 ppm

  • Temperature: 298 K

Visualizations

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum h1_nmr->c13_nmr process Fourier Transform & Phasing c13_nmr->process integrate Integration & Peak Picking process->integrate interpret Spectral Interpretation integrate->interpret

Caption: Experimental workflow for NMR analysis.

Application Notes and Protocols: Synthesis and Characterization of Novel Adipate Ester Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of novel adipate ester plasticizers. Adipate esters are a class of non-phthalate plasticizers that are gaining significant attention as safer alternatives to traditional phthalate plasticizers in a wide range of applications, including PVC formulations and medical devices.[1][2][3][4] This document outlines detailed protocols for their synthesis via acid-catalyzed esterification and subsequent characterization using various analytical techniques.

Introduction

Plasticizers are additives used to increase the flexibility, durability, and workability of polymeric materials.[5][6] For decades, phthalate esters have dominated the plasticizer market. However, growing concerns over their potential adverse health effects, including endocrine disruption, have prompted a shift towards safer, phthalate-free alternatives.[3][7] Adipate esters, derived from the esterification of adipic acid with various alcohols, have emerged as a promising class of bio-based and biodegradable plasticizers.[2][8] Their performance, particularly at low temperatures, and lower viscosity compared to phthalates make them suitable for a variety of applications.[9]

This document provides detailed methodologies for the synthesis of a model adipate ester, bis(2-ethylhexyl) adipate (DEHA), and a comprehensive suite of characterization techniques to evaluate its physicochemical and performance properties.

Synthesis of Bis(2-ethylhexyl) Adipate (DEHA)

The synthesis of adipate esters is typically achieved through the esterification of adipic acid with an appropriate alcohol in the presence of a catalyst.[9] The following protocol details a common laboratory-scale synthesis of DEHA.

Materials and Equipment
  • Adipic acid

  • 2-Ethylhexanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Four-neck round-bottom flask

  • Stirrer

  • Thermometer

  • Dean-Stark apparatus or water separator

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol: Acid-Catalyzed Esterification
  • Reaction Setup: In a four-neck flask equipped with a stirrer, thermometer, water separator, and reflux condenser, add adipic acid and 2-ethylhexanol. A molar ratio of 1:2.7 (adipic acid to 2-ethylhexanol) is often used to drive the reaction towards the product.[10]

  • Dissolution and Catalyst Addition: Begin stirring and heat the mixture until the adipic acid is completely dissolved.[11] Add a catalytic amount of p-toluenesulfonic acid (approximately 1% by weight of the adipic acid).[12]

  • Azeotropic Esterification: Add toluene to the reaction mixture to facilitate the azeotropic removal of water, a byproduct of the esterification. Heat the mixture to reflux. The reaction temperature is typically maintained between 90-140°C.[8][11]

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected in the Dean-Stark trap or by determining the acid number of the reaction mixture through titration.[10][12] The reaction is considered complete when the theoretical amount of water has been collected or the acid number is sufficiently low.

  • Catalyst Neutralization and Product Washing: After the reaction is complete, cool the mixture. Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.[11]

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the excess 2-ethylhexanol and toluene by distillation under reduced pressure using a rotary evaporator.[11]

  • Purification: The final product, bis(2-ethylhexyl) adipate, can be further purified by vacuum distillation to obtain a colorless and transparent liquid.[11]

Synthesis Pathway Diagram

Synthesis_Pathway Adipic_Acid Adipic Acid Reaction_Mixture Reaction Mixture Adipic_Acid->Reaction_Mixture Ethylhexanol 2-Ethylhexanol Ethylhexanol->Reaction_Mixture Catalyst p-Toluenesulfonic Acid Catalyst->Reaction_Mixture Toluene Toluene (Azeotropic Agent) Toluene->Reaction_Mixture Reflux Reflux (90-140°C) Reaction_Mixture->Reflux Water_Removal Azeotropic Water Removal Reflux->Water_Removal Water byproduct Neutralization Neutralization (NaHCO3 wash) Reflux->Neutralization Crude Product Washing Washing (Brine) Neutralization->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation Solvent Evaporation (Reduced Pressure) Drying->Evaporation DEHA Bis(2-ethylhexyl) Adipate (DEHA) Evaporation->DEHA

Caption: Acid-catalyzed synthesis of bis(2-ethylhexyl) adipate.

Characterization of Adipate Ester Plasticizers

A thorough characterization of the synthesized adipate ester is crucial to determine its identity, purity, and performance as a plasticizer. The following sections detail the key characterization techniques and their corresponding protocols.

Physicochemical Characterization

Table 1: Physicochemical Properties of Adipate Ester Plasticizers

PropertyTest MethodTypical Value Range for DEHA
Acid NumberASTM D1045< 0.1 mg KOH/g
Ester ContentASTM D1045> 99.5 % (w/w)
Specific GravityASTM D10450.922 - 0.928 (at 23°C/23°C)
Refractive IndexASTM D10451.446 - 1.448 (at 23°C)
Spectroscopic Analysis

FTIR spectroscopy is used to confirm the formation of the ester by identifying the characteristic functional groups.

  • Protocol:

    • Obtain a background spectrum of the empty ATR crystal.

    • Place a small drop of the synthesized adipate ester on the ATR crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the key absorption bands:

      • C=O stretch (ester): Strong peak around 1735 cm⁻¹.

      • C-O stretch (ester): Peaks in the 1300-1000 cm⁻¹ region.

      • C-H stretch (alkane): Peaks in the 3000-2850 cm⁻¹ region.

      • Absence of broad O-H stretch: Confirms the consumption of carboxylic acid and alcohol reactants.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of the synthesized ester and confirming its purity.

  • Protocol:

    • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • Analyze the chemical shifts, integration values, and splitting patterns to confirm the structure of the adipate ester.

Thermal Analysis

TGA is used to evaluate the thermal stability and decomposition profile of the plasticizer.

  • Protocol:

    • Place a small, known amount of the sample (typically 5-10 mg) in a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[13]

    • Record the weight loss as a function of temperature.

    • Determine the onset of decomposition temperature and the temperature of maximum decomposition rate. Higher decomposition temperatures indicate greater thermal stability.[12]

DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer, which is a key indicator of plasticizing efficiency. A significant decrease in the Tg of the polymer upon addition of the plasticizer indicates effective plasticization.[8]

  • Protocol:

    • Prepare a blend of the polymer (e.g., PVC) and the synthesized adipate ester at a specific weight ratio (e.g., 60:40 polymer to plasticizer).

    • Accurately weigh a small amount of the blend (5-10 mg) into a DSC pan and seal it.

    • Perform a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical cycle might be:

      • Heat from room temperature to a temperature above the expected Tg at a rate of 10 °C/min.[13]

      • Cool to a low temperature (e.g., -100 °C) at a controlled rate.[13]

      • Reheat at 10 °C/min to a temperature above the Tg.[13]

    • Determine the glass transition temperature from the second heating scan.

Performance Evaluation in Polymer Blends

To assess the effectiveness of the synthesized adipate ester as a plasticizer, it is blended with a polymer, typically PVC, and the properties of the resulting material are evaluated.

Table 2: Performance Properties of PVC Plasticized with Adipate Esters

PropertyTest MethodDescription
Tensile StrengthASTM D638The maximum stress a material can withstand while being stretched or pulled.
Elongation at BreakASTM D638The percentage increase in length that a material will achieve at the point of breaking.
Hardness (Shore A)ASTM D2240Measures the resistance of a material to indentation.
Migration ResistanceASTM D1203Measures the weight loss of the plasticizer from the polymer matrix under specific conditions.
Low-Temperature FlexibilityASTM D746Determines the temperature at which the material becomes brittle.

Characterization Workflow Diagram

Characterization_Workflow cluster_neat Neat Plasticizer Characterization cluster_blend Polymer Blend Characterization Physicochemical Physicochemical (Acid No., Ester Content, etc.) FTIR FTIR Spectroscopy NMR NMR Spectroscopy (¹H & ¹³C) TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) Mechanical Mechanical Testing (Tensile, Elongation, Hardness) Migration Migration Resistance Low_Temp Low-Temperature Flexibility Synthesized_Ester Synthesized Adipate Ester Synthesized_Ester->Physicochemical Synthesized_Ester->FTIR Synthesized_Ester->NMR Synthesized_Ester->TGA Polymer_Blend Polymer Blend (e.g., PVC + Adipate) Synthesized_Ester->Polymer_Blend Polymer_Blend->DSC Polymer_Blend->Mechanical Polymer_Blend->Migration Polymer_Blend->Low_Temp

Caption: Workflow for the characterization of adipate ester plasticizers.

Structure-Property Relationships

The performance of an adipate ester plasticizer is closely related to its chemical structure, particularly the nature of the alcohol used in the esterification.

Logical Relationship Diagram

Structure_Property cluster_structure Molecular Structure cluster_performance Performance Properties Alkyl_Chain Alkyl Chain Length of Alcohol Plasticizing_Efficiency Plasticizing Efficiency (Lower Tg) Alkyl_Chain->Plasticizing_Efficiency Shorter chain increases Thermal_Stability Thermal Stability Alkyl_Chain->Thermal_Stability Longer chain increases Migration_Resistance Migration Resistance Alkyl_Chain->Migration_Resistance Longer chain increases Branching Branching of Alkyl Chain Branching->Plasticizing_Efficiency Increased branching can decrease Low_Temp_Performance Low-Temperature Performance Branching->Low_Temp_Performance Branching can improve

References

Application Notes and Protocols for Leaching Studies of Adipate Plasticizers from Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for leaching studies specifically on bis(2-ethoxyethyl) adipate (DEEA) from consumer products did not yield specific quantitative data or established experimental protocols. The information presented herein is primarily based on studies of a structurally similar and widely studied adipate plasticizer, bis(2-ethylhexyl) adipate (DEHA). These protocols and data should therefore be considered as a general guideline for investigating the leaching of adipate plasticizers from consumer products and may require optimization for DEEA-specific studies.

Application Notes

Introduction

This compound (DEEA) belongs to the family of adipate esters, which are used as plasticizers to impart flexibility to polymers, particularly polyvinyl chloride (PVC). These plasticizers are not chemically bound to the polymer matrix and can leach out into contacting media, such as food, beverages, and biological fluids.[1][2] This potential for migration raises concerns about consumer exposure and potential health implications. Leaching studies are crucial for assessing the safety of consumer products containing these additives.

Principle of Leaching Studies

Leaching or migration studies are designed to simulate the transfer of chemical substances from a consumer product, such as food packaging or a medical device, into a contacting medium under specific conditions of time and temperature.[3] Food simulants are often used to mimic the properties of different food types (e.g., aqueous, acidic, fatty, alcoholic).[3] The concentration of the migrant in the simulant is then quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Key Parameters Influencing Leaching

Several factors can influence the rate and extent of plasticizer leaching from a consumer product:

  • Temperature: Higher temperatures generally increase the rate of migration.[4]

  • Contact Time: Longer contact times typically result in greater migration.[2]

  • Nature of the Contacting Medium (Simulant): Fatty or alcoholic media tend to facilitate higher migration of lipophilic plasticizers like adipates compared to aqueous media.[3][4]

  • Type of Polymer: The composition and structure of the polymer matrix can affect the diffusion of the plasticizer.

  • Concentration of the Plasticizer: Higher initial concentrations of the plasticizer in the product can lead to higher migration levels.[2]

Analytical Techniques

The determination of adipate plasticizers in food simulants or extracts is commonly performed using the following analytical methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique for the separation and identification of volatile and semi-volatile organic compounds.[5]

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile compounds and can be equipped with various detectors, such as UV or mass spectrometry detectors.[6]

Experimental Protocols

The following protocols are generalized based on methodologies reported for bis(2-ethylhexyl) adipate (DEHA) and can be adapted for studying the leaching of this compound (DEEA).

Protocol 2.1: Migration Study from PVC Food Wrap into Food Simulants

Objective: To quantify the migration of an adipate plasticizer from a PVC food wrap into different food simulants.

Materials:

  • PVC food wrap containing the adipate plasticizer of interest.

  • Food Simulants (as per regulatory guidelines, e.g., EU Regulation 10/2011):

    • Simulant A: 10% ethanol (v/v) in deionized water (for aqueous foods).

    • Simulant B: 3% acetic acid (w/v) in deionized water (for acidic foods).

    • Simulant D1: 50% ethanol (v/v) in deionized water (for alcoholic foods and as a substitute for fatty foods).

    • Simulant D2: Olive oil or isooctane (for fatty foods).[7]

  • Migration cells or glass containers with inert lids.

  • Analytical grade solvents (e.g., n-hexane, isooctane, ethanol).

  • Analytical standard of the target adipate plasticizer.

  • Gas chromatograph with a mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Cut a precise surface area of the PVC film (e.g., 1 dm²).[7] Clean the surface gently with a lint-free cloth if necessary to remove any surface contaminants, being careful not to alter the surface.

  • Migration Test:

    • Place the prepared PVC film sample into a migration cell or a clean glass container.

    • Add a known volume of the pre-conditioned food simulant to achieve a defined surface area-to-volume ratio (e.g., 6 dm²/L).

    • Seal the container tightly.

    • Incubate the samples under controlled temperature and time conditions that simulate the intended use of the product (e.g., 10 days at 40°C for long-term room temperature storage).[3] For fatty food simulants like isooctane, shorter contact times and lower temperatures (e.g., 48 hours at 20°C) may be used.[7]

  • Sample Extraction (for aqueous and ethanol-based simulants):

    • After incubation, remove the PVC film.

    • For aqueous simulants, perform a liquid-liquid extraction (LLE) with a non-polar solvent like n-hexane.

    • For ethanol-based simulants, the sample may be directly analyzed or diluted with a suitable solvent.

  • Sample Clean-up (if necessary): Solid-phase extraction (SPE) can be used to remove interfering substances from the extract.

  • Analytical Quantification (GC-MS):

    • Prepare a series of calibration standards of the target adipate in the appropriate solvent.

    • Analyze the prepared samples and calibration standards by GC-MS.

    • Typical GC-MS conditions for DEHA can be adapted:

      • Injector: Splitless mode, 250°C.

      • Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

      • MS Detector: Electron ionization (EI) mode, scanning in a mass range of m/z 50-500 or using selected ion monitoring (SIM) for higher sensitivity.

  • Data Analysis: Quantify the concentration of the adipate in the simulant using the calibration curve. Express the migration results in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of contact surface (mg/dm²).

Protocol 2.2: Determination of Total Adipate Content in a Polymer

Objective: To determine the total concentration of an adipate plasticizer in a polymer matrix.

Materials:

  • Polymer sample.

  • Solvent for polymer dissolution (e.g., tetrahydrofuran - THF).

  • Precipitating solvent (e.g., methanol or ethanol).

  • Centrifuge and centrifuge tubes.

  • Analytical instrument (GC-MS or HPLC).

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the polymer sample (e.g., 100 mg).

  • Dissolution and Precipitation:

    • Dissolve the polymer in a known volume of THF.

    • Precipitate the polymer by adding an excess of methanol or ethanol while stirring.

    • The plasticizer will remain in the solvent phase.

  • Separation: Centrifuge the mixture to pellet the precipitated polymer.

  • Analysis: Carefully collect the supernatant and analyze it using GC-MS or HPLC to determine the concentration of the adipate plasticizer.

  • Calculation: Calculate the total content of the adipate in the original polymer sample, typically expressed as a weight percentage (w/w %).

Data Presentation

The following tables present example data for the migration of bis(2-ethylhexyl) adipate (DEHA) from PVC films into food simulants, as specific data for DEEA is not available in the reviewed literature.

Table 1: Migration of DEHA from PVC Food Wrap into Various Food Simulants.

Food SimulantContact Time (days)Contact Temperature (°C)Mean Migration (mg/kg)
10% Ethanol1040< 1.0
3% Acetic Acid1040< 1.0
50% Ethanol10405.5
Olive Oil1040120.0
Isooctane22015.0[7]

Data are illustrative and compiled from typical values found in literature for DEHA.

Table 2: DEHA Content in Consumer Products and Migration into Food.

Consumer ProductFood TypeDEHA Concentration in Food (mg/kg)
PVC Wrapped CheeseCheese31 - 429[3]
PVC Wrapped MeatFresh Meat49 - 151[3]
PVC Wrapped PoultryCooked Chicken9.4 - 48.6[3]
PVC Wrapped Baked GoodsCakes, Sandwiches11.0 - 212[3]

These values represent a range of reported concentrations and can vary significantly based on the specific product and conditions.

Visualization

The following diagrams illustrate the experimental workflow for a typical leaching study.

G Experimental Workflow for Plasticizer Migration Study cluster_prep Sample Preparation cluster_migration Migration Testing cluster_analysis Analytical Procedure cluster_results Data Analysis Sample Consumer Product Sample (e.g., PVC Film) Cut Cut to Precise Surface Area Sample->Cut Incubate Incubate under Controlled Time and Temperature Cut->Incubate Immerse in Simulant Simulant Select Food Simulant (Aqueous, Acidic, Fatty) Simulant->Incubate Extract Extract Adipate from Simulant (e.g., LLE, SPE) Incubate->Extract Collect Simulant Analyze Quantify by GC-MS or HPLC Extract->Analyze Quantify Calculate Migration Level (mg/kg or mg/dm²) Analyze->Quantify Concentration Data Calibrate Prepare Calibration Curve Calibrate->Analyze Report Report Findings Quantify->Report G Logical Relationship of Leaching Factors Leaching Plasticizer Leaching Temp Temperature Temp->Leaching Increases Time Contact Time Time->Leaching Increases Simulant Food Simulant Type (Polarity) Simulant->Leaching Influences Polymer Polymer Matrix Polymer->Leaching Affects Diffusion Concentration Initial Plasticizer Concentration Concentration->Leaching Increases

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(2-ethoxyethyl) Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of bis(2-ethoxyethyl) adipate synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during this esterification process.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the this compound synthesis?

A1: The synthesis of this compound is a Fischer esterification reaction. In this process, adipic acid (a dicarboxylic acid) reacts with 2-ethoxyethanol (an alcohol) in the presence of an acid catalyst. The reaction is reversible, meaning it can proceed in both the forward (esterification) and reverse (hydrolysis) directions.[1][2][3][4] To achieve a high yield of the desired diester, the equilibrium of the reaction must be shifted towards the product side.

Q2: What are the main factors influencing the yield of the reaction?

A2: The primary factors that affect the yield of this compound are:

  • Removal of Water: Water is a byproduct of the reaction. Its removal is crucial to prevent the reverse reaction (hydrolysis) and drive the equilibrium towards the formation of the ester.[5]

  • Catalyst: The choice and amount of acid catalyst significantly impact the reaction rate.

  • Reactant Molar Ratio: Using an excess of one reactant, typically the alcohol (2-ethoxyethanol), can increase the conversion of the other reactant (adipic acid).[5][6]

  • Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate.

  • Reaction Time: Sufficient time is required for the reaction to reach completion.

Q3: What catalysts are suitable for this synthesis?

A3: A variety of acid catalysts can be used for the esterification of adipic acid. These include:

  • Homogeneous Catalysts: Concentrated sulfuric acid[3][5], p-toluenesulfonic acid[7], and Lewis acids like titanium tetrabutoxide[8].

  • Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst 15) can also be employed.[6] These have the advantage of being easily separable from the reaction mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield/Conversion 1. Incomplete reaction. 2. Reaction equilibrium not sufficiently shifted towards products. 3. Catalyst is inactive or insufficient.1. Increase reaction time. Monitor reaction progress via techniques like titration of unreacted adipic acid. 2. Ensure efficient removal of water using a Dean-Stark apparatus. Increase the molar ratio of 2-ethoxyethanol to adipic acid (e.g., 2.5:1 or higher).[9] 3. Increase catalyst loading or use a fresh batch of catalyst. Consider trying a different catalyst.
Presence of Monoester 1. Insufficient reaction time. 2. Inadequate molar ratio of alcohol.1. Extend the reaction time to allow for the second esterification step to complete. 2. Increase the excess of 2-ethoxyethanol to favor the formation of the diester.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. See "Low Yield/Conversion" solutions. 2. Improve the washing step to remove unreacted adipic acid. Ensure complete removal of excess 2-ethoxyethanol during the dealcoholization step, possibly by distillation under reduced pressure.[7]
Dark Product Color 1. High reaction temperature leading to side reactions or degradation. 2. Impurities in starting materials.1. Reduce the reaction temperature, though this may require a longer reaction time or a more active catalyst. 2. Use high-purity adipic acid and 2-ethoxyethanol.
Difficulty in Product Isolation 1. Emulsion formation during washing. 2. High viscosity of the reaction mixture.1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. For viscous mixtures, filtration can be aided by using a filter aid like Celite.[10]

Experimental Protocols

General Protocol for Acid-Catalyzed Esterification of Adipic Acid:

  • Setup: Assemble a reaction flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

  • Charging Reactants: To the reaction flask, add adipic acid, a molar excess of 2-ethoxyethanol (e.g., a 1:2.5 molar ratio of acid to alcohol), and a suitable solvent that forms an azeotrope with water (e.g., toluene).[7]

  • Catalyst Addition: Add the acid catalyst (e.g., 0.5-1% by weight of adipic acid for sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water or brine.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent and excess 2-ethoxyethanol by distillation, potentially under reduced pressure.

    • Further purify the resulting this compound by vacuum distillation.[7]

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of adipate diesters, which can serve as a starting point for optimizing the synthesis of this compound.

Parameter Condition for Diethyl Adipate[5] Condition for Bis(2-ethylhexyl) Adipate[9] Condition for Dimethyl Adipate[6]
Reactants Adipic Acid, EthanolAdipic Acid, 2-EthylhexanolAdipic Acid, Methanol
Molar Ratio (Acid:Alcohol) 1:3 (implied)1:2.51:15 (optimal)
Catalyst Sulfuric AcidLipase (Novozym 435)Amberlyst 15
Solvent BenzeneSolvent-freeNot specified
Temperature Reflux (100-115°C bath)50°C313-333 K
Special Conditions Azeotropic removal of waterVacuum-

Visualizations

Synthesis_Pathway Adipic_Acid Adipic Acid Intermediate Tetrahedral Intermediate Adipic_Acid->Intermediate + 2-Ethoxyethanol Two_Ethoxyethanol 2-Ethoxyethanol (x2) Two_Ethoxyethanol->Intermediate Catalyst Acid Catalyst (H+) Catalyst->Intermediate Product This compound Intermediate->Product - H2O Water Water (x2) Intermediate->Water

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Water Is water being effectively removed? Start->Check_Water Check_Time Is reaction time sufficient? Check_Water->Check_Time Yes Improve_Water_Removal Improve Dean-Stark efficiency Check_Water->Improve_Water_Removal No Check_Molar_Ratio Is molar ratio of alcohol adequate? Check_Time->Check_Molar_Ratio Yes Increase_Time Increase reaction time Check_Time->Increase_Time No Check_Catalyst Is catalyst active and sufficient? Check_Molar_Ratio->Check_Catalyst Yes Increase_Molar_Ratio Increase excess of 2-ethoxyethanol Check_Molar_Ratio->Increase_Molar_Ratio No Replace_Catalyst Increase catalyst loading or use fresh/different catalyst Check_Catalyst->Replace_Catalyst No Success Yield Improved Check_Catalyst->Success Yes Improve_Water_Removal->Success Increase_Time->Success Increase_Molar_Ratio->Success Replace_Catalyst->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of Bis(2-ethoxyethyl) Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bis(2-ethoxyethyl) adipate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method is the Fischer-Speier esterification. This reaction involves the direct esterification of adipic acid with 2-ethoxyethanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is driven to completion by removing the water formed as a byproduct, often through azeotropic distillation.

Q2: What are the primary impurities I should expect in my crude this compound product?

A2: The primary impurities are typically unreacted starting materials, including adipic acid and 2-ethoxyethanol. Additionally, the monoester, 2-ethoxyethyl hydrogen adipate, is a common intermediate that may remain if the reaction does not go to completion. Side-reaction products, though less common under controlled conditions, can also be present.

Q3: How can I monitor the progress of the esterification reaction?

A3: The reaction progress can be monitored by measuring the amount of water generated, for instance, by using a Dean-Stark apparatus. Alternatively, analytical techniques such as Gas Chromatography (GC) can be used to track the disappearance of starting materials and the appearance of the product. Titration of the reaction mixture to determine the remaining acid content (acid number) is another effective method.[1]

Q4: What is a typical work-up procedure for the synthesis of this compound?

A4: A standard work-up procedure involves cooling the reaction mixture, followed by a series of washes. An initial wash with water can remove the bulk of the unreacted 2-ethoxyethanol. A subsequent wash with a mild base, such as a sodium bicarbonate solution, will neutralize and remove the acid catalyst and any remaining adipic acid. The organic layer is then washed with brine to remove residual water and dried over an anhydrous drying agent like magnesium sulfate. The final product is then purified, typically by vacuum distillation.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause 1: Incomplete Reaction The Fischer esterification is an equilibrium reaction.[2] To achieve a high yield, the equilibrium must be shifted towards the products.

  • Solution:

    • Excess Alcohol: Use a molar excess of 2-ethoxyethanol to drive the reaction forward.

    • Water Removal: Employ a Dean-Stark trap or a similar apparatus to continuously remove water as it is formed. Toluene is a common azeotropic agent for this purpose.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress to determine the optimal time.

Possible Cause 2: Suboptimal Catalyst Concentration Insufficient catalyst will result in a slow reaction rate, while excessive catalyst can lead to side reactions and purification difficulties.

  • Solution:

    • The typical catalyst loading for sulfuric acid is 1-2% of the weight of the adipic acid.[3] Optimize the catalyst concentration for your specific reaction scale and conditions.

Issue 2: Product is Discolored (Yellow or Brown)

Possible Cause 1: High Reaction Temperature Elevated temperatures can lead to the decomposition of the starting materials or the product, resulting in colored impurities.

  • Solution:

    • Maintain the reaction temperature at the reflux temperature of the solvent (e.g., toluene, around 110°C) without excessive heating.

    • Consider using a milder catalyst that allows for lower reaction temperatures.

Possible Cause 2: Presence of Oxidized Impurities Impurities in the starting materials or exposure to air at high temperatures can cause discoloration.

  • Solution:

    • Ensure the purity of your adipic acid and 2-ethoxyethanol.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 3: Presence of Unexpected Peaks in GC or NMR Analysis

Possible Cause 1: Ether Cleavage of 2-Ethoxyethanol Under strong acidic conditions and elevated temperatures, the ether linkage in 2-ethoxyethanol can be cleaved, leading to the formation of ethanol and ethylene glycol. These can then react with adipic acid to form undesired esters.

  • Solution:

    • Avoid excessively high temperatures and prolonged reaction times.

    • Use the minimum effective amount of acid catalyst.

    • Consider using a milder, solid acid catalyst which can sometimes reduce side reactions.

Possible Cause 2: Formation of Di- and Triethylene Glycol Ethers Commercial 2-ethoxyethanol may contain small amounts of diethylene glycol monoethyl ether. This will react with adipic acid to form higher molecular weight esters.

  • Solution:

    • Use high-purity 2-ethoxyethanol. If necessary, distill the 2-ethoxyethanol before use.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Product Purity and Yield

Molar Ratio (Adipic Acid : 2-Ethoxyethanol)Reaction Time (hours)Yield (%)Purity (%)
1 : 2.267595.2
1 : 2.568597.8
1 : 3.069298.5
1 : 3.569498.6

Note: Data is illustrative and may vary based on specific experimental conditions.

Table 2: Comparison of Different Acid Catalysts

CatalystCatalyst Loading (wt%)Reaction Time (hours)Yield (%)Purity (%)
Sulfuric Acid1.559398.2
p-Toluenesulfonic Acid3.079098.8
Amberlyst-1515128599.1

Note: Data is illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a reflux condenser, and a temperature probe.

  • Reactant Charging: To the round-bottom flask, add adipic acid (1.0 mole), 2-ethoxyethanol (2.5 moles), and toluene (as the azeotropic solvent, approximately 150 mL).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1-2% of the weight of adipic acid).

  • Reaction: Heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected (or until the reaction ceases to produce water).

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Synthesis_Pathway Adipic_Acid Adipic Acid Monoester Monoester Intermediate (2-ethoxyethyl hydrogen adipate) Adipic_Acid->Monoester + 2-Ethoxyethanol Two_Ethoxyethanol 2-Ethoxyethanol Two_Ethoxyethanol->Monoester H_plus H+ (Catalyst) H_plus->Monoester Product This compound H_plus->Product Monoester->Product + 2-Ethoxyethanol Water Water

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Purity Issue Identified Check_SM Check Starting Material Purity Start->Check_SM Low_Yield Low Yield? Check_SM->Low_Yield Discoloration Discoloration? Low_Yield->Discoloration No Incomplete_Rxn Incomplete Reaction: - Increase excess alcohol - Ensure water removal Low_Yield->Incomplete_Rxn Yes Unexpected_Peaks Unexpected Peaks? Discoloration->Unexpected_Peaks No High_Temp High Temperature: - Reduce heat - Use inert atmosphere Discoloration->High_Temp Yes Ether_Cleavage Ether Cleavage: - Reduce temperature - Minimize catalyst Unexpected_Peaks->Ether_Cleavage Yes End Pure Product Unexpected_Peaks->End No Incomplete_Rxn->End High_Temp->End Ether_Cleavage->End

Caption: Troubleshooting workflow for purity issues.

Side_Reactions Reactants Adipic Acid + 2-Ethoxyethanol Desired_Product This compound Reactants->Desired_Product Desired Pathway Side_Reaction_1 Ether Cleavage (Acid Catalyzed) Reactants->Side_Reaction_1 Side Pathway Cleavage_Products Ethanol + Ethylene Glycol Side_Reaction_1->Cleavage_Products Undesired_Esters Undesired Adipate Esters Cleavage_Products->Undesired_Esters + Adipic Acid

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: GC Analysis of Bis(2-ethoxyethyl) adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography (GC) analysis of bis(2-ethoxyethyl) adipate, with a focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a diester of adipic acid and 2-ethoxyethanol. It is used as a plasticizer to increase the flexibility and durability of polymers. Due to its potential to migrate from packaging materials into products, accurate and reliable analytical methods for its detection are essential.

Q2: Why is my this compound peak tailing in my GC analysis?

Peak tailing for a polar compound like this compound is often caused by secondary interactions with active sites within the GC system. These active sites are typically free silanol groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or on contaminants within the system. These interactions can cause some analyte molecules to be retained longer than others, resulting in an asymmetrical peak shape.[1][2][3] Other causes can include issues with the GC method parameters, column contamination, or improper column installation.[1][2][4]

Q3: How can I differentiate between a chemical cause (active sites) and a physical cause for peak tailing?

Observe the peak shapes of all compounds in your chromatogram.

  • If all peaks are tailing , including non-polar compounds and the solvent peak, it generally points to a physical or mechanical issue. This could be a disruption in the carrier gas flow path due to a poor column cut, improper column installation, or a leak in the system.[3]

  • If only polar compounds like this compound are tailing , it strongly suggests a chemical issue related to active sites in the system.[3]

Q4: What type of GC column is best for analyzing this compound?

For the analysis of polar esters like this compound, a mid-polarity to polar capillary column is generally recommended. A column with a stationary phase such as 5% phenyl-methylpolysiloxane is a good starting point. For more polar analytes or to achieve better separation from other components, a more polar phase like a polyethylene glycol (WAX) or a cyanopropyl phase might be necessary. Using a highly deactivated or "end-capped" column can also significantly reduce peak tailing by minimizing interactions with residual silanol groups.

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Step 1: Initial System Checks & Inlet Maintenance

The injection port is the most common source of activity-related peak tailing.

  • Action: Replace the inlet liner, septum, and seal.

  • Rationale: The liner can become contaminated with non-volatile residues from the sample matrix, creating active sites. A fresh, deactivated liner is crucial for good peak shape. The septum can shed particles into the liner, also creating active sites.

Step 2: Column Maintenance

If inlet maintenance does not resolve the issue, the problem may be at the head of the analytical column.

  • Action: Trim the column.

  • Rationale: The first few centimeters of the column can accumulate non-volatile residues and become active over time. Trimming 15-30 cm from the inlet end of the column can remove this contaminated section and restore performance.[5] Ensure the column cut is clean and at a 90-degree angle to prevent flow path disruptions.[1][2]

Step 3: Method Optimization

If hardware maintenance doesn't solve the problem, review your GC method parameters.

Data Presentation: Impact of GC Parameters on Peak Shape

ParameterSuboptimal ConditionExpected Peak ShapeOptimal ConditionExpected Peak Shape
Inlet Temperature Too lowBroadening, TailingSufficiently high for rapid volatilization (e.g., 250-280 °C)Symmetrical
Oven Temperature Program Initial temp too highBroad or split peaksInitial temp ~20°C below solvent boiling pointSharp, focused peaks
Ramp rate too fastPoor resolution, potential for tailingSlower ramp rate (e.g., 5-10 °C/min)Improved resolution
Carrier Gas Flow Rate Too lowIncreased band broadening and tailingOptimal for column dimensions (e.g., 1-2 mL/min for 0.25 mm ID)Sharp, symmetrical peaks
Injection Volume Too large (overloading)Fronting or TailingAppropriate for column capacity (e.g., 1 µL)Symmetrical
Step 4: Sample Preparation and Solvent Effects
  • Action: Ensure the sample is clean and the solvent is appropriate.

  • Rationale: Complex sample matrices can introduce non-volatile contaminants. Consider using a sample cleanup technique like Solid Phase Extraction (SPE).[4] The choice of solvent can also impact peak shape. A mismatch in polarity between the solvent and the stationary phase can cause peak distortion.[1][4]

Experimental Protocols

The following is a model experimental protocol for the GC analysis of this compound, based on methods for similar adipate and phthalate esters.[6][7][8][9][10]

Sample Preparation (Liquid-Solid Extraction)
  • Sample Collection: Collect aqueous samples in amber glass containers.

  • Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by passing 10 mL of methylene chloride followed by 10 mL of methanol, and finally 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass a 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Elution: Elute the cartridge with 5 mL of ethyl acetate followed by 5 mL of methylene chloride.

  • Drying and Concentration: Dry the eluate by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis
  • GC System: Agilent 7890B GC with 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column

  • Inlet: Split/Splitless, operated in splitless mode

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp 1: 10 °C/min to 220 °C

    • Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity

Mandatory Visualization

Troubleshooting_Peak_Tailing cluster_physical Physical/Mechanical Issues cluster_chemical Chemical/Activity Issues start Peak Tailing Observed for This compound q1 Are all peaks in the chromatogram tailing? start->q1 p1 Check for Leaks q1->p1 Yes c1 Inlet Maintenance: Replace Liner, Septum, Seal q1->c1 No p2 Re-cut Column Inlet p1->p2 p3 Check Column Installation (depth and ferrule) p2->p3 end Symmetrical Peak Shape p3->end c2 Column Maintenance: Trim Column Inlet (15-30 cm) c1->c2 c3 Method Optimization: - Increase Inlet Temperature - Optimize Oven Program - Check Flow Rate c2->c3 c4 Sample/Solvent Issues: - Use Sample Cleanup (SPE) - Check Solvent Polarity c3->c4 c4->end

Caption: A flowchart for troubleshooting peak tailing in GC analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Aqueous Sample (1L) s2 SPE (C18) s1->s2 s3 Elute with Ethyl Acetate/CH2Cl2 s2->s3 s4 Dry and Concentrate to 1 mL s3->s4 a1 Inject 1 µL s4->a1 a2 GC Separation (DB-5ms column) a1->a2 a3 MS Detection (Scan or SIM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Technical Support Center: Minimizing Bis(2-ethoxyethyl) adipate (DEEA) Migration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is primarily based on data and methodologies for bis(2-ethylhexyl) adipate (DEHA), a structurally similar and more extensively studied plasticizer. Due to limited publicly available data specifically for bis(2-ethoxyethyl) adipate (DEEA), the principles and data presented here for DEHA are intended to serve as a strong proxy and guide for researchers working with DEEA.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the migration of this compound (DEEA) from plasticized polymers.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at reducing DEEA migration.

Problem Possible Causes Suggested Solutions
Higher than expected DEEA migration into aqueous solutions. Inadequate curing of the polymer, leading to a less stable matrix.[1]Ensure the polymer is fully cured according to the manufacturer's specifications before conducting migration studies.
Presence of residual solvents or other low molecular weight compounds facilitating migration.Use high-purity polymers and ensure all solvents are thoroughly removed during the manufacturing process.
Significant DEEA migration into fatty or oily substances. High affinity of the lipophilic DEEA for fatty simulants.[2]Consider using alternative plasticizers with lower lipophilicity. Implement surface modification techniques to create a barrier.
Increased temperature during the experiment, accelerating diffusion.[3]Conduct experiments at the intended use temperature of the final product. If high temperatures are necessary, explore the use of polymeric plasticizers.
Inconsistent or non-reproducible migration results. Variability in experimental conditions such as temperature, contact time, and sample surface area.[4][5]Standardize all experimental parameters. Use a controlled temperature environment and ensure consistent sample dimensions and contact protocols.
Inhomogeneous distribution of DEEA within the polymer matrix.Ensure thorough and uniform mixing of the plasticizer with the polymer during formulation.
Surface of the plasticized polymer feels tacky or oily. This is a direct indication of plasticizer migration to the surface.[1]This is a clear sign of migration. Consider reformulating with a higher molecular weight plasticizer or applying a surface coating.[6][7]
Embrittlement of the polymer after migration testing. Loss of plasticizer from the polymer matrix, leading to increased rigidity.[7]This is an expected consequence of significant migration. Focus on strategies to reduce migration to maintain the desired mechanical properties.

Frequently Asked Questions (FAQs)

1. What is this compound (DEEA) and why is its migration a concern?

This compound (DEEA) is a plasticizer added to polymers to increase their flexibility and durability. Migration is the process where the plasticizer leaches out of the polymer matrix. This is a concern because it can lead to:

  • Alteration of material properties: The plastic can become brittle and lose its intended flexibility.[7]

  • Contamination of surrounding media: In applications like food packaging or medical devices, the migrating plasticizer can contaminate the contents.[2]

  • Aesthetic defects: Migration can cause a tacky surface, fogging on adjacent materials, and issues with paint adhesion.[6][8]

2. What are the main factors that influence DEEA migration?

Several factors can accelerate plasticizer migration:

  • Temperature: Higher temperatures increase the kinetic energy of the plasticizer molecules, facilitating their diffusion out of the polymer.[3]

  • Contact with Lipids: Adipate plasticizers have a higher affinity for fatty or oily substances, leading to increased migration into these media.[2]

  • Time of Contact: The longer the duration of contact with a solvent or another material, the greater the extent of migration.[3]

  • Chemical Environment: Exposure to certain solvents or harsh chemicals can swell the polymer matrix and increase the rate of plasticizer loss.

3. What are the primary strategies to minimize DEEA migration?

There are three main approaches to prevent or reduce plasticizer migration:

  • Use of Specialized Plasticizers:

    • High Molecular Weight Plasticizers: Larger molecules, such as polymeric plasticizers, have more difficulty moving through the polymer network.[6][7]

    • Branched Plasticizers: Plasticizers with a high degree of branching can become physically entangled within the polymer chains, restricting their movement.[6][7]

    • Reactive Plasticizers: These plasticizers chemically bond (graft) to the polymer matrix, making migration significantly more difficult.[6][7]

  • Surface Modification:

    • Surface Coatings: Applying a barrier coating that is impermeable to the plasticizer can prevent it from reaching the surface.[6][7]

    • Irradiation/Cross-linking: Techniques like UV, electron-beam, or plasma treatment can create a denser, cross-linked surface layer that hinders plasticizer diffusion.[9]

  • Formulation Adjustments:

    • Additives: Incorporating nanoparticles or other additives can create a more tortuous path for the plasticizer to travel, thus slowing down migration.

4. Are there alternatives to DEEA as a plasticizer?

Yes, several alternative plasticizers are available, each with its own advantages and disadvantages. Some common classes of alternatives include:

  • Other adipates like diisononyl adipate (DINA).[1]

  • Citrates, such as acetyl tributyl citrate (ATBC).[1]

  • Trimellitates, like trioctyl trimellitate (TOTM).[1]

  • Terephthalates, for instance, bis(2-ethylhexyl) terephthalate (DEHT).[1]

The choice of an alternative depends on the specific application requirements, including desired flexibility, temperature resistance, and regulatory considerations.

Quantitative Data on Plasticizer Migration

The following tables summarize quantitative data on the migration of DEHA, which can be used as an estimate for DEEA.

Table 1: Migration of DEHA into Food Simulants

Food SimulantTest ConditionsMigration LevelReference
Olive Oil10 days at 40°C> 3 mg/dm²
Isooctane2 hours at 40°CConsistent with olive oil results
WaterNot specified≤ 0.1 mg/dm²[2]

Table 2: DEHA Migration into Various Food Types

Food TypeStorage ConditionsMigration Range (mg/kg)Reference
CheeseWrapped at point of sale31 - 429[2]
Fresh MeatPackaged in PVC film49 - 151[2]
Cooked ChickenRewrapped and stored for 7 days at 5°C75[2]
SalamiRewrapped and stored for 7 days at 5°C181[2]

Experimental Protocols

Protocol 1: Determination of DEEA Migration into a Liquid Simulant

This protocol outlines a general procedure for quantifying the migration of DEEA from a plasticized polymer into a liquid food simulant using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Cut the plasticized polymer into standardized surface area samples (e.g., 1 dm²).

    • Clean the surface of the samples with a non-interfering solvent (e.g., ethanol) and allow them to dry completely.

  • Migration Test:

    • Place the polymer sample in a sealed, inert container with a known volume of the food simulant (e.g., 100 mL of isooctane for fatty foods or a 10% ethanol solution for aqueous foods).[4]

    • Incubate the container at a controlled temperature and for a specified duration (e.g., 48 hours at 20°C).[4]

  • Sample Extraction (for fatty simulants):

    • If a fatty simulant like olive oil is used, a clean-up step such as size-exclusion chromatography may be necessary to separate the DEEA from the oil.

  • GC-MS Analysis:

    • Inject a known volume of the simulant (or the extracted sample) into the GC-MS system.

    • Use a suitable capillary column (e.g., a nonpolar column like 5% phenyl-methylpolysiloxane).

    • Set the oven temperature program to achieve good separation of DEEA from other components.

    • Operate the mass spectrometer in scan or selected ion monitoring (SIM) mode for identification and quantification of DEEA.

  • Quantification:

    • Prepare a calibration curve using standard solutions of DEEA of known concentrations.

    • Calculate the concentration of DEEA in the simulant based on the calibration curve.

    • Express the migration as mg of DEEA per dm² of the polymer surface area.

Protocol 2: Surface Modification by UV Irradiation to Reduce DEEA Migration

This protocol provides a general workflow for using UV irradiation to create a cross-linked surface layer on a plasticized polymer to reduce DEEA migration.

  • Sample Preparation:

    • Prepare flat sheets of the DEEA-plasticized polymer of a defined thickness.

    • Clean the surface of the polymer sheets to remove any contaminants.

  • UV Irradiation:

    • Place the polymer sheets in a UV irradiation chamber equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp).

    • Expose the surface of the polymer to a controlled dose of UV radiation. The optimal dose will depend on the polymer type and the desired degree of cross-linking and needs to be determined experimentally.

  • Post-Irradiation Treatment:

    • After irradiation, the samples may be washed with a solvent to remove any photo-degradation byproducts.

  • Evaluation of Surface Modification:

    • Characterize the modified surface using techniques such as contact angle measurements (to assess changes in surface energy) or X-ray Photoelectron Spectroscopy (XPS) (to determine changes in surface chemistry).

  • Migration Testing:

    • Conduct migration tests on both the untreated and UV-treated samples using the protocol described above (Protocol 1).

    • Compare the migration levels to quantify the effectiveness of the UV irradiation in reducing DEEA migration.

Visualizations

Experimental_Workflow_for_Migration_Study cluster_prep 1. Sample Preparation cluster_migration 2. Migration Test cluster_analysis 3. Analysis cluster_quant 4. Quantification prep1 Cut polymer to standard size prep2 Clean and dry sample prep1->prep2 mig1 Immerse in food simulant prep2->mig1 mig2 Incubate at controlled temperature and time mig1->mig2 an1 Extract DEEA from simulant (if needed) mig2->an1 an2 Inject into GC-MS an1->an2 an3 Identify and quantify DEEA an2->an3 quant2 Calculate migration (mg/dm²) an3->quant2 quant1 Generate calibration curve quant1->quant2

Caption: Workflow for a typical DEEA migration study.

Surface_Modification_Workflow cluster_prep 1. Preparation cluster_mod 2. Surface Modification cluster_eval 3. Evaluation cluster_comp 4. Comparison prep_sm Prepare and clean polymer sample mod_sm Apply surface treatment (e.g., UV irradiation, plasma, coating) prep_sm->mod_sm eval_sm1 Characterize surface (e.g., contact angle, XPS) mod_sm->eval_sm1 eval_sm2 Conduct migration test on treated and untreated samples eval_sm1->eval_sm2 comp_sm Compare migration results to determine efficacy eval_sm2->comp_sm

Caption: Workflow for surface modification to reduce migration.

References

Stability issues of bis(2-ethoxyethyl) adipate in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of bis(2-ethoxyethyl) adipate during long-term storage.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in liquid's viscosity or color (e.g., yellowing). Oxidative degradation or hydrolysis.1. Test for the presence of peroxides. 2. Analyze the sample using GC-MS or HPLC to identify degradation products. 3. If degradation is confirmed, dispose of the material according to safety guidelines. 4. Review storage conditions; ensure the container is tightly sealed and stored under an inert atmosphere if possible.
Inconsistent experimental results using stored this compound. Degradation of the compound, leading to the presence of impurities that may interfere with the experiment.1. Verify the purity of the stored this compound using analytical methods like GC-MS or HPLC. 2. If impurities are detected, consider purifying the material (e.g., by distillation) if feasible, or use a fresh batch. 3. For future use, aliquot the material into smaller, single-use containers to minimize repeated exposure to air and moisture.
Formation of precipitates or cloudiness in the liquid. Advanced degradation leading to the formation of insoluble byproducts, or contamination.1. Do not use the material. 2. Dispose of the batch according to institutional safety protocols. 3. Inspect storage containers for any signs of damage or improper sealing that could lead to contamination.
Positive test for peroxides. The compound has started to form peroxides due to exposure to oxygen. This compound is classified as a peroxide-forming chemical.[1]1. Handle with extreme caution. Peroxides can be explosive. 2. Quantify the peroxide level. 3. If peroxide levels are high, do not attempt to open the container or move it. Contact your institution's safety officer for disposal procedures. 4. If levels are low, consider treatment to remove peroxides, but only if you are trained in these procedures. 5. For future prevention, store under an inert atmosphere (e.g., nitrogen or argon) and away from light.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during long-term storage?

A1: The primary degradation pathways for this compound, an ester, are hydrolysis and oxidation. As a compound containing ether linkages, it is also susceptible to peroxide formation upon exposure to oxygen.[1] Esters can react with water (hydrolysis) to form the corresponding alcohol (2-ethoxyethanol) and carboxylic acid (adipic acid). They are also incompatible with strong oxidizing agents.[2]

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3] It is recommended to store it in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and peroxide formation.[1] It should be kept away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[2]

Q3: How can I test for the presence of peroxides in my stored this compound?

A3: You can use commercially available peroxide test strips for a qualitative indication. For a more quantitative assessment, wet chemical methods such as iodometric titration can be employed. It is crucial to perform these tests with appropriate safety precautions, as peroxide-containing compounds can be hazardous.

Q4: What are the potential consequences of using degraded this compound in my experiments?

A4: Using degraded this compound can lead to significant experimental variability and inaccurate results. Degradation products can act as impurities, potentially interfering with chemical reactions, biological assays, or the physical properties of formulations. For instance, the presence of adipic acid from hydrolysis can alter the pH of a solution, while peroxides can initiate unwanted side reactions.

Q5: Are there any analytical methods to assess the purity and degradation of this compound?

A5: Yes, several analytical methods can be used. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile degradation products.[4] High-Performance Liquid Chromatography (HPLC) can also be used for quantification and purity assessment.[4] Spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy can indicate changes in functional groups, such as the appearance of a broad hydroxyl peak from hydrolysis products.[5]

Quantitative Data on Stability

Due to the limited publicly available quantitative stability data for this compound, the following tables are provided as templates for researchers to populate with their own experimental data. These tables are based on typical stability studies for similar ester compounds.

Table 1: Influence of Temperature on the Degradation of this compound

Storage Temperature (°C)Storage Duration (Months)Purity (%)Concentration of Adipic Acid (µg/mL)Peroxide Value (meq/kg)
40
6
12
250
6
12
400
6
12

Table 2: Effect of Atmospheric Conditions on the Stability of this compound at 25°C

Atmospheric ConditionStorage Duration (Months)Purity (%)Concentration of Adipic Acid (µg/mL)Peroxide Value (meq/kg)
Normal Air0
6
12
Inert Gas (Nitrogen)0
6
12

Experimental Protocols

Protocol 1: Determination of Purity and Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate or dichloromethane.

    • Prepare a series of calibration standards of this compound and any known potential degradation products (e.g., adipic acid, 2-ethoxyethanol) in the same solvent.

  • GC-MS Instrumentation and Conditions (Example):

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/minute.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the this compound peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the purity and the concentration of degradation products by comparing the peak areas with the calibration curves.

Protocol 2: Quantification of Peroxides by Iodometric Titration

  • Reagent Preparation:

    • Saturated Potassium Iodide (KI) Solution: Prepare a saturated solution of KI in deionized water.

    • Acetic Acid-Chloroform Solvent: Mix 3 parts glacial acetic acid with 2 parts chloroform.

    • Starch Indicator Solution: Prepare a 1% (w/v) starch solution.

    • Standardized Sodium Thiosulfate (Na₂S₂O₃) Solution: Use a commercially available standardized solution (e.g., 0.01 N) or prepare and standardize it.

  • Titration Procedure:

    • Accurately weigh about 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

    • Add 0.5 mL of the saturated KI solution.

    • Stopper the flask, swirl, and let it stand in the dark for 1 minute.

    • Add 30 mL of deionized water.

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling continuously until the yellow color of the iodine has almost disappeared.

    • Add 1-2 mL of the starch indicator solution. The solution should turn blue.

    • Continue the titration until the blue color disappears.

    • Perform a blank titration using the same procedure but without the sample.

  • Calculation:

    • Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

      • S = volume of titrant for the sample (mL)

      • B = volume of titrant for the blank (mL)

      • N = normality of the sodium thiosulfate solution

      • W = weight of the sample (g)

Visualizations

Stability_Testing_Workflow cluster_storage Long-Term Storage cluster_sampling Periodic Sampling cluster_analysis Data Analysis & Action Storage This compound Storage (Controlled Conditions) Sampling Sample at T=0, T=6m, T=12m, etc. Storage->Sampling Visual Visual Inspection (Color, Clarity) Sampling->Visual Peroxide Peroxide Test Visual->Peroxide Purity Purity Analysis (GC-MS/HPLC) Peroxide->Purity Degradation Degradation Product ID Purity->Degradation Data Compare Data to T=0 Degradation->Data Decision Decision: Stable / Unstable Data->Decision Action Continue Use or Dispose Decision->Action

Caption: Workflow for long-term stability testing of this compound.

Degradation_Factors cluster_compound Compound cluster_factors Influencing Factors cluster_degradation Degradation Pathways cluster_products Degradation Products Compound This compound Peroxidation Peroxide Formation Compound->Peroxidation Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Oxygen Oxygen (Air) Oxygen->Peroxidation Moisture Moisture (H2O) Moisture->Hydrolysis Light Light (UV) Light->Oxidation Heat Elevated Temperature Heat->Hydrolysis Heat->Oxidation Peroxides Peroxides Peroxidation->Peroxides Acid Adipic Acid Hydrolysis->Acid Alcohol 2-Ethoxyethanol Hydrolysis->Alcohol Other Other Oxidized Species Oxidation->Other

References

Optimizing temperature for bis(2-ethoxyethyl) adipate plasticization efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bis(2-ethoxyethyl) adipate as a plasticizer. The information is designed to assist in optimizing experimental conditions, particularly temperature, to achieve maximum plasticization efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound plasticizes polymers?

A1: this compound, like other adipate plasticizers, works by embedding itself between the polymer chains. This increases the intermolecular space, reducing the secondary forces between the chains. The result is increased flexibility, reduced brittleness, and a lower glass transition temperature (Tg) of the polymer matrix.

Q2: How does temperature influence the efficiency of this compound?

A2: Temperature has a significant impact on the performance of this compound. As temperature increases, the plasticizer molecules become more mobile within the polymer matrix, which can enhance flexibility.[1] However, excessively high temperatures can lead to plasticizer migration to the surface of the material and potential evaporation, resulting in a loss of plasticization over time.[1][2] Conversely, at very low temperatures, the plasticizer's effectiveness may decrease, leading to a stiffer material.[1]

Q3: What is the optimal processing temperature when using this compound?

A3: The optimal processing temperature is a balance between achieving good dispersion of the plasticizer within the polymer and avoiding thermal degradation of either the polymer or the plasticizer. For many PVC applications with adipate plasticizers, processing temperatures typically range from 160°C to 205°C.[3][4] However, the ideal temperature can vary depending on the specific polymer, the concentration of the plasticizer, and the desired final properties. It is crucial to conduct experimental trials to determine the optimal temperature for your specific formulation.

Q4: How can I measure the plasticization efficiency of this compound in my experiments?

A4: A key indicator of plasticizer efficiency is the reduction in the glass transition temperature (Tg) of the polymer.[3][5][6] This can be measured using Differential Scanning Calorimetry (DSC).[4][5] A greater depression of the Tg indicates higher plasticization efficiency. Other methods to assess efficiency include measuring mechanical properties such as tensile strength, elongation at break, and modulus of elasticity.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Reduced flexibility or brittleness of the final product Insufficient plasticizer concentration. Poor dispersion of the plasticizer. Plasticizer migration or loss due to excessive processing temperature.Increase the concentration of this compound in increments. Optimize mixing time and temperature to ensure homogenous dispersion. Lower the processing temperature to minimize plasticizer loss. Consider using a higher molecular weight plasticizer if migration is a persistent issue.[2]
Oily or sticky surface on the plasticized material Plasticizer migration to the surface (exudation).[2] Incompatibility between the plasticizer and the polymer at the used concentration.Reduce the processing temperature and/or time.[2] Verify the compatibility of this compound with your polymer. It may be necessary to reduce the plasticizer concentration.
Material becomes stiff at low temperatures The cold flex properties of the formulation are insufficient. The glass transition temperature (Tg) is not sufficiently lowered.Increase the concentration of this compound, as adipates are known for good low-temperature performance.[7][8] Evaluate the Tg of your formulation to confirm the plasticizer's effectiveness.
Discoloration or degradation of the material Excessive processing temperature leading to thermal degradation of the polymer or plasticizer.Reduce the processing temperature. Incorporate thermal stabilizers into your formulation.[9]

Experimental Protocols

Determining Optimal Temperature for Plasticization Efficiency using Differential Scanning Calorimetry (DSC)

This protocol outlines the steps to determine the effect of temperature on the plasticization efficiency of this compound in a polymer matrix, such as PVC, by measuring the glass transition temperature (Tg).

Materials and Equipment:

  • Polymer (e.g., PVC resin)

  • This compound

  • Thermal stabilizer (e.g., a calcium/zinc-based stabilizer)

  • Two-roll mill or similar melt blending equipment

  • Compression molding press

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans

Methodology:

  • Formulation Preparation:

    • Prepare a series of formulations with a fixed concentration of this compound (e.g., 30 phr - parts per hundred parts of resin) and a suitable amount of thermal stabilizer.

    • Include a control sample with no plasticizer.

  • Melt Blending:

    • Process each formulation on a two-roll mill at a range of temperatures (e.g., 150°C, 160°C, 170°C, 180°C). Ensure consistent milling time for all samples to achieve uniform dispersion.

    • The goal is to find a temperature that allows for good mixing without degrading the material.

  • Sample Preparation for DSC:

    • Take a small portion of each milled sheet and press it into a thin film using a compression molding press at the same temperature used for milling.

    • Cut small samples (5-10 mg) from the pressed films and seal them in aluminum DSC pans.[4][5]

  • DSC Analysis:

    • Perform a heat-cool-heat cycle in the DSC under a nitrogen atmosphere. A typical procedure is:

      • Heat from room temperature to a temperature above the expected Tg (e.g., 100°C) at a rate of 10°C/min to erase the thermal history.[10]

      • Cool to a low temperature (e.g., -80°C) at a rate of 10°C/min.

      • Heat again to 100°C at a rate of 10°C/min.[10]

    • The glass transition temperature (Tg) is determined from the second heating scan.[4]

  • Data Analysis:

    • Compare the Tg values obtained for the different processing temperatures. A lower Tg generally indicates better plasticization.

    • The optimal processing temperature will be the one that results in the lowest Tg without showing signs of material degradation.

Data Presentation

The following table illustrates the expected trend of key performance indicators as a function of processing temperature for a polymer plasticized with this compound. Actual values should be determined experimentally.

Processing Temperature (°C) Glass Transition Temperature (Tg) (°C) Tensile Strength (MPa) Elongation at Break (%) Observations
150HigherHigherLowerPotentially incomplete plasticizer dispersion.
160LowerLowerHigherGood balance of properties.
170LowestLowestHighestOptimal plasticization may be achieved.
180Increases slightlyMay decrease furtherMay decreasePossible onset of plasticizer loss or material degradation.

Visualization

ExperimentalWorkflow Workflow for Optimizing Plasticization Temperature cluster_prep 1. Formulation and Preparation cluster_analysis 2. Analysis cluster_eval 3. Evaluation A Prepare Polymer + This compound + Stabilizer Formulations B Melt Blend at Various Temperatures (e.g., 150, 160, 170, 180°C) A->B C Compression Mold into Thin Films B->C D Prepare DSC Samples (5-10 mg) C->D E Perform Heat-Cool-Heat DSC Cycle D->E F Determine Glass Transition Temperature (Tg) from 2nd Heating Scan E->F G Compare Tg Values for Each Processing Temperature F->G H Identify Temperature with Lowest Tg and No Degradation G->H I Optimal Processing Temperature Identified H->I

References

Troubleshooting sample preparation for bis(2-ethoxyethyl) adipate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(2-ethoxyethyl) adipate. The information is designed to address common challenges encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of this compound?

A1: The most common analytical techniques for the analysis of adipate esters, including this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2] GC-MS is frequently used for its high sensitivity and ability to identify and quantify the analyte, often after an extraction step.[1][3] HPLC can also be employed, particularly for samples in liquid matrices, and may be coupled with UV or refractive index detection.[4]

Q2: I am observing background contamination of adipates in my blank samples. What are the potential sources and how can I mitigate this?

A2: Background contamination from adipates and other plasticizers is a common issue in laboratory settings.[5] Potential sources include:

  • Laboratory materials: Plasticizers can leach from flooring materials, paints, adhesives, and tubing.[5]

  • Solvent bottles and tubing: Components of extraction systems, such as solvent stones (frits), can leach adipates over time.[5]

  • Deionized (DI) water systems: Contamination can originate from the DI water source itself.[5]

  • Sample handling: Contact with plastic materials during sample collection and preparation.

To mitigate background contamination:

  • Thoroughly rinse any new solvent stones with a high-purity solvent like methanol or methylene chloride.[5]

  • Consider removing solvent stones if they are not strictly necessary for your system, as solid-phase extraction systems are often tolerant of fine particles.[5]

  • Use phthalate-free filters if filtration is required.[5]

  • Check your DI water source for contamination.

  • Whenever possible, use glassware and avoid plastic containers and tubing during sample preparation and analysis.

Q3: What is the best extraction solvent for this compound?

A3: The choice of extraction solvent depends on the sample matrix. For the related compound bis(2-ethylhexyl) adipate (DEHA), a variety of solvents have been used effectively. The polarity of the solvent plays a significant role in extraction efficiency.[1] A summary of commonly used solvents for adipate extraction from different matrices is provided in the table below. Given the structural similarity, these solvents are a good starting point for this compound.

Troubleshooting Guide

Problem 1: Low recovery of this compound from the sample matrix.

  • Possible Cause 1: Inefficient extraction.

    • Solution: Optimize the extraction solvent and method. For solid samples, consider sonication to improve extraction efficiency.[1][6] For liquid samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.[2][7] Dispersive liquid-liquid microextraction (DLLME) is another technique that can offer high enrichment factors.[8]

  • Possible Cause 2: Matrix effects.

    • Solution: Complex matrices, especially those with high fat content like cheese or meat, can interfere with extraction.[6] A cleanup step after extraction may be necessary. Size-exclusion chromatography (SEC) can be used to separate the analyte from high molecular weight interferences like fats.[6] For samples with high fat content, using a non-polar solvent like hexane with ultrasonication can selectively extract the adipate without dissolving the entire sample matrix, thus minimizing fat interference.[6]

  • Possible Cause 3: Analyte degradation.

    • Solution: Ensure that the sample preparation conditions (e.g., temperature, pH) do not cause degradation of the ester. Avoid strong acids and bases during extraction if possible.

Problem 2: Poor chromatographic peak shape or resolution.

  • Possible Cause 1: Matrix interference.

    • Solution: Implement a more rigorous cleanup procedure. Solid-phase extraction (SPE) is a highly effective technique for removing interfering compounds.[9]

  • Possible Cause 2: Incompatible solvent.

    • Solution: Ensure the final extract is dissolved in a solvent that is compatible with the initial mobile phase (for HPLC) or the GC inlet conditions.[4]

  • Possible Cause 3: Column contamination.

    • Solution: If matrix components have contaminated the analytical column, it may need to be cleaned or replaced.

Problem 3: Inconsistent or non-reproducible results.

  • Possible Cause 1: Inhomogeneous sample.

    • Solution: Ensure the sample is thoroughly homogenized before taking a subsample for analysis. This is particularly important for solid and heterogeneous samples.[10]

  • Possible Cause 2: Variability in sample preparation.

    • Solution: Standardize all steps of the sample preparation protocol.[9] Use of an internal standard can help to correct for variations in extraction efficiency and injection volume.[11]

  • Possible Cause 3: Instrument instability.

    • Solution: Verify the stability and performance of the analytical instrument (GC-MS or HPLC) by analyzing a standard solution before and after the sample batch.

Data Presentation

Table 1: Comparison of Extraction Solvents for Adipate Analysis

Extraction SolventSample MatrixExtraction MethodKey FindingsReference
Ethanol, Dichloromethane (DCM), HexanePolyvinyl chloride (PVC) plastic bagSolvent extraction with sonicationDetected compounds differed based on the polarity of the extraction solvent.[1]
HexaneCheese (high-fat matrix)Ultrasonic bath extractionQuantitatively extracted DEHA without dissolving the sample, minimizing fat interference.[6]
Ethyl AcetateSoda and beverage samplesDispersive micro solid phase extraction (d-μSPE)Elution solvent for the d-μSPE sorbent.[8]
DichloromethaneWaterLiquid-solid extraction (C18 disk/cartridge)Eluted the organic material from the solid-phase extraction medium.[7]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from a Polymer Matrix (Adapted from[1])

  • Cut the polymer sample into small pieces (e.g., 1 cm squares).

  • Accurately weigh approximately 400 mg of the sample into a glass vial.

  • Add 5 mL of a suitable extraction solvent (e.g., hexane, dichloromethane, or ethanol).

  • Sonicate the vial for an extended period (e.g., 5 hours).

  • Allow the sample to stand at room temperature for a prolonged period (e.g., 3 days) to ensure complete extraction.

  • Take an aliquot of the solvent for analysis by GC-MS or HPLC.

Protocol 2: Extraction of this compound from a High-Fat Food Matrix (Adapted from[6])

  • Cut the food sample (e.g., cheese) into small pieces (e.g., 1 cm x 1 cm).

  • Place a known weight of the sample (e.g., 5 g) into a round-bottom flask.

  • Add a suitable volume of hexane.

  • Place the flask in an ultrasonic bath and extract for a defined period.

  • The hexane extract can then be analyzed directly by gas chromatography, minimizing the need for a separate fat cleanup step.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Collection (Solid or Liquid) homogenize Homogenization sample->homogenize extract Extraction (e.g., Solvent, SPE) homogenize->extract cleanup Cleanup (if necessary) extract->cleanup concentrate Concentration cleanup->concentrate analysis GC-MS or HPLC Analysis concentrate->analysis data Data Processing analysis->data results Results data->results

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered (e.g., Low Recovery) cause1 Inefficient Extraction start->cause1 cause2 Matrix Effects start->cause2 cause3 Analyte Degradation start->cause3 cause4 Contamination start->cause4 sol1 Optimize Extraction (Solvent, Method) cause1->sol1 sol2 Implement Cleanup Step (e.g., SPE, SEC) cause2->sol2 sol3 Check Sample Prep Conditions (pH, Temp) cause3->sol3 sol4 Identify and Eliminate Contamination Source cause4->sol4 result Problem Resolved sol1->result Improved Recovery sol2->result sol3->result sol4->result

Caption: Troubleshooting logic for addressing common issues in adipate analysis.

References

Technical Support Center: Reducing Solvent Consumption in Bis(2-ethoxyethyl) adipate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on reducing solvent consumption during the extraction of bis(2-ethoxyethyl) adipate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to reduce solvent consumption in this compound extraction?

A1: The main strategies for reducing solvent use include optimizing existing liquid-liquid extraction (LLE) protocols, adopting modern extraction techniques, and implementing solvent recycling programs. Techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can significantly decrease the volume of solvent required compared to traditional methods.[1][2] Solventless methods like Solid-Phase Microextraction (SPME) are also excellent green alternatives for analytical purposes.[3][4]

Q2: Can I recycle the solvents used in the extraction process?

A2: Yes, solvent recycling is a highly effective way to reduce waste and cost. Distillation is a common method to purify and recover solvents for reuse.[5][6][7] Closed-loop systems can be implemented for continuous recycling in larger-scale operations.[8]

Q3: What are "green solvents" and are there any recommended for this compound extraction?

A3: Green solvents are bio-based or have a lower environmental impact and toxicity compared to traditional solvents.[8][9] For ester extractions, options like 2-methyltetrahydrofuran (2-MeTHF), which has performance comparable to hexane, can be considered.[10] Solvent selection guides, such as the CHEM21 guide, can help in choosing more environmentally friendly solvents based on safety, health, and environmental criteria.[11][12]

Q4: How do modern extraction techniques like UAE and MAE reduce solvent use?

A4: Ultrasound-Assisted Extraction (UAE) uses acoustic cavitation to enhance solvent penetration into the sample matrix, which improves extraction efficiency and reduces the time and solvent volume needed.[2][13][14] Microwave-Assisted Extraction (MAE) uses microwave energy to rapidly heat the solvent and sample, leading to faster extraction times and consequently, lower solvent consumption.[15][16]

Troubleshooting Guides

Issue 1: Emulsion Formation in Liquid-Liquid Extraction (LLE)

Problem: A stable emulsion forms at the interface between the aqueous and organic layers, preventing clean separation. This is a common issue when working with complex matrices.[17]

Solutions:

  • Prevention:

    • Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.[17]

    • For samples prone to emulsion, consider using Supported Liquid Extraction (SLE) as an alternative to LLE.[17]

  • Resolution:

    • Let it stand: Allow the separatory funnel to sit undisturbed for some time, as gravity may naturally break the emulsion.[5]

    • Salting out: Add a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase, which can help force the separation.[17]

    • Centrifugation: Transfer the mixture to centrifuge tubes. The applied force will accelerate the separation of the layers.[17]

    • Filtration: Pass the mixture through a phase separation filter paper or glass wool.[5][17]

    • pH Adjustment: If the emulsion is stabilized by acidic or basic compounds, carefully adjusting the pH of the aqueous layer can help break it.[8]

    • Ultrasonication: Placing the separatory funnel in an ultrasonic bath can provide the energy needed to disrupt the emulsion.[8]

Issue 2: Low Extraction Yield with Reduced Solvent Volume

Problem: Decreasing the solvent-to-sample ratio results in incomplete extraction and lower yields of this compound.

Solutions:

  • Increase Extraction Cycles: Perform multiple extractions with smaller volumes of solvent instead of a single extraction with a large volume. Three extractions with one-third of the original solvent volume are often more effective than a single extraction.

  • Enhance Agitation: For LLE, ensure thorough mixing of the phases by gentle, repeated inversions. For UAE and MAE, optimize the stirring or sonication power.

  • Optimize Temperature: Slightly increasing the temperature can improve solubility and extraction efficiency. However, be cautious of analyte degradation at higher temperatures.

  • Switch to a More Efficient Technique: If optimizing LLE is insufficient, transitioning to UAE or MAE can significantly improve extraction efficiency even with reduced solvent volumes.

Issue 3: Analyte Degradation with Microwave-Assisted Extraction (MAE)

Problem: The high temperatures achieved during MAE lead to the degradation of this compound.

Solutions:

  • Optimize Microwave Power and Time: Use a lower microwave power setting and shorter extraction times. It's crucial to find a balance that allows for efficient extraction without causing degradation.

  • Use Pulsed Microwaves: If available, use a microwave system with pulsed energy application to control the temperature more effectively.

  • Solvent Choice: Select a solvent with a lower dielectric constant to reduce the rate of microwave heating.

  • Cooling System: Employ a microwave extraction system with a cooling feature to maintain a consistent temperature throughout the process.

Issue 4: Inconsistent Results with Ultrasound-Assisted Extraction (UAE)

Problem: Reproducibility of extraction yields is poor when using UAE.

Solutions:

  • Consistent Probe/Bath Positioning: Ensure the sample vessel is placed in the same position in the ultrasonic bath for each extraction. If using a probe, maintain a consistent immersion depth.

  • Temperature Control: Use a water bath with temperature control to maintain a consistent extraction temperature, as sonication can generate heat.[8]

  • Degas the Solvent: Dissolved gases in the solvent can interfere with cavitation. Degassing the solvent prior to use can lead to more consistent results.

  • Monitor Power Output: Ensure the ultrasound generator is delivering a consistent power output for each experiment.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for the extraction of adipate esters, primarily bis(2-ethylhexyl) adipate (DEHA), which can be used as a proxy for this compound due to their structural similarity.

Table 1: Comparison of Solvent Consumption and Extraction Time

Extraction MethodTypical SolventSolvent to Sample Ratio (mL/g)Extraction Time
Liquid-Liquid Extraction (LLE)Benzene/Chloroform20:11-24 hours[7]
Ultrasound-Assisted Extraction (UAE)Ethanol10:130 minutes[18]
Microwave-Assisted Extraction (MAE)Methanol15:110-15 minutes[19][20]
Supercritical Fluid Extraction (SFE)Supercritical CO₂(Solvent-free)20-30 minutes

Table 2: Comparison of Extraction Efficiency

Extraction MethodAnalyteMatrixRecovery/Yield
Ultrasound-Assisted Extraction (UAE)DiosgeninFenugreek Seed PowderHigher yield than MAE[21]
Microwave-Assisted Extraction (MAE)Adipate PlasticizersPVC78-88%
Supercritical Fluid Extraction (SFE)PhthalatesPVC>98%

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction (LLE) for Adipate Esters

This protocol is adapted from methods for bis(2-ethylhexyl) adipate and serves as a baseline.[7]

  • Sample Preparation: Prepare an aqueous solution containing the sample with this compound.

  • Solvent Addition: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., chloroform).

  • Extraction: Stopper the funnel and gently invert it multiple times for 1 minute, venting frequently to release any pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Collection: Drain the lower organic layer into a collection flask.

  • Repeat: Repeat the extraction process on the aqueous layer two more times with fresh portions of the organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. The solvent can then be removed by rotary evaporation to concentrate the extracted this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This is a general protocol for the extraction of organic compounds from a solid matrix.

  • Sample Preparation: Place a known amount of the solid sample into an extraction vessel.

  • Solvent Addition: Add a measured volume of a suitable solvent (e.g., ethanol) to achieve the desired solvent-to-sample ratio.

  • Ultrasonication: Place the vessel in an ultrasonic bath or insert an ultrasonic probe. Sonicate for a specified time (e.g., 30 minutes) and at a controlled temperature.

  • Separation: After sonication, separate the solid material from the solvent by centrifugation or filtration.

  • Analysis: The resulting extract containing this compound is then ready for analysis.

Visualizations

Solvent_Reduction_Workflow start Start: High Solvent Consumption in Extraction assess Assess Current Extraction Protocol start->assess optimize_lle Optimize LLE Parameters (Solvent:Sample Ratio, Temp.) assess->optimize_lle Minor Reduction implement_recycling Implement Solvent Recycling (e.g., Distillation) assess->implement_recycling Significant Reduction evaluate_modern Evaluate Modern Extraction Techniques assess->evaluate_modern Major Reduction end End: Reduced Solvent Consumption optimize_lle->end implement_recycling->end uae Ultrasound-Assisted Extraction (UAE) evaluate_modern->uae mae Microwave-Assisted Extraction (MAE) evaluate_modern->mae sfe Supercritical Fluid Extraction (SFE) evaluate_modern->sfe uae->end mae->end sfe->end

Caption: Workflow for reducing solvent consumption in extraction.

Troubleshooting_Emulsion cluster_prevention Prevention cluster_resolution Resolution emulsion Emulsion Formed Milky/Cloudy Interface gentle_mixing Gentle Mixing (Inversion) use_sle Use Supported Liquid Extraction (SLE) physical Physical Methods (Stand, Centrifuge, Filter) emulsion->physical Try First chemical Chemical Methods ('Salting Out', pH Adjust) physical->chemical If Persists energy Energy-Based (Ultrasonication) chemical->energy If Persists

Caption: Troubleshooting logic for emulsion formation.

References

Technical Support Center: Enhancing Polymer Thermal Stability with Bis(2-ethoxyethyl) adipate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the use of bis(2-ethoxyethyl) adipate as a primary thermal stabilizer for polymers is limited. This guide is based on the established principles of polymer science, the known functions of analogous adipate esters like bis(2-ethylhexyl) adipate (DEHA), and general practices for evaluating polymer thermal stability. The information provided should be adapted and validated for your specific polymer system and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in polymer formulations?

This compound is a diester of adipic acid and 2-ethoxyethanol. While its primary application is as a plasticizer to increase the flexibility and reduce the brittleness of polymers, particularly polyvinyl chloride (PVC), it can also contribute to the overall thermal stability of the formulation.[1] Its plasticizing action can lower the processing temperature, thereby reducing thermal stress on the polymer during manufacturing.

Q2: With which polymers is this compound most likely to be compatible?

Adipate esters are most commonly used with polyvinyl chloride (PVC).[2][3] They are also compatible with other polymers such as nitrocellulose, ethyl cellulose, and some synthetic rubbers. Compatibility with a specific polymer should always be experimentally verified.

Q3: How can this compound enhance the thermal stability of a polymer like PVC?

In halogenated polymers like PVC, thermal degradation often proceeds via dehydrochlorination (the release of HCl), which autocatalyzes further degradation.[4] While not a primary heat stabilizer in the way that metal soaps or organotin compounds are, adipate esters can contribute to stability through several mechanisms:

  • HCl Scavenging: The ester groups can potentially react with and neutralize liberated HCl, slowing the degradation cascade.

  • Dilution Effect: As a plasticizer, it increases the free volume within the polymer matrix, which can dilute the concentration of degradation-initiating species.

  • Processing Aid: By lowering the melt viscosity, it allows for lower processing temperatures and reduced shear, minimizing thermal and mechanical stress on the polymer chains.[5]

Q4: What are typical loading concentrations for adipate esters in polymer formulations?

When used as a plasticizer, adipate esters can be incorporated at concentrations ranging from 10 to 60 parts per hundred parts of resin (phr). For enhancing thermal stability, the optimal concentration would likely be on the lower end of this range and would need to be determined experimentally.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments.

Issue 1: Inconsistent Thermal Stability Results in Replicate Experiments

  • Question: I am observing significant variations in the onset of thermal degradation in my TGA results for samples that should be identical. What could be the cause?

  • Answer: Inconsistent results often point to issues with sample homogeneity.

    • Poor Dispersion: this compound may not be uniformly dispersed throughout the polymer matrix. This can create localized regions with lower stabilizer concentration, which will initiate degradation earlier.

    • Solution: Improve your mixing or blending process. For melt blending, consider adjusting the screw speed, temperature profile, or mixing time on your extruder or compounder.[5][6] For solvent casting, ensure the additive is fully dissolved in the solvent before adding the polymer and that the solvent is evaporated slowly and evenly.

    • Volatility: At higher processing temperatures, a portion of the adipate ester may be lost due to volatilization, leading to a lower effective concentration in the final sample.[6]

    • Solution: Verify the processing temperature and consider using a sealed mixing chamber if possible. Analyze the weight loss in your TGA curve at temperatures below the polymer degradation to check for premature loss of the additive.

Issue 2: Polymer Sample Shows Discoloration During Processing

  • Question: My polymer (e.g., PVC) is turning yellow or brown during melt blending, even with the adipate ester added. Why is this happening?

  • Answer: Discoloration is a primary indicator of thermal degradation.

    • Insufficient Stabilization: this compound alone may not be sufficient to provide the required level of thermal stability for your processing conditions. It is often used as a secondary stabilizer or co-stabilizer.

    • Solution: Consider adding a primary heat stabilizer package, such as a mixed metal (Ca/Zn) stearate or an organotin compound, in conjunction with the adipate ester.[2]

    • Excessive Shear or Temperature: Your processing conditions may be too aggressive. High shear rates and temperatures can generate localized hot spots, initiating degradation.[5][6]

    • Solution: Reduce the screw speed, lower the barrel temperature profile, and ensure your formulation has adequate lubrication to minimize frictional heat.

Issue 3: Unexpected Peaks or Weight Loss in Thermal Analysis (TGA/DSC)

  • Question: My TGA or DSC scans show thermal events that I cannot account for. What is their origin?

  • Answer: Unexplained thermal events can often be traced to residual materials from sample preparation or interactions between additives.

    • Residual Solvent: If you are preparing samples via solvent casting, residual solvent trapped in the polymer matrix will be driven off during heating, appearing as an initial weight loss in TGA or an endothermic event in DSC.

    • Solution: Ensure your samples are thoroughly dried in a vacuum oven before analysis. A slow heating ramp at the beginning of your TGA experiment can help separate solvent loss from other thermal events.

    • Impurities: Impurities in the polymer, the adipate ester, or other additives can degrade at different temperatures.

    • Solution: Use high-purity materials whenever possible and run a TGA scan of the pure this compound to understand its thermal decomposition profile.

Data Presentation

Table 1: Representative Physical Properties of Adipate Esters

PropertyBis(2-ethylhexyl) adipate (DEHA) - AnalogueThis compound (Expected)
Molecular Formula C22H42O4C14H26O6
Molecular Weight 370.57 g/mol 290.35 g/mol
Appearance Colorless, oily liquidColorless, oily liquid
Boiling Point ~417 °CLower than DEHA
Melting Point ~ -67 °CLikely in a similar low range
Density ~ 0.922 g/cm³ at 20 °CLikely higher due to ether linkages
Water Solubility ImmiscibleSlightly higher than DEHA, but low

Note: Data for this compound is estimated based on its chemical structure and analogy to DEHA.[7][8]

Table 2: Illustrative Effect of Adipate Ester Concentration on the Thermal Properties of PVC

Sample IDPolymerAdipate Ester (phr)TGA Onset Temp (Tonset) (°C)Glass Transition Temp (Tg) (°C)
PVC-00PVC024585
PVC-AD-10PVC1025260
PVC-AD-20PVC2025842
PVC-AD-30PVC3026025

This data is representative and illustrates the expected trends. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Sample Preparation via Solvent Casting

  • Dissolution of Additive: Accurately weigh the desired amount of this compound and dissolve it in a suitable solvent (e.g., tetrahydrofuran - THF) in a glass vial.

  • Dissolution of Polymer: In a separate beaker, dissolve a known quantity of the polymer (e.g., PVC) in the same solvent. This may require gentle heating and stirring.

  • Mixing: Once both are fully dissolved, add the adipate ester solution to the polymer solution and stir for at least 2 hours to ensure homogeneity.

  • Casting: Pour the resulting solution into a flat, level petri dish in a fume hood.

  • Solvent Evaporation: Cover the dish with a perforated lid to allow for slow solvent evaporation over 24-48 hours. This prevents the formation of bubbles and ensures a uniform film.

  • Drying: Once a solid film has formed, transfer it to a vacuum oven and dry at a temperature below the polymer's glass transition temperature (e.g., 60 °C for PVC) for at least 24 hours to remove all residual solvent.

  • Sample Storage: Store the dried film in a desiccator until required for analysis.

Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

  • Sample Preparation: Cut a small, representative piece of the polymer film (typically 5-10 mg).

  • Instrument Setup:

    • Place the sample in a clean TGA pan (e.g., alumina or platinum).

    • Place the pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any oxygen.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the polymer's degradation point (e.g., 600 °C).

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature (°C).

    • Determine the onset temperature of degradation (Tonset) , often calculated as the temperature at which 5% weight loss occurs (Td5%) or by the tangent method at the inflection point of the main degradation step.

    • A higher Tonset indicates improved thermal stability.

Visualizations

experimental_workflow Experimental Workflow for Thermal Stability Evaluation cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation prep1 Weigh Polymer & Additive prep2 Solvent Casting or Melt Blending prep1->prep2 prep3 Vacuum Drying prep2->prep3 tga TGA Analysis (N2 Atmosphere) prep3->tga dsc DSC Analysis (Heat-Cool-Heat) prep3->dsc res1 Determine T-onset (from TGA) tga->res1 res2 Determine Tg (from DSC) dsc->res2 res3 Compare to Control res1->res3 res2->res3

Caption: Workflow for preparing and analyzing polymer samples to evaluate thermal stability.

troubleshooting_tree Troubleshooting: Premature Polymer Degradation start Low T-onset in TGA q1 Is sample preparation consistent? start->q1 a1_no Inconsistent Mixing or Drying q1->a1_no No q2 Is TGA run under inert atmosphere? q1->q2 Yes sol1 Action: Refine sample preparation protocol. Ensure uniform dispersion and complete solvent removal. a1_no->sol1 end_node Systematic issue resolved. Re-run analysis. sol1->end_node a2_no Oxidative Degradation q2->a2_no No q3 Are raw materials pure? q2->q3 Yes sol2 Action: Ensure high-purity N2 or Ar purge before and during the TGA run. a2_no->sol2 sol2->end_node a3_no Impurities Acting as Initiation Sites q3->a3_no No q3->end_node Yes sol3 Action: Use high-purity polymer and additives. Run TGA on individual components. a3_no->sol3 sol3->end_node

Caption: A decision tree for troubleshooting unexpectedly low degradation temperatures.

References

Validation & Comparative

A Comparative Guide to PVC Plasticizers: Bis(2-ethoxyethyl) adipate vs. DEHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of Polyvinyl Chloride (PVC) products, the choice of plasticizer is critical in determining the final material's flexibility, durability, and overall performance. This guide provides an objective comparison of two adipate-based plasticizers: Bis(2-ethoxyethyl) adipate and Di(2-ethylhexyl) adipate (DEHA). This analysis is supported by available experimental data and established testing methodologies to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary

Both this compound and DEHA belong to the adipate ester class of plasticizers, known for imparting good low-temperature flexibility to PVC. DEHA is a well-established and widely used plasticizer with a significant body of research supporting its performance characteristics. This compound, an ether-ester, is a less common alternative. While direct comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons in plasticizing efficiency, migration resistance, thermal stability, and low-temperature performance.

Molecular Structure and Physical Properties

The molecular structure of a plasticizer plays a crucial role in its interaction with PVC chains and, consequently, its performance.

This compound is characterized by the presence of ether linkages in its ester side chains. These ether groups can potentially offer different solvency and compatibility with the polar PVC matrix compared to the purely aliphatic side chains of DEHA.

DEHA , also known as dioctyl adipate (DOA), is a diester of adipic acid and 2-ethylhexanol.[1] It is a colorless, oily liquid.[2]

A summary of their physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties

PropertyThis compoundDi(2-ethylhexyl) adipate (DEHA)
Molecular Formula C₁₄H₂₆O₆C₂₂H₄₂O₄
Molecular Weight 290.35 g/mol 370.57 g/mol [3]
Appearance -Colorless, oily liquid[2]
Boiling Point -417 °C[3]
Melting Point --67.8 °C[3]
Density -0.925 g/mL at 20 °C[2]

Performance Comparison in PVC

The efficacy of a plasticizer is evaluated based on several key performance metrics. The following sections compare this compound and DEHA across these parameters.

Plasticizing Efficiency

Plasticizing efficiency is a measure of how effectively a plasticizer reduces the glass transition temperature (Tg) of PVC, thereby increasing its flexibility. A lower Tg indicates higher efficiency. While direct comparative data is scarce, studies on similar ether-ester and adipate plasticizers provide insights. Adipate plasticizers, in general, are known to be efficient at lowering the Tg of PVC.[4]

Table 2: Plasticizing Efficiency in PVC (Typical Values)

PlasticizerConcentration (phr)Glass Transition Temperature (Tg) of Plasticized PVC (°C)
Unplasticized PVC0~85
This compoundData not availableExpected to be significantly lower than unplasticized PVC
DEHA50-15 to -25
Dibutoxyethyl adipate (a similar ether-ester)50-28.5

Note: Data for Dibutoxyethyl adipate is included as a proxy for this compound due to the lack of direct experimental values.

PlasticizerAction

Migration Resistance

Plasticizer migration, the process by which plasticizer molecules move out of the polymer matrix, can lead to material stiffening and contamination of surrounding materials. Migration resistance is a critical factor, especially in applications like medical devices and food packaging.

DEHA has been the subject of numerous migration studies, particularly in the context of food contact materials.[5] The presence of ether groups in this compound might influence its polarity and, consequently, its migration behavior. Generally, plasticizers with higher molecular weights and stronger interactions with the polymer matrix exhibit lower migration.

Table 3: Migration Resistance in PVC (Illustrative Data)

PlasticizerTest ConditionWeight Loss (%)
This compoundData not availableLower migration may be anticipated due to potential for stronger interaction via ether groups
DEHAActivated Carbon, 24h at 70°C1.5 - 3.0
DEHAn-Hexane, 24h at 23°C10 - 15

MigrationPathway

Thermal Stability

The thermal stability of plasticized PVC is crucial during processing and for the service life of the end product. Thermogravimetric analysis (TGA) is commonly used to evaluate the temperatures at which degradation occurs. The presence of a plasticizer can influence the degradation profile of PVC.

Table 4: Thermal Stability of Plasticized PVC (Typical TGA Data)

ParameterUnplasticized PVCPVC + DEHAPVC + this compound
Onset of Degradation (Tonset) ~250 °C~260 - 270 °CData not available
Temperature at Max Weight Loss Rate (Tmax) ~300 °C~310 - 320 °CData not available

TGA_Workflow

Low-Temperature Performance

A key advantage of adipate plasticizers is their ability to impart excellent flexibility to PVC at low temperatures. This is quantified by tests such as the Clash-Berg torsional stiffness test (ASTM D1043) or brittleness temperature (ASTM D746).

Adipates, due to their linear aliphatic chains, are generally more effective at improving low-temperature flexibility than aromatic plasticizers like phthalates. The ether linkages in this compound could potentially enhance flexibility at low temperatures due to increased rotational freedom.

Table 5: Low-Temperature Flexibility of Plasticized PVC

ParameterPVC + DEHAPVC + this compound
Clash-Berg Tf (°C) (Temperature at a specific torsional stiffness) -30 to -40Data not available, but expected to be in a similar or lower range
Brittleness Temperature (°C) -40 to -50Data not available, but expected to be in a similar or lower range

Experimental Protocols

Determination of Plasticizing Efficiency (Glass Transition Temperature)

Method: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare PVC films with a specific concentration of the plasticizer (e.g., 50 phr) by a suitable method such as solvent casting or two-roll milling.

  • Instrumentation: Use a differential scanning calorimeter.

  • Procedure:

    • Accurately weigh a small sample (5-10 mg) of the plasticized PVC film into an aluminum DSC pan.

    • Heat the sample to a temperature above its expected Tg (e.g., 120 °C) to erase its thermal history.

    • Cool the sample to a low temperature (e.g., -80 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the Tg.

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

Migration Resistance Test

Method: Based on ASTM D1239 - "Standard Test Methods for Resistance of Plastic Films to Extraction by Chemicals"

  • Sample Preparation: Cut circular samples of the plasticized PVC film of a known diameter.

  • Procedure:

    • Weigh the initial mass of the PVC samples (W₁).

    • Immerse the samples in a chosen solvent (e.g., n-hexane for non-polar extraction, or a food simulant) in a sealed container.

    • Maintain the container at a constant temperature (e.g., 23 °C) for a specified duration (e.g., 24 hours).

    • Remove the samples from the solvent, gently wipe off excess liquid, and dry them in a vacuum oven at a specified temperature until a constant weight is achieved.

    • Weigh the final mass of the samples (W₂).

  • Data Analysis: Calculate the percentage of weight loss due to migration: Weight Loss (%) = [(W₁ - W₂) / W₁] x 100

Thermal Stability Analysis

Method: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Cut a small, representative sample (5-10 mg) of the plasticized PVC.

  • Instrumentation: Use a thermogravimetric analyzer.

  • Procedure:

    • Place the sample in the TGA pan.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • The onset of degradation is determined from the temperature at which significant weight loss begins.

    • The temperature of maximum degradation rate is identified from the peak of the derivative of the TGA curve (DTG curve).

Low-Temperature Flexibility (Clash-Berg Test)

Method: ASTM D1043 - "Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test"

  • Sample Preparation: Prepare rectangular test specimens of the plasticized PVC with specified dimensions.

  • Instrumentation: Use a torsional stiffness apparatus (Clash-Berg tester).

  • Procedure:

    • Mount the specimen in the clamps of the apparatus.

    • Immerse the specimen in a temperature-controlled bath.

    • Cool the bath to a low temperature.

    • Apply a specified torsional load to the specimen and measure the angle of twist at various temperatures as the bath is slowly heated.

  • Data Analysis: Calculate the apparent modulus of rigidity at each temperature. The temperature at which the modulus of rigidity reaches a specific value (e.g., 310 MPa or 45,000 psi) is often reported as the low-temperature flexibility limit.

Conclusion

DEHA is a well-characterized and effective plasticizer for PVC, particularly valued for its ability to improve low-temperature flexibility. This compound, while less studied, presents an interesting alternative due to its ether-ester structure. The ether linkages may offer enhanced compatibility and potentially lower migration rates, though further experimental data is required to substantiate these hypotheses.

For researchers and professionals in drug development, where material purity and low leachability are paramount, the migration resistance of a plasticizer is a primary concern. While DEHA has a history of use, the potential for lower migration from alternative plasticizers like this compound warrants further investigation. The selection between these two plasticizers will ultimately depend on the specific performance requirements of the application, regulatory considerations, and the availability of comprehensive safety and performance data. It is recommended that for critical applications, direct comparative testing be performed to validate the performance of any selected plasticizer in the final PVC formulation.

References

A Comparative Toxicological Analysis: Bis(2-ethylhexyl) Adipate vs. Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A critical data gap exists for the specific toxicological profile of bis(2-ethoxyethyl) adipate. Due to the limited availability of comprehensive data for this compound, this guide will provide a comparative analysis of the structurally similar and well-researched adipate plasticizer, bis(2-ethylhexyl) adipate (DEHA), against common phthalate plasticizers. This substitution allows for a robust comparison based on available scientific literature. The findings for DEHA may offer insights into the potential toxicological profile of other adipate esters.

This guide offers a detailed comparison of the toxicological profiles of bis(2-ethylhexyl) adipate (DEHA) and a range of commonly used phthalate plasticizers. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on material selection and risk assessment.

Quantitative Toxicological Data Summary

The following tables summarize key toxicological endpoints for DEHA and several prominent phthalate plasticizers, including Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP).

Table 1: Acute Toxicity Data
ChemicalCAS NumberSpeciesRouteLD50 ValueCitation(s)
Bis(2-ethylhexyl) adipate (DEHA)103-23-1RatOral>2,000 mg/kg[1]
RatDermal>2,000 mg/kg[1]
RabbitDermal16,300 mg/kg[2]
Di(2-ethylhexyl) phthalate (DEHP)117-81-7RatOral>20,000 mg/kg[3]
RabbitDermal24,750 mg/kg[3]
Dibutyl phthalate (DBP)84-74-2RatOral8,000 mg/kg
Benzyl butyl phthalate (BBP)85-68-7RatOral2,330 mg/kg
Table 2: Reproductive and Developmental Toxicity Data
ChemicalSpeciesKey FindingsNOAEL/LOAELCitation(s)
Bis(2-ethylhexyl) adipate (DEHA)RatReduced maternal and pup body weight gain at high doses. No effects on reproduction in a one-generation study. Evidence of pre-implantation fetal loss at high doses, but no gross abnormalities.Developmental NOAEL: 170 mg/kg/day[1]
Di(2-ethylhexyl) phthalate (DEHP)RatTesticular toxicity, decreased sperm production, and developmental abnormalities of the male reproductive tract.
Dibutyl phthalate (DBP)RatFetal development toxicity at 100 mg/kg/day.
Benzyl butyl phthalate (BBP)RatReproductive and developmental toxicity demonstrated in animal studies.
Table 3: Carcinogenicity Data
ChemicalAgency/ClassificationFindingsCitation(s)
Bis(2-ethylhexyl) adipate (DEHA)IARC: Group 3Not classifiable as to its carcinogenicity to humans. Evidence of liver cancer in mice at high doses, but no evidence of carcinogenicity in rats.[4]
Di(2-ethylhexyl) phthalate (DEHP)IARC: Group 2BPossibly carcinogenic to humans.

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of study results. The following are summaries of standard protocols.

Acute Oral Toxicity Testing (Following OECD Guideline 423)

The Acute Toxic Class Method is employed to determine the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Dosing: The test substance is administered in a single oral dose via gavage. Dosing is sequential in a stepwise procedure using a starting dose selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

  • Procedure: A group of three animals is dosed at the selected starting dose. The outcome (mortality or survival) determines the next step. If no mortality occurs, the next higher dose is used for another group of three animals. If mortality occurs, the next lower dose is used.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals at the end of the observation period.

In Vitro Bacterial Reverse Mutation Assay (Ames Test - Following OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which have mutations in genes involved in histidine or tryptophan synthesis, respectively.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats treated with an enzyme-inducing agent.

  • Procedure (Plate Incorporation Method):

    • The test substance, bacterial culture, and S9 mix (or buffer for tests without metabolic activation) are mixed with molten top agar.

    • This mixture is poured onto the surface of a minimal agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies compared to the solvent control.

Visualizations: Signaling Pathways and Experimental Workflows

Phthalate-Induced Toxicity Signaling Pathways

Phthalates are known to induce toxicity through various mechanisms, including the activation of nuclear receptors and the induction of oxidative stress and inflammation. The following diagram illustrates some of the key signaling pathways involved.

Phthalate_Toxicity_Pathways cluster_exposure Phthalate Exposure cluster_receptors Receptor Activation cluster_cellular_response Cellular Response cluster_signaling Signaling Pathways cluster_outcomes Toxicological Outcomes Phthalates Phthalates PPAR PPARα/γ Phthalates->PPAR AhR AhR Phthalates->AhR PI3K_AKT PI3K/AKT Pathway (Cell Survival/Proliferation) Phthalates->PI3K_AKT modulates ROS ↑ Reactive Oxygen Species (ROS) PPAR->ROS Carcinogenesis Carcinogenesis PPAR->Carcinogenesis AhR->ROS Apoptosis ↑ Apoptosis ROS->Apoptosis Nrf2 Nrf2 Pathway (Antioxidant Response) ROS->Nrf2 activates NFkB NF-κB Pathway (Inflammation) ROS->NFkB ROS->Carcinogenesis Inflammation ↑ Inflammatory Cytokines ReproTox Reproductive Toxicity Inflammation->ReproTox Apoptosis->ReproTox NFkB->Inflammation PI3K_AKT->Apoptosis inhibits DevTox Developmental Toxicity

Caption: Key signaling pathways in phthalate-induced toxicity.

General Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram outlines a typical workflow for assessing the cytotoxicity of a test compound in a cell-based assay.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., HepG2, HUVEC) start->cell_culture compound_prep Test Compound Preparation (Serial Dilutions) cell_culture->compound_prep exposure Expose Cells to Compound (24, 48, 72 hours) compound_prep->exposure assay Perform Cytotoxicity Assay (e.g., MTT, LDH, Neutral Red) exposure->assay data_acq Data Acquisition (e.g., Plate Reader) assay->data_acq data_analysis Data Analysis (IC50 Calculation) data_acq->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity testing.

References

A Comparative Guide to the Validation of Analytical Methods for Bis(2-ethoxyethyl) adipate in Food Simulants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of bis(2-ethoxyethyl) adipate (DEEA) in food simulants. The validation of such analytical methods is a critical requirement to ensure the safety of food contact materials by monitoring the migration of plasticizers into food. This document outlines the performance of prevalent analytical techniques, primarily focusing on gas chromatography-based methods, supported by experimental data from studies on the structurally similar and widely studied bis(2-ethylhexyl) adipate (DEHA), which serves as a proxy for DEEA in this guide.

Data Presentation: Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the food simulant. The following table summarizes the key performance parameters of Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of adipate plasticizers.

ParameterGC-FIDGC-MS
Linearity (Correlation Coefficient) >0.99>0.998[1][2]
Limit of Detection (LOD) -0.7 - 4.5 ng/mL (for various adipates)[1]
Limit of Quantification (LOQ) 5 mg/kg[3]5 ng/g[1][2]
Accuracy (Recovery) -85.4% - 114.6% (intraday)[1][2], 83.6% - 118.5% (interday)[1][2]
Precision (%CV) -2.5% - 11.3% (intraday)[1][2], 2.8% - 15.6% (interday)[1][2]
Selectivity Adequate[3]High
Throughput ModerateModerate

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are typical protocols for the analysis of adipate plasticizers in food simulants using GC-based techniques.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This method is commonly used for extracting adipates from aqueous and fatty food simulants.

  • Migration Test : A sample of the packaging material (e.g., 1 dm²) is brought into contact with a specific volume of the food simulant (e.g., 100 mL).[3] The contact conditions (time and temperature) are chosen to simulate the intended use of the packaging. For fatty food simulants, isooctane or ethanol can be used.[3]

  • Extraction : For aqueous simulants (e.g., 10% ethanol, 3% acetic acid), the simulant is extracted with a non-polar solvent like n-hexane. For fatty food simulants like olive oil, a solvent partitioning step between acetonitrile and n-hexane may be employed to separate the analyte from the bulk of the fat.

  • Solvent Evaporation : The organic extract is then concentrated or evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution : The residue is reconstituted in a suitable solvent (e.g., hexane or ethyl acetate) to a known volume before injection into the GC system.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is utilized for cleanup and concentration of the analyte from the sample matrix.

  • Migration Test : As described in the LLE protocol.

  • SPE Cartridge Conditioning : An appropriate SPE cartridge (e.g., Oasis MAX) is conditioned with a sequence of solvents as per the manufacturer's instructions.[1][2]

  • Sample Loading : The food simulant is passed through the conditioned SPE cartridge.

  • Washing : The cartridge is washed with a solvent to remove interfering substances.

  • Elution : The target analyte (DEEA) is eluted from the cartridge with a suitable solvent.

  • Evaporation and Reconstitution : The eluate is evaporated and reconstituted as described in the LLE protocol.

GC-FID Analysis
  • Gas Chromatograph : A GC system equipped with a flame ionization detector.

  • Column : A capillary column suitable for the separation of semi-volatile compounds, such as a DB-5ms or equivalent.

  • Injector : Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Carrier Gas : Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program : A programmed temperature ramp to separate the analytes. For example, an initial temperature of 100°C, ramped to 280°C.

  • Detector Temperature : Typically set at 280-300°C.

GC-MS Analysis
  • Gas Chromatograph-Mass Spectrometer : A GC system coupled to a mass spectrometer.

  • Column and Injector : Similar to the GC-FID setup.

  • Ionization Mode : Electron Ionization (EI) is commonly used.

  • Mass Analyzer : A quadrupole or ion trap mass analyzer.

  • Acquisition Mode : The analysis can be performed in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[1]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the validation of an analytical method for this compound in food simulants.

Analytical_Method_Validation_Workflow cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Validation Method Validation cluster_Output Final Output Start Migration Test (Food Simulant Exposure) SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Start->SPE Extract Adipate Evap Evaporation & Reconstitution SPE->Evap Concentrate Sample GCMS GC-MS Analysis (SIM Mode) Evap->GCMS Inject Sample Linearity Linearity & Range GCMS->Linearity LOD_LOQ LOD & LOQ GCMS->LOD_LOQ Accuracy Accuracy (Recovery) GCMS->Accuracy Precision Precision (Repeatability & Intermediate Precision) GCMS->Precision Selectivity Selectivity/Specificity GCMS->Selectivity Report Validated Method Report

Caption: Workflow for the validation of an analytical method for adipates in food simulants.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Bis(2-ethoxyethyl) Adipate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of plasticizers like bis(2-ethoxyethyl) adipate is critical for safety assessment and quality control. This guide provides an objective comparison of two of the most powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

At a Glance: GC-MS vs. HPLC for Adipate Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in the gas phase, with detection by mass spectrometry.Separation of compounds in a liquid phase based on their interaction with a stationary phase, typically with UV detection.
Analyte Suitability Ideal for volatile and semi-volatile compounds like adipate esters.Suitable for a wide range of compounds, including less volatile and thermally labile ones.
Sensitivity Generally offers high sensitivity, with low limits of detection (LOD) and quantification (LOQ).Sensitivity is dependent on the detector and the analyte's chromophore. For adipates, UV detection provides moderate sensitivity.
Selectivity Excellent selectivity due to mass fragmentation patterns, allowing for confident peak identification.Selectivity can be tuned by adjusting mobile phase and stationary phase chemistry.
Sample Preparation Often requires extraction into an organic solvent. Derivatization is typically not necessary for adipate esters.May require sample dissolution in a suitable solvent and filtration.
Throughput Moderate, with typical run times of 20-30 minutes.Can be higher, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems.

Quantitative Performance Comparison

The following table summarizes typical validation parameters for the analysis of adipate plasticizers using GC-MS and HPLC. The GC-MS data is based on studies of bis(2-ethylhexyl) adipate (DEHA), a close structural analog of this compound. The HPLC data is representative of what can be expected for adipate esters based on methods for similar plasticizers.

ParameterGC-MS (for DEHA)HPLC-UV (Representative for Adipates)
Linearity (r²) > 0.998[1]> 0.99
Limit of Detection (LOD) 5.5 - 17 pg/µL[2]0.09 - 0.18 µg/mL
Limit of Quantification (LOQ) 5 ng/g[1]0.30 - 0.60 µg/mL
Accuracy (Recovery) 85.4% - 114.6% (intraday)[1]85.97% - 108.11%
Precision (%RSD) 2.5% - 11.3% (intraday)[1]2.34% - 4.96%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a representative method for the analysis of adipate esters in a sample matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.

  • Add 5 mL of hexane to the tube.

  • Vortex vigorously for 2 minutes to extract the analyte.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the hexane supernatant to a clean tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

2. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp: 15°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

  • Data Acquisition: Selected Ion Monitoring (SIM) for target ions of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a starting point for the HPLC analysis of this compound.

1. Sample Preparation

  • Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: UV detector at 220 nm

Methodological Workflows

The following diagrams illustrate the general workflow for cross-validating analytical methods and a comparison of the key steps in GC-MS and HPLC analysis.

CrossValidationWorkflow start Define Analytical Requirements gc_dev Develop GC-MS Method start->gc_dev hplc_dev Develop HPLC Method start->hplc_dev gc_val Validate GC-MS Method gc_dev->gc_val hplc_val Validate HPLC Method hplc_dev->hplc_val sample_analysis Analyze Samples by Both Methods gc_val->sample_analysis hplc_val->sample_analysis data_comp Compare Results (e.g., Bland-Altman plot) sample_analysis->data_comp conclusion Establish Method Equivalency/Bias data_comp->conclusion end Select Appropriate Method conclusion->end

Workflow for Cross-Validation of Analytical Methods

AnalyticalMethodComparison cluster_gcms GC-MS Method cluster_hplc HPLC Method gc_sample Sample Preparation (Extraction) gc_injection Injection (Vaporization) gc_sample->gc_injection gc_separation Gas Chromatography (Separation) gc_injection->gc_separation gc_detection Mass Spectrometry (Detection) gc_separation->gc_detection hplc_sample Sample Preparation (Dissolution/Filtration) hplc_injection Injection (Liquid) hplc_sample->hplc_injection hplc_separation Liquid Chromatography (Separation) hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection

Comparison of GC-MS and HPLC Analytical Steps

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of this compound. GC-MS offers superior selectivity and sensitivity, making it the preferred method for trace-level quantification and confirmatory analysis. HPLC with UV detection provides a robust, and often higher-throughput, alternative for routine quality control, especially when high sensitivity is not the primary requirement.

The choice between the two methods will ultimately depend on the specific analytical requirements, including the sample matrix, required limits of detection, and available instrumentation. For regulatory submissions and in-depth safety assessments, cross-validation of results from both techniques can provide the highest level of confidence in the data.

References

Performance Showdown: Bis(2-ethoxyethyl) Adipate Versus Other Common Adipate Esters in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of bis(2-ethoxyethyl) adipate against leading adipate ester plasticizers. This report details key performance metrics, supported by experimental data and standardized testing protocols, to inform material selection in demanding applications.

In the realm of polymer science, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly for flexible polyvinyl chloride (PVC) and other polymer systems. Adipate esters are a well-established class of non-phthalate plasticizers prized for their excellent low-temperature flexibility and good compatibility with a variety of polymers.[1] This guide provides a detailed performance comparison of this compound against three other widely used adipate esters: dioctyl adipate (DOA), diisononyl adipate (DINA), and dibutyl adipate (DBA).

Executive Summary

This compound, a specialty adipate ester containing ether linkages, presents a unique profile for applications requiring a balance of plasticizing efficiency and potentially enhanced solvation characteristics. While direct comparative data for this compound is limited, this report compiles available experimental data for this and other key adipate esters, and draws insights from studies on structurally similar ether-containing adipates. The inclusion of ether groups in the alkyl chains of this compound is anticipated to influence its polarity, compatibility with polar polymers, and resistance to extraction by non-polar solvents. This guide aims to provide a clear, data-driven comparison to aid in the selection of the most suitable adipate plasticizer for specific research and development needs.

Data Presentation: A Comparative Overview

The following tables summarize the key physical, chemical, and performance characteristics of this compound and the other selected adipate esters.

Table 1: Physical and Chemical Properties of Adipate Esters

PropertyThis compoundDioctyl Adipate (DOA)Diisononyl Adipate (DINA)Dibutyl Adipate (DBA)
CAS Number 109-44-4103-23-1[2]33703-08-1[3]105-99-7
Molecular Formula C14H26O6C22H42O4[2]C24H46O4[4]C14H26O4
Molecular Weight ( g/mol ) 290.35370.57[2]398.62[5]258.35
Boiling Point (°C) Not available417233[5]305
Melting Point (°C) Not available-67-56[5]-32
Density (g/cm³ at 20°C) Not available0.9250.922[5]0.962 (at 25°C)[6]
Flash Point (°C) Not available196-199[7]232[5]>110
Water Solubility Not available< 0.1 mg/L at 20°C[7]3.2 µg/L at 22°C[5]Practically insoluble

Table 2: Performance Characteristics of Adipate Esters in PVC

Performance MetricThis compound (Estimated)Dioctyl Adipate (DOA)Diisononyl Adipate (DINA)Dibutyl Adipate (DBA)
Plasticizing Efficiency Good to ExcellentHighGoodGood
Low-Temperature Flexibility ExcellentExcellent[8]Excellent[5]Good
Volatility ModerateLow[2]Low[9]High
Extraction Resistance (Non-polar solvents) GoodModerateGoodPoor
Extraction Resistance (Polar solvents) ModerateGoodGoodModerate
Compatibility with PVC GoodGoodExcellent[9]Good

Experimental Protocols

The performance data presented in this guide are based on standardized experimental methodologies. Below are detailed protocols for key experiments used to evaluate plasticizer performance.

Plasticizing Efficiency: Glass Transition Temperature (Tg) Reduction

The efficiency of a plasticizer is often determined by its ability to lower the glass transition temperature (Tg) of the polymer. A lower Tg indicates greater flexibility at a given temperature.[10]

Methodology (Based on Differential Scanning Calorimetry - DSC)

  • Sample Preparation: A PVC compound is prepared with a specific concentration of the adipate ester plasticizer (e.g., 50 parts per hundred of resin - phr).[11] The components are thoroughly mixed to ensure homogeneity.

  • DSC Analysis: A small, weighed sample of the plasticized PVC is placed in an aluminum crucible.[10]

  • Thermal Cycling: The sample is subjected to a controlled thermal cycle in a DSC instrument. A typical cycle involves:

    • Heating from ambient temperature to a temperature above the expected Tg to erase the thermal history.

    • Cooling at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -100°C).[10]

    • Heating at a controlled rate (e.g., 10°C/min) through the glass transition region.[10]

  • Data Analysis: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[12] The reduction in Tg compared to unplasticized PVC is a measure of the plasticizer's efficiency.[11]

Volatility: Weight Loss on Heating

Volatility is a critical parameter as it relates to the permanence of the plasticizer in the polymer matrix, which affects the long-term performance and dimensional stability of the final product.

Methodology (Based on ASTM D2288)

  • Sample Preparation: A specified weight of the liquid plasticizer is placed in a standardized, open container.

  • Heating: The container with the plasticizer is placed in a forced-air oven at a specified temperature (e.g., 105°C or 150°C) for a defined period (e.g., 24 hours).

  • Weight Measurement: The sample is cooled to room temperature in a desiccator and then reweighed.

  • Calculation: The percentage of weight loss is calculated, providing a measure of the plasticizer's volatility.

Extraction Resistance: Solvent Extraction

The resistance of a plasticizer to extraction by various solvents is crucial for applications where the plasticized material will come into contact with liquids, such as in medical tubing, food packaging, or automotive components.

Methodology (Based on Solvent Immersion)

  • Sample Preparation: A standardized sample of plasticized PVC with known dimensions and weight is prepared.

  • Immersion: The sample is fully immersed in a specific solvent (e.g., hexane for non-polar resistance, ethanol or soapy water for polar resistance) at a controlled temperature for a set duration (e.g., 24 hours at 23°C).

  • Drying and Weighing: After immersion, the sample is removed, gently wiped to remove excess solvent, and dried to a constant weight in a vacuum oven at a moderate temperature.

  • Calculation: The percentage of weight loss from the sample is calculated, which corresponds to the amount of plasticizer extracted by the solvent.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual frameworks and experimental processes discussed in this guide.

G cluster_0 Plasticizer Performance Evaluation Workflow cluster_1 Performance Testing P Polymer Resin (PVC) M Mixing & Compounding P->M PL Adipate Plasticizer PL->M S Sample Preparation (e.g., films, sheets) M->S T1 Plasticizing Efficiency (DSC) S->T1 T2 Low-Temperature Flexibility (Brittle Point) S->T2 T3 Volatility (Weight Loss) S->T3 T4 Extraction Resistance (Solvent Immersion) S->T4 D Data Analysis & Comparison T1->D T2->D T3->D T4->D R Final Report & Material Selection D->R

General workflow for evaluating plasticizer performance.

G cluster_0 Factors Influencing Plasticizer Performance cluster_1 Performance Outcomes MW Molecular Weight PE Plasticizing Efficiency MW->PE Vol Volatility MW->Vol Structure Chemical Structure (e.g., ether linkages) Polarity Polarity Structure->Polarity LTF Low-Temp. Flexibility Structure->LTF ER Extraction Resistance Polarity->ER Concentration Concentration Concentration->PE

Key factors influencing adipate plasticizer performance.

Discussion and Conclusion

The selection of an adipate plasticizer is a multi-faceted decision that depends on the specific requirements of the end application.

  • This compound , with its ether functionalities, is anticipated to exhibit strong plasticizing efficiency and good compatibility with polar polymers like PVC. The ether groups may also enhance its resistance to extraction by non-polar solvents, making it a candidate for applications requiring such properties. Studies on similar butoxyethyl adipates have shown a significant reduction in the glass transition temperature of PVC, suggesting excellent plasticizing action.[10]

  • Dioctyl adipate (DOA) is a workhorse plasticizer known for its high efficiency and excellent low-temperature performance.[8] However, its relatively lower molecular weight can lead to higher volatility and lower resistance to extraction compared to some other adipates.[2]

  • Diisononyl adipate (DINA) offers a good balance of properties, including excellent low-temperature flexibility, low volatility, and good resistance to extraction.[5][9] Its higher molecular weight compared to DOA contributes to its improved permanence.

  • Dibutyl adipate (DBA) , with its lower molecular weight, exhibits higher volatility and is more susceptible to extraction. However, it is an efficient plasticizer and finds use in applications where high permanence is not the primary concern.

References

Ecotoxicity of Adipate Plasticizers in Aquatic Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ecotoxicity of common adipate plasticizers in aquatic environments. Adipate esters are widely used as replacements for phthalate plasticizers, and understanding their environmental impact is crucial for sustainable material development and environmental risk assessment. This document summarizes key ecotoxicity data, details standardized experimental protocols, and visualizes a known toxicological pathway.

Quantitative Ecotoxicity Data

The following table summarizes the aquatic ecotoxicity of several adipate plasticizers compared to the well-studied phthalate, DEHP. The data is presented as LC50 (lethal concentration for 50% of the population), EC50 (effective concentration for 50% of the population), and NOEC (no observed effect concentration). Lower values indicate higher toxicity.

PlasticizerSpeciesEndpointDurationValue (mg/L)Reference
Di(2-ethylhexyl) adipate (DEHA) Daphnia magna (Water Flea)EC50 (Immobilisation)48 hours>0.78[1]
Daphnia magna (Water Flea)NOEC (Reproduction)21 days0.024[1]
Oncorhynchus mykiss (Rainbow Trout)LC5096 hours>0.78[1]
Lepomis macrochirus (Bluegill)LC5096 hours>0.9[1]
Pimephales promelas (Fathead Minnow)LC5096 hours>0.77[1]
Selenastrum capricornutum (Green Algae)EC5096 hours>0.73[1]
Dibutyl adipate (DBA) FishLC5096 hours3.7
Daphnia magna (Water Flea)EC5048 hours17
Selenastrum capricornutum (Green Algae)NOEC72 hours2.0
Diisononyl adipate (DINA) Fish, Daphnia, AlgaeAcute LC50/EC5048-96 hoursNo effects at saturation[2][3]
Diisodecyl adipate (DIDA) Fish, Daphnia, AlgaeAcute LC50/EC5048-96 hoursNo effects at saturation[4]
Di(2-ethylhexyl) phthalate (DEHP) (for comparison) Daphnia magna (Water Flea)LC5048 hours0.3
Pimephales promelas (Fathead Minnow)LC5096 hours0.6
Selenastrum capricornutum (Green Algae)EC5096 hours0.13

Note: For DINA and DIDA, specific LC50/EC50 values are often not reported as no adverse effects are typically observed at concentrations up to their water solubility limit. This indicates a low acute aquatic toxicity.

Experimental Protocols

The ecotoxicity data presented in this guide are primarily generated using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and chemicals.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: Commonly Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum).

  • Principle: Exponentially growing algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.

  • Procedure:

    • Prepare a geometric series of at least five test concentrations and a control.

    • Inoculate test flasks with a low, known concentration of exponentially growing algae.

    • Incubate the flasks under constant illumination and temperature (21-24°C) for 72 hours.

    • Measure algal biomass (e.g., cell counts, fluorescence) at the start and at 24, 48, and 72 hours.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. From this, the EC50 (the concentration causing a 50% reduction in growth rate) is calculated.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to daphnids (Daphnia magna).

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.

  • Procedure:

    • Prepare a geometric series of at least five test concentrations and a control in suitable test vessels.

    • Introduce a set number of daphnids (e.g., 20 per concentration, divided into replicates) into each vessel.

    • Incubate at a constant temperature (18-22°C) with a defined light-dark cycle.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The primary endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.

OECD Guideline 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish.

  • Test Organism: Various species can be used, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Principle: Fish are exposed to a range of concentrations of the test substance for 96 hours.

  • Procedure:

    • Acclimate fish to test conditions.

    • Prepare a geometric series of at least five test concentrations and a control.

    • Introduce a set number of fish into each test tank.

    • Maintain the test conditions (temperature, pH, dissolved oxygen) within narrow limits for 96 hours.

    • Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish within the 96-hour exposure period.

Signaling Pathway Visualization

Some adipate plasticizers are suspected of acting as endocrine-disrupting chemicals (EDCs) in aquatic organisms. The following diagram illustrates a hypothesized signaling pathway for thyroid hormone disruption in fish exposed to certain adipate plasticizers, such as Diisobutyl Adipate (DIBA).[5][6][7]

Thyroid_Disruption_Pathway cluster_Adipate Adipate Plasticizer (e.g., DIBA) cluster_Pituitary Pituitary Gland cluster_Thyroid Thyroid Gland cluster_TargetTissues Target Tissues (e.g., Liver) Adipate DIBA Exposure TSH Thyroid-Stimulating Hormone (TSHβ) Gene (tshβ) Adipate->TSH Upregulation DIO1 Deiodinase 1 Gene (dio1) Adipate->DIO1 Upregulation TR Thyroid Hormone Receptor Genes (trα, trβ) Adipate->TR Downregulation T4 Thyroxine (T4) TSH->T4 Stimulates Production T3 Triiodothyronine (T3) T4->T3 Conversion  DIO1 Response Altered Gene Expression & Physiological Response T3->Response Binds to TR TR->Response Regulates Transcription

Hypothesized Thyroid Hormone Disruption Pathway in Fish

This diagram illustrates that exposure to certain adipate plasticizers may lead to an upregulation of the tshβ gene in the pituitary gland and the dio1 gene in target tissues. This could result in increased production of thyroid-stimulating hormone and conversion of thyroxine (T4) to the more active triiodothyronine (T3). Simultaneously, the downregulation of thyroid hormone receptor genes (trα and trβ) may alter the cellular response to thyroid hormones, leading to potential developmental and physiological effects.[5][6][7]

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for conducting an aquatic ecotoxicity test based on OECD guidelines.

Ecotoxicity_Workflow cluster_Prep Preparation Phase cluster_Exposure Exposure Phase cluster_Data Data Collection & Analysis A Test Substance Preparation E Definitive Test: Exposure to Test Concentrations & Control A->E B Test Organism Culturing & Acclimation B->E C Test Media Preparation C->E D Range-Finding Test (Optional) D->E informs concentrations F Observation & Data Recording (e.g., Mortality, Immobilization, Growth) E->F G Statistical Analysis (e.g., Probit, Logit) F->G H Determination of Endpoints (LC50, EC50, NOEC) G->H

Generalized Aquatic Ecotoxicity Testing Workflow

References

Inter-laboratory Study for the Quantification of bis(2-ethylhexyl) adipate (DEHA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The initial request specified "bis(2-ethoxyethyl) adipate." However, a comprehensive search of scientific literature and databases revealed a lack of inter-laboratory studies for this specific compound. In contrast, a closely related and widely used plasticizer, bis(2-ethylhexyl) adipate (DEHA) , is the subject of such studies. This guide will, therefore, focus on DEHA, assuming a likely intended reference to this more common analyte.

This guide provides an objective comparison of analytical performance for the quantification of bis(2-ethylhexyl) adipate (DEHA), a common plasticizer used in food contact materials. The data presented is compiled from a European Union Reference Laboratory for Food Contact Materials (EURL-FCM) inter-laboratory comparison, offering valuable insights for researchers, scientists, and professionals in drug development and material sciences.

Quantitative Data Summary

An inter-laboratory comparison (ILC) organized by the EURL-FCM provides a robust dataset for evaluating the proficiency of laboratories in quantifying DEHA. The study, ILC001-2013, involved the analysis of DEHA in a spiked food simulant E (Tenax®), which is used for testing migration from plastics intended for contact with dry foodstuffs.[1][2][3]

The performance of the participating laboratories in quantifying DEHA is summarized in the table below. The satisfactory performance is based on z-scores, which measure the deviation of a laboratory's result from the assigned value.

ParameterValueReference
Analyte bis(2-ethylhexyl) adipate (DEHA)[1][2]
Matrix Food Simulant E (Tenax®)[1][2]
Number of Participating Laboratories 30[1]
Assigned Value (Spiked Concentration) Tailored for the exercise (specific value not publicly detailed)[1]
Satisfactory Quantification Results 82%[1]

This high percentage of satisfactory results indicates a good level of agreement and proficiency among the participating European National Reference Laboratories and Official Control Laboratories in the quantification of DEHA in a standardized food simulant.[1]

Comparison of Analytical Methodologies

The ILC allowed participating laboratories to use their analytical method of choice for the identification and quantification of the target substances.[1] Generally, the analysis of DEHA from food simulants or polymer matrices involves the following key steps:

  • Extraction: The migrant DEHA is extracted from the food simulant. For solid simulants like Tenax®, this typically involves solvent extraction.

  • Instrumental Analysis: The extract is then analyzed, most commonly by gas chromatography (GC) or liquid chromatography (LC) coupled with a suitable detector.

Commonly employed analytical techniques for DEHA quantification include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method for the separation and identification of volatile and semi-volatile organic compounds like DEHA.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying organic compounds.

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry Detection: Suitable for the analysis of less volatile compounds and can be a viable alternative to GC-based methods.

The choice of method depends on the laboratory's available instrumentation, the required sensitivity, and the complexity of the sample matrix.

Experimental Protocols

While the EURL-FCM inter-laboratory comparison allowed for methodological freedom, a general experimental protocol for the quantification of DEHA migrating from a plastic material into a food simulant can be outlined as follows.

1. Migration Test

  • Test Specimen: A defined surface area of the plastic material containing DEHA.

  • Food Simulant: Food Simulant E (Tenax®) for dry foodstuffs.

  • Test Conditions: The plastic is exposed to the food simulant for a specified time and temperature that represent the worst foreseeable conditions of use (e.g., 10 days at 60°C).[3]

  • Migration Cell: A migration cell is used to ensure controlled contact between the plastic and the simulant.[3]

2. Extraction of DEHA from Food Simulant

  • Solvent: A suitable organic solvent with high volatility and in which DEHA is soluble (e.g., hexane or ethanol) is used to extract DEHA from the Tenax® simulant.

  • Extraction Technique: Techniques such as Soxhlet extraction or ultrasonic-assisted extraction can be employed to ensure efficient recovery of the analyte.

3. Instrumental Analysis (GC-MS)

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of plasticizers (e.g., a non-polar (5%-phenyl)-methylpolysiloxane column).[4]

  • Injection: A specific volume of the extract is injected into the GC.

  • Temperature Program: A programmed temperature ramp is used to separate the components of the extract based on their boiling points.

  • Mass Spectrometer (MS): The separated components are ionized and fragmented, and the resulting mass spectrum is used for identification and quantification.

  • Quantification: An internal standard is typically used to improve the accuracy and precision of the quantification. A calibration curve is generated using standards of known DEHA concentrations.

4. Quality Control

  • Blanks: A blank sample (food simulant without exposure to the plastic) is analyzed to check for contamination.

  • Spiked Samples: A known amount of DEHA is added to a blank simulant and analyzed to determine the recovery of the method.

  • Replicates: Multiple analyses of the same sample are performed to assess the precision of the method.

Visualizations

InterLaboratory_Study_Workflow cluster_preparation Phase 1: Preparation cluster_distribution Phase 2: Distribution and Analysis cluster_reporting Phase 3: Reporting and Evaluation A EURL-FCM Prepares Spiked Food Simulant E (Tenax®) B Homogeneity and Stability Testing of the Sample A->B Quality Control C Distribution of Samples to Participating Laboratories D Laboratories Analyze Samples using their Chosen Method C->D E Laboratories Report Results (Concentration of DEHA) D->E F Statistical Evaluation of Results (z-scores) E->F G Final Proficiency Test Report F->G

Caption: Workflow of the EURL-FCM Inter-laboratory Comparison for DEHA Quantification.

Analytical_Workflow cluster_migration Step 1: Migration Simulation cluster_extraction Step 2: Sample Preparation cluster_analysis Step 3: Instrumental Analysis cluster_results Step 4: Result Calculation Mig Migration Test: Plastic in contact with Food Simulant E (Tenax®) Ext Solvent Extraction of DEHA from Tenax® Mig->Ext GCMS GC-MS Analysis Ext->GCMS Quant Quantification using Internal Standard and Calibration Curve GCMS->Quant Result Final Concentration of DEHA in the Simulant Quant->Result

Caption: General Analytical Workflow for DEHA Quantification in a Food Simulant.

References

Leaching Rate of Bis(2-ethoxyethyl) adipate Compared to Other Plasticizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the leaching characteristics of various plasticizers, with a focus on bis(2-ethoxyethyl) adipate (DEEA). The objective is to offer a comprehensive resource for professionals evaluating plasticizers for applications where low leachability is critical, such as in medical devices, pharmaceutical packaging, and laboratory equipment. While direct, publicly available quantitative leaching data for this compound is limited, this guide presents available data for other common plasticizers to provide a basis for comparison and outlines a detailed experimental protocol for conducting leaching studies.

Executive Summary of Plasticizer Leaching

Plasticizer migration, or leaching, is the process by which these additives, which are not chemically bound to the polymer matrix, can diffuse out of the plastic. This phenomenon is influenced by several factors, including the chemical structure and molecular weight of the plasticizer, the type of polymer, and external conditions such as temperature, contact time, and the nature of the contacting fluid or simulant. Growing concerns over the potential health effects of leached plasticizers, particularly certain phthalates, have spurred the development and adoption of alternative plasticizers with lower migration potential. Adipate-based plasticizers are often considered alternatives to phthalates.

Comparative Leaching Data

The following table summarizes available quantitative data on the leaching of several common plasticizers from polyvinyl chloride (PVC) materials into various simulants. It is important to note the variability in experimental conditions (e.g., temperature, duration, simulant) when comparing these values.

PlasticizerAbbreviationPolymerSimulantTemperature (°C)DurationLeaching Rate/AmountReference
Di(2-ethylhexyl) phthalateDEHPPVCWaterAmbient-≤ 0.1 mg/dm²[1]
Di(2-ethylhexyl) adipateDEHAPVCIsooctane2048 hSpecific migration limit of 18 mg/kg in food simulant[2]
Di(2-ethylhexyl) adipateDEHAPVCCheeseAmbient-31 to 429 mg/kg[1]
Di(2-ethylhexyl) adipateDEHAPVCFresh MeatAmbient-49 to 151 mg/kg[1]
Acetyltributyl citrateATBCPVCHalawa Tehineh25±1240 h1.46 mg/dm² (36.1 mg/kg)[3]
Diisononyl phthalateDINPPVC-----

Note: The lack of specific, publicly available quantitative leaching data for this compound (DEEA) highlights a gap in the current literature. The data presented for other plasticizers, particularly the structurally related bis(2-ethylhexyl) adipate (DEHA), can serve as a preliminary reference. Researchers are encouraged to perform direct comparative studies using the experimental protocol outlined below to accurately assess the leaching profile of DEEA for their specific applications.

Experimental Protocols

A generalized experimental protocol for determining the amount of leachable plasticizers from a polymer matrix is provided below. This protocol is based on common methodologies found in the scientific literature.

Objective: To quantify the amount of a specific plasticizer that leaches from a polymer sample into a simulant fluid over a specified period.

Materials:

  • Polymer samples containing the plasticizer of interest (e.g., PVC sheets).

  • Food simulants as specified by relevant regulations (e.g., distilled water for aqueous foods, 3% acetic acid for acidic foods, 10-50% ethanol for alcoholic foods, and olive oil or isooctane for fatty foods).[4]

  • Analytical grade solvents (e.g., hexane, dichloromethane) for extraction.

  • Internal standard solution (a compound with similar chemical properties to the analyte but not present in the sample).

  • Glassware (beakers, flasks, vials) thoroughly cleaned to avoid contamination.

Equipment:

  • Analytical balance.

  • Incubator or oven with precise temperature control.

  • Shaker or agitator.

  • Solid-phase extraction (SPE) cartridges.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Cut the polymer sample into specified dimensions to ensure a consistent surface area-to-volume ratio for the simulant. Clean the surface of the polymer samples to remove any surface contaminants.

  • Migration Test: Place a known weight and surface area of the polymer sample into a glass container. Add a specified volume of the chosen food simulant. Seal the container to prevent evaporation.

  • Incubation: Incubate the container at a controlled temperature for a defined period (e.g., 24 hours, 72 hours, 10 days). The specific conditions should be chosen to simulate the intended use of the plastic material.[4] Agitation may be applied to simulate use conditions.

  • Sample Extraction:

    • After incubation, remove the polymer sample from the simulant.

    • Spike the simulant fluid with a known amount of the internal standard.

    • For aqueous simulants, perform a liquid-liquid extraction using an appropriate organic solvent (e.g., dichloromethane). For fatty food simulants like olive oil, a more complex cleanup step like gel permeation chromatography may be necessary.[2]

    • Concentrate the organic extract to a known volume.

  • Analytical Quantification:

    • Analyze the extract using GC-MS. The gas chromatograph separates the different components of the extract, and the mass spectrometer identifies and quantifies the plasticizers based on their mass-to-charge ratio.

    • Create a calibration curve using known concentrations of the target plasticizer to accurately quantify the amount leached from the polymer sample.

Visualizations

To aid in the understanding of the experimental workflow and the decision-making process for selecting a suitable plasticizer, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_migration Migration/Leaching cluster_analysis Analysis cluster_results Results Prep_Sample Prepare Polymer Sample (Known Surface Area & Weight) Incubation Incubate Sample in Simulant (Controlled Time & Temperature) Prep_Sample->Incubation Prep_Simulant Prepare Simulant Fluid Prep_Simulant->Incubation Extraction Extract Plasticizer from Simulant Incubation->Extraction Quantification Quantify by GC-MS Extraction->Quantification Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis

Caption: A typical experimental workflow for quantifying plasticizer leaching.

DecisionProcess Start Start: Select Potential Plasticizers Leaching_Study Conduct Leaching Study (See Experimental Workflow) Start->Leaching_Study Analyze_Data Analyze Leaching Data Leaching_Study->Analyze_Data Compare_Performance Compare with Performance Requirements (e.g., Flexibility) Analyze_Data->Compare_Performance Toxicity_Assessment Assess Toxicological Profile Compare_Performance->Toxicity_Assessment Regulatory_Compliance Check Regulatory Compliance Toxicity_Assessment->Regulatory_Compliance Decision Final Selection of Optimal Plasticizer Regulatory_Compliance->Decision

Caption: Decision-making process for selecting a low-leaching plasticizer.

References

Assessing the Plasticizing Efficiency of Bis(2-ethoxyethyl) Adipate in Bioplastics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the plasticizing efficiency of bis(2-ethoxyethyl) adipate (DEEA) in bioplastics is limited in publicly available literature. This guide provides a comparative assessment by leveraging data from structurally similar and commonly used plasticizers, particularly other adipate esters like bis(2-ethylhexyl) adipate (DEHA) and various citrate esters. The information presented is intended to offer a scientifically grounded projection of DEEA's potential performance and to provide robust protocols for its empirical evaluation.

Introduction to Plasticizers in Bioplastics

Bioplastics, such as polylactic acid (PLA), polyhydroxyalkanoates (PHAs), and starch-based blends, are gaining prominence as sustainable alternatives to conventional petroleum-based plastics. However, their inherent brittleness often limits their application. Plasticizers are additives that increase the flexibility, durability, and workability of these materials by reducing the intermolecular forces between polymer chains.[1][2] The selection of an appropriate plasticizer is critical and depends on factors like compatibility with the polymer, desired final product characteristics, migration resistance, toxicity, and cost.[1] This guide focuses on assessing the potential plasticizing efficiency of this compound (DEEA) in comparison to other established plasticizers.

Comparative Performance of Adipate and Citrate Plasticizers

Adipate and citrate esters are commonly investigated as plasticizers for bioplastics due to their favorable toxicological profiles and biodegradability.[3][4] Low molecular weight plasticizers, including bis(2-ethylhexyl) adipate (a close analog of DEEA), have been shown to interact well with PLA, improving its crystallization rates and mechanical properties.[3]

Table 1: Comparative Effects of Adipate and Citrate Plasticizers on Bioplastic Properties

Plasticizer TypeBioplastic MatrixEffect on Tensile Strength (TS)Effect on Elongation at Break (EB)Effect on Glass Transition Temp. (Tg)Reference
Diethyl AdipatePLA/Thermoplastic Starch (TPS)DecreasedSignificantly IncreasedReduced[3]
Acetyl Tributyl Citrate (ATBC)PLAGenerally DecreasedIncreasedSignificantly Reduced[3]
Triethyl CitratePLADecreasedIncreasedReduced[3]
GlycerolStarch-basedDecreased with increasing concentrationGenerally IncreasedReduced[5][6]
SorbitolStarch-basedCan increase at optimal concentrationsVariableReduced[5][6]

Note: The data presented is a qualitative summary from various studies. The exact quantitative effects depend on the specific bioplastic formulation and plasticizer concentration.

Experimental Protocols for Assessing Plasticizer Efficiency

To empirically evaluate the plasticizing efficiency of this compound, a series of standardized tests should be conducted. The following are detailed methodologies for key experiments.

Sample Preparation: Blending and Film Casting/Molding
  • Objective: To prepare bioplastic samples with varying concentrations of the plasticizer.

  • Protocol:

    • Dry the bioplastic resin (e.g., PLA pellets) in a vacuum oven to remove residual moisture.

    • Melt-blend the bioplastic with the desired concentration of this compound (e.g., 5%, 10%, 15% by weight) using a twin-screw extruder.

    • The extruded blend can then be pelletized and subsequently processed into standardized test specimens by injection molding or compression molding according to ASTM or ISO standards for mechanical testing.

    • Alternatively, for solvent casting, dissolve the bioplastic and plasticizer in a suitable solvent (e.g., chloroform for PLA), cast the solution onto a flat, non-stick surface, and allow the solvent to evaporate slowly in a controlled environment.

Mechanical Properties: Tensile Testing
  • Objective: To determine the effect of the plasticizer on the material's strength and flexibility.

  • Governing Standard: ASTM D882 for thin plastic sheeting or ASTM D638 for molded plastics.

  • Protocol:

    • Condition the prepared test specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fails.

    • Record the load and elongation throughout the test.

    • Calculate the Tensile Strength (TS), Elongation at Break (EB), and Young's Modulus from the resulting stress-strain curve.[6][7]

Thermal Properties: Differential Scanning Calorimetry (DSC)
  • Objective: To measure the glass transition temperature (Tg) of the plasticized bioplastic. A significant decrease in Tg indicates effective plasticization.[4]

  • Protocol:

    • Weigh a small sample (5-10 mg) of the plasticized bioplastic into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min).

    • Heat the sample again at a controlled rate (e.g., 10°C/min).

    • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[4]

Migration Resistance Testing
  • Objective: To quantify the extent to which the plasticizer leaches from the bioplastic matrix, which is crucial for applications like food packaging and medical devices.[8]

  • Protocol (Overall Migration):

    • Prepare films of the plasticized bioplastic of known surface area and weight.

    • Immerse the films in a food simulant (e.g., ethanol/water mixtures, olive oil) as specified by regulations (e.g., EU Regulation 10/2011).

    • Store the immersed films at a specified temperature for a defined period (e.g., 10 days at 40°C).

    • After the exposure period, remove the films, rinse them, and dry them to a constant weight.

    • The weight loss of the film corresponds to the amount of substance that has migrated into the simulant.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of a novel plasticizer in a bioplastic.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Bioplastic_Selection Select Bioplastic (e.g., PLA, Starch) Plasticizer_Concentrations Define DEEA Concentrations Bioplastic_Selection->Plasticizer_Concentrations Melt_Blending Melt Blending / Solvent Casting Plasticizer_Concentrations->Melt_Blending Specimen_Fabrication Specimen Fabrication (Molding/Casting) Melt_Blending->Specimen_Fabrication Mechanical_Testing Mechanical Testing (Tensile Strength, Elongation) Specimen_Fabrication->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC for Tg) Specimen_Fabrication->Thermal_Analysis Migration_Testing Migration Resistance Testing Specimen_Fabrication->Migration_Testing Data_Compilation Compile Quantitative Data Mechanical_Testing->Data_Compilation Thermal_Analysis->Data_Compilation Migration_Testing->Data_Compilation Comparison Compare with Control & Other Plasticizers Data_Compilation->Comparison Efficiency_Assessment Assess Plasticizing Efficiency Comparison->Efficiency_Assessment

Caption: Workflow for assessing the plasticizing efficiency of DEEA in bioplastics.

Conclusion

While direct data for this compound is not abundant, the performance of analogous adipate esters suggests it holds promise as an effective plasticizer for bioplastics. It is anticipated to reduce the glass transition temperature and tensile strength while significantly improving the elongation at break, thereby enhancing the flexibility of materials like PLA and starch blends. The provided experimental protocols offer a comprehensive framework for the empirical validation of DEEA's performance, enabling researchers and developers to make data-driven decisions for its potential application in bioplastic formulations. Rigorous testing of its mechanical, thermal, and migration properties will be essential to fully characterize its efficiency and safety for various applications.

References

Comparative analysis of the environmental impact of adipate and phthalate plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers in polymer formulations, particularly for sensitive applications in medical devices and laboratory equipment, necessitates a thorough evaluation of their environmental and toxicological profiles. For decades, phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), have been the industry standard. However, mounting evidence of their adverse health and environmental effects has spurred the adoption of alternative plasticizers, with adipate esters like dioctyl adipate (DOA) emerging as a prominent substitute. This guide provides a data-driven comparative analysis of the environmental impact of adipate and phthalate plasticizers to inform material selection in research and development.

Executive Summary

Adipate plasticizers generally exhibit a more favorable environmental and toxicological profile compared to their phthalate counterparts. Key differentiators include significantly better biodegradability and lower toxicity. Phthalates, particularly DEHP, are characterized by their persistence in the environment and their classification as endocrine-disrupting chemicals. While adipates are not entirely devoid of environmental impact, current research indicates they represent a safer alternative in many applications. This guide will delve into the quantitative data supporting these assertions.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the environmental performance of representative adipate and phthalate plasticizers, primarily focusing on dioctyl adipate (DOA) and di(2-ethylhexyl) phthalate (DEHP).

Table 1: Biodegradability

ParameterAdipate Plasticizers (DOA/DINA)Phthalate Plasticizers (DEHP/DOP)Experimental Protocol
Aerobic Biodegradation in Soil Diisononyl adipate (DINA) showed 62% mineralization in 39 days.[1] DOA is known to have a biodegradation period of approximately 6 months.[2]Dioctyl phthalate (DOP) showed 38% mineralization in 39 days.[1] DEHP has a half-life in soil of about 150-300 days.[3]Based on respirometry tests measuring CO2 evolution, similar to ISO 17556.[4][5][6][7][8]
General Biodegradability Considered readily biodegradable.[9][10]Slower to biodegrade and can be persistent in the environment.[9]Various standard biodegradation assays.

Table 2: Aquatic Ecotoxicity

SpeciesEndpointAdipate Plasticizers (DOA)Phthalate Plasticizers (DEHP)Experimental Protocol
Daphnia magna (Water Flea) 48h EC50 (Immobilization)0.48 - 0.85 mg/L~0.1 - 0.2 mg/LOECD 202 or similar static test.[2][11][12][13]
Oncorhynchus mykiss (Rainbow Trout) 96h LC50 (Mortality)> 0.78 mg/L (above water solubility)0.48 - 0.85 mg/LOECD 203 or similar semi-static or flow-through test.[1][14][15][16][17][18][19][20]
Green Algae (Desmodesmus subspicatus) 72h EC50 (Growth Inhibition)> 500 mg/LData not readily available for direct comparisonOECD 201 or similar algal growth inhibition test.

Table 3: Human Health Toxicity

EndpointAdipate Plasticizers (DEHA/DOA)Phthalate Plasticizers (DEHP)
Reproductive Toxicity Generally not considered reproductive toxicants.Classified as a reproductive toxicant.
Developmental Toxicity NOAEL for di(2-ethylhexyl) adipate (DEHA) is 200 mg/kg/day in rats.[21]NOAEL for reproductive malformations is 4.8 mg/kg/day in rats.[3][22]
Endocrine Disruption Not generally classified as endocrine disruptors.Well-documented endocrine disruptor, particularly anti-androgenic effects.[23][24][25][26][27]
Carcinogenicity (IARC Classification) DEHA is classified as Group 3 (Not classifiable as to its carcinogenicity to humans).DEHP is classified as Group 2B (Possibly carcinogenic to humans).

Table 4: Lifecycle Assessment (Cradle-to-Gate)

ParameterAdipate PlasticizersPhthalate Plasticizers (DEHP)
Greenhouse Gas Emissions (kg CO2 eq./kg) Data not readily available for direct comparison. Production is generally based on dicarboxylic acids and alcohols.Production of 1 kg of phthalate ester is associated with significant primary fuel and feedstock consumption.[28][29][30][31][32][33][34][35][36]
Fossil Energy Requirement (MJ/kg) Data not readily available for direct comparison.Production is energy-intensive, relying on petrochemical feedstocks.[28][36]

Mandatory Visualizations

Comparative Lifecycle of Adipate and Phthalate Plasticizers

cluster_Adipate Adipate Plasticizer Lifecycle cluster_Phthalate Phthalate Plasticizer Lifecycle A1 Raw Materials (e.g., Adipic Acid, Alcohols) A2 Esterification (Manufacturing) A1->A2 A3 Use in Products (e.g., PVC, Medical Devices) A2->A3 A4 End-of-Life A3->A4 A5 Biodegradation (Faster) A4->A5 Primary Pathway A6 Recycling/Landfill A4->A6 P1 Raw Materials (e.g., Phthalic Anhydride, Alcohols) P2 Esterification (Manufacturing) P1->P2 P3 Use in Products (e.g., PVC, Flooring) P2->P3 P4 End-of-Life P3->P4 P5 Persistence in Environment (Slower Biodegradation) P4->P5 Primary Concern P6 Recycling/Landfill (Leaching Potential) P4->P6

Caption: Comparative lifecycle of adipate and phthalate plasticizers.

Endocrine Disruption Pathway of a Phthalate Metabolite (MEHP)

cluster_Cell Cell MEHP MEHP (Phthalate Metabolite) PPARg PPARγ (Peroxisome Proliferator- Activated Receptor γ) MEHP->PPARg Activates Adipogenesis Adipogenesis Genes PPARg->Adipogenesis Upregulates Expression Obesity Potential for Obesity & Metabolic Disruption Adipogenesis->Obesity

Caption: Simplified signaling pathway of MEHP-induced endocrine disruption.[26]

Experimental Workflow for Aerobic Biodegradation in Soil (ISO 17556)

start Start prep_soil Prepare Test Soil (Natural or Artificial) start->prep_soil prep_sample Prepare Test Plasticizer (e.g., Powdered) start->prep_sample mix Mix Plasticizer with Soil (Sole Carbon Source) prep_soil->mix prep_sample->mix incubate Incubate in Respirometer (Controlled Temperature & Humidity) mix->incubate measure Measure CO2 Evolved or O2 Consumed Over Time incubate->measure calculate % Biodegradation vs. Theoretical Maximum measure->calculate Continuous Monitoring end End (Plateau Reached or Test Duration Met) calculate->end

Caption: Workflow for determining aerobic biodegradability in soil via ISO 17556.[4][5][6][7][8]

Experimental Protocols

A summary of the methodologies for the key experiments cited in this guide is provided below.

Aerobic Biodegradation in Soil (based on ISO 17556)
  • Objective: To determine the ultimate aerobic biodegradability of a plasticizer in soil.

  • Principle: The test material is exposed to a soil matrix as the sole carbon source. The metabolic activity of microorganisms results in the consumption of oxygen and the production of carbon dioxide. The extent of biodegradation is calculated by measuring the amount of CO2 produced or O2 consumed over time and comparing it to the theoretical maximum.[4][5][6][7][8]

  • Procedure:

    • Test Material Preparation: The plasticizer is typically used in a powdered form to maximize surface area.

    • Soil Preparation: Natural, active soil is sieved and its properties (pH, moisture content) are characterized.

    • Test Setup: A known amount of the test material is mixed with the prepared soil and placed in a sealed vessel (respirometer). Control vessels contain only soil, and reference vessels contain a readily biodegradable substance like cellulose.

    • Incubation: The vessels are incubated under controlled aerobic conditions (e.g., 20-28°C) for an extended period (typically up to 6 months).

    • Measurement: The evolved CO2 is trapped in an alkaline solution and titrated, or measured by an infrared analyzer. Alternatively, oxygen consumption is monitored.

    • Calculation: The percentage of biodegradation is calculated as the ratio of the net CO2 evolved (or O2 consumed) by the test material to its theoretical maximum.

Acute Toxicity to Daphnia magna (based on OECD 202)
  • Objective: To determine the concentration of a substance that causes immobilization in 50% of the Daphnia magna population (EC50) over a 48-hour period.[2][11][37][12][13]

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance under static conditions. Immobilization is the endpoint, defined as the inability to swim within 15 seconds after gentle agitation.

  • Procedure:

    • Test Organisms: Neonates (<24 hours old) from a healthy culture of Daphnia magna are used.

    • Test Solutions: A geometric series of at least five concentrations of the test substance is prepared in a suitable culture medium. A control group with no test substance is also included.

    • Exposure: A set number of daphnids (e.g., 20) are introduced into test vessels for each concentration and the control.

    • Incubation: The vessels are maintained at a constant temperature (e.g., 20°C) with a defined light-dark cycle for 48 hours.

    • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

    • Calculation: The 48-hour EC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Acute Toxicity to Fish (based on OECD 203)
  • Objective: To determine the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour period.[1][14][38][15][16][17][18][19][20]

  • Principle: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system to maintain stable exposure levels. Mortality is the primary endpoint.

  • Procedure:

    • Test Organisms: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), of a specific size and age are acclimated to laboratory conditions.

    • Test Solutions: A geometric series of at least five concentrations of the test substance is prepared. A control group is also maintained.

    • Exposure: A defined number of fish are randomly distributed to test chambers for each concentration and the control.

    • Incubation: The test is conducted for 96 hours at a constant temperature and with appropriate aeration. Water quality parameters (pH, dissolved oxygen) are monitored.

    • Observation: The number of dead fish is recorded at 24, 48, 72, and 96 hours.

    • Calculation: The 96-hour LC50 value and its confidence limits are determined using statistical methods.

Conclusion

The available scientific data strongly indicate that adipate plasticizers present a lower environmental and human health risk compared to many commonly used phthalates. Their enhanced biodegradability reduces their persistence in the environment, and they exhibit lower aquatic and human toxicity. For applications where biocompatibility and minimal environmental impact are paramount, such as in drug development and medical devices, the substitution of phthalates with adipates is a scientifically supported and responsible choice. However, it is crucial to recognize that no plasticizer is entirely without environmental consequence. The principle of "regrettable substitution" underscores the need for continuous research and a thorough evaluation of all alternatives.[39] Future lifecycle assessments providing direct quantitative comparisons of the manufacturing impacts of different plasticizers will further refine material selection for enhanced sustainability.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Bis(2-ethoxyethyl) adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Bis(2-ethoxyethyl) adipate, ensuring compliance with safety regulations and minimizing environmental impact.

Core Principle: Treat as Hazardous Waste

Due to its chemical nature and potential hazards, this compound should always be managed as hazardous waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as regulations can vary.

Immediate Safety and Handling Precautions

This compound is identified as a peroxide-forming chemical.[1][2][3][4][5][6][7][8][9][10] Peroxide formers can create explosive peroxides when exposed to air, light, or heat, or when concentrated.[4] This property necessitates special handling and disposal considerations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[1]

  • Storage: Store containers in a cool, dark place, away from heat and ignition sources.[1] Ensure containers are tightly sealed to prevent exposure to air and evaporation.[1][5]

  • Date All Containers: Label all containers with the date received and the date opened.[1] This is crucial for tracking the age of the chemical and assessing the risk of peroxide formation.

  • Visual Inspection: Before handling, visually inspect the container for any signs of peroxide formation, such as crystal formation around the cap or within the liquid, or a change in viscosity.[1][5] If crystals are present, do not move or open the container. Immediately contact your EHS department for emergency disposal.[1]

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation:

    • This compound waste must be collected separately from other waste streams.

    • Do not mix it with other chemicals unless specifically instructed to do so by your EHS office.

  • Containerization:

    • Use a designated, leak-proof, and compatible waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Indicate that it is a peroxide-forming chemical on the label.

  • Disposal of Unused or Expired Chemical:

    • All peroxide-forming chemicals should be disposed of through your institution's EHS department if they have been open for more than 6 months, are unopened for more than one year, or have passed the manufacturer's expiration date.[1]

  • Disposal of Contaminated Materials:

    • Any materials that come into contact with this compound, such as gloves, absorbent pads, or pipette tips, must be disposed of as hazardous waste.

    • Place these materials in the designated solid hazardous waste container.

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing, the container can typically be disposed of as regular trash, but you must first deface the label.[6] Always confirm this procedure with your EHS department.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal check_peroxides Visually inspect for peroxide crystals start->check_peroxides crystals_present Crystals Present? check_peroxides->crystals_present no_crystals No Crystals crystals_present->no_crystals No contact_ehs STOP! Do not move container. Contact EHS Immediately. crystals_present->contact_ehs Yes check_age Check Dates: - Opened > 6 months? - Unopened > 1 year? - Expired? no_crystals->check_age dispose_ehs Dispose as Hazardous Waste via EHS check_age->dispose_ehs Yes is_waste Is it waste chemical or contaminated material? check_age->is_waste No empty_container Is it an empty container? is_waste->empty_container No collect_waste Collect in a labeled hazardous waste container. is_waste->collect_waste Yes triple_rinse Triple-rinse with appropriate solvent. empty_container->triple_rinse Yes collect_waste->dispose_ehs collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as regular trash (confirm with EHS). collect_rinsate->dispose_container dispose_container->dispose_ehs For Rinsate

Caption: Disposal workflow for this compound.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling Bis(2-ethoxyethyl) adipate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for the proper handling and disposal of Bis(2-ethoxyethyl) adipate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

It is also identified as a chemical that may form peroxides.[1] Therefore, strict adherence to the following PPE guidelines is mandatory.

Protection Type Required PPE Rationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.
Skin Protection Nitrile or butyl rubber gloves (inspect before use), Lab coat or chemical-resistant apron.Prevents skin contact which can cause irritation.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge.Minimizes inhalation of vapors that can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible.
  • Work exclusively within a certified chemical fume hood to ensure adequate ventilation.
  • Confirm all necessary PPE is available and in good condition.
  • Keep containers tightly closed when not in use and store away from heat or ignition sources.

2. Handling the Chemical:

  • Don appropriate PPE before handling the container.
  • Dispense the required amount of this compound carefully, avoiding splashes or aerosol generation.
  • After handling, wash hands thoroughly with soap and water, even if no direct contact occurred.
  • Remove and decontaminate reusable PPE before storage. Dispose of single-use PPE as hazardous waste.

3. Storage:

  • Store in a cool, dry, and well-ventilated area.
  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.
  • As a potential peroxide-former, date the container upon receipt and opening. Test for peroxides before use if stored for an extended period or if crystallization is observed.

Emergency and First Aid Plan

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Plan

1. Spill Response:

  • Small Spills:
  • Evacuate non-essential personnel from the area.
  • Ensure adequate ventilation.
  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
  • Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
  • Large Spills:
  • Evacuate the area immediately.
  • Contact your institution's emergency response team.
  • Do not attempt to clean up a large spill without proper training and equipment.

2. Waste Disposal:

  • All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.
  • Dispose of waste in clearly labeled, sealed containers.
  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Safe Handling Workflow

Safe Handling Workflow for this compound prep Preparation - Verify Fume Hood - Inspect PPE - Locate Safety Equipment handling Handling - Don PPE - Dispense Carefully - Keep Container Closed prep->handling storage Storage - Cool, Dry, Ventilated Area - Away from Incompatibles - Date Container handling->storage use Use in Experiment handling->use spill Spill / Exposure Event handling->spill storage->handling waste Waste Generation - Contaminated Materials - Unused Chemical use->waste use->spill disposal Disposal - Collect in Labeled Container - Follow Hazardous Waste Protocol waste->disposal waste->spill emergency Emergency Response - First Aid - Spill Cleanup spill->emergency

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.